molecular formula C22H27N9O7S2 B1240165 cefteram pivoxil

cefteram pivoxil

Cat. No.: B1240165
M. Wt: 593.6 g/mol
InChI Key: UIYAXIPXULMHAI-BQYZVRGLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefteram Pivoxil is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of this compound, the ester bond is cleaved, releasing active cefteram.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27N9O7S2

Molecular Weight

593.6 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14-,18-/m1/s1

InChI Key

UIYAXIPXULMHAI-BQYZVRGLSA-N

SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C

Synonyms

cefteram pivoxil
Ro 19-5248
Ro-19-5248
T 2588
T-2588
Tomiron

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Cefteram Pivoxil: A Technical Guide to its Interaction with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, being hydrolyzed in the body to its active form, cefteram. The bactericidal activity of cefteram is primarily achieved through the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of cefteram's action, with a specific focus on its interaction with penicillin-binding proteins (PBPs), the key enzymes in peptidoglycan synthesis. This document outlines the quantitative analysis of these interactions, detailed experimental protocols for their study, and visual representations of the underlying pathways and workflows.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is maintained by a complex polymer called peptidoglycan. The final and crucial step in peptidoglycan synthesis is the cross-linking of peptide side chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

Cefteram, the active metabolite of this compound, is a structural analog of the D-Ala-D-Ala terminal of the peptidoglycan precursor. This structural mimicry allows cefteram to bind to the active site of PBPs. The binding is covalent and effectively irreversible, leading to the inactivation of the PBP. By inhibiting the transpeptidase activity of PBPs, cefteram disrupts the formation of the cross-links that provide the necessary strength and rigidity to the bacterial cell wall. This disruption leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1]

The following diagram illustrates the inhibitory action of cefteram on the peptidoglycan synthesis pathway.

cluster_0 Bacterial Cytoplasm cluster_1 Periplasmic Space Peptidoglycan Precursors Peptidoglycan Precursors PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan Precursors->PBP Binds to active site Nascent Peptidoglycan Nascent Peptidoglycan PBP->Nascent Peptidoglycan Catalyzes cross-linking Inactive PBP-Cefteram Complex Inactive PBP-Cefteram Complex PBP->Inactive PBP-Cefteram Complex Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Forms stable cell wall Cell Lysis Cell Lysis Cross-linked Peptidoglycan->Cell Lysis Inhibition of synthesis leads to Cefteram Cefteram (Active Drug) Cefteram->PBP Covalently binds to active site

Caption: Mechanism of PBP inhibition by cefteram.

Quantitative Data: Binding Affinity of Cephalosporins to PBPs

The efficacy of a β-lactam antibiotic is directly related to its binding affinity for specific PBPs in a target organism. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP. A lower IC50 value indicates a higher binding affinity.

Table 1: Illustrative PBP Binding Affinities (IC50 in µg/mL) of Third-Generation Cephalosporins against Streptococcus pneumoniae

CephalosporinPBP1aPBP1bPBP2aPBP2bPBP2xPBP3Reference
Cefotaxime>128166480.120.5F. Hoffmann-La Roche Ltd., data on file
Ceftriaxone6483240.251F. Hoffmann-La Roche Ltd., data on file

Note: This data is illustrative and not specific to cefteram. The specific PBP nomenclature and number can vary between bacterial species.

Table 2: Illustrative PBP Binding Affinities (IC50 in µg/mL) of a Third-Generation Cephalosporin against Haemophilus influenzae

CephalosporinPBP1PBP2PBP3PBP4PBP5Reference
Cefotaxime0.540.11632F. Hoffmann-La Roche Ltd., data on file

Note: This data is illustrative and not specific to cefteram. The specific PBP nomenclature and number can vary between bacterial species.

Experimental Protocols

The determination of the binding affinity of cephalosporins to PBPs is crucial for understanding their mechanism of action and spectrum of activity. A widely used method is the competitive PBP binding assay.

Detailed Methodology for Competitive PBP Binding Assay

This protocol outlines the steps for determining the IC50 of a test compound (e.g., cefteram) for various PBPs in a target bacterium.

1. Preparation of Bacterial Membranes:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Streptococcus pneumoniae or Haemophilus influenzae) in an appropriate broth medium to the mid-logarithmic phase of growth (OD600 of ~0.5-0.8).

  • Cell Harvesting: Harvest the cells by centrifugation at 4°C.

  • Cell Lysis: Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and resuspend in the same buffer. Lyse the cells by sonication or using a French press on ice.

  • Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unbroken cells. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

  • Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing 20% glycerol). Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

  • Reaction Setup: In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes (e.g., 100 µg of protein).

  • Inhibitor Incubation: Add varying concentrations of the test antibiotic (cefteram) to the tubes. Include a control tube with no antibiotic. Incubate the mixtures for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the antibiotic to bind to the PBPs.

  • Fluorescent Probe Labeling: Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin™ FL, to each tube. Bocillin™ FL will bind to the PBPs that are not already occupied by the test antibiotic. Incubate for a further 10-15 minutes at the same temperature.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer and heating the samples at 100°C for 5 minutes.

3. Visualization and Quantification:

  • SDS-PAGE: Separate the proteins in the samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The different PBPs will migrate to distinct positions based on their molecular weight.

  • Fluorescence Imaging: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the fluorescent band for each PBP will be inversely proportional to the amount of test antibiotic bound.

  • Densitometry: Quantify the intensity of each PBP band using densitometry software.

4. Data Analysis:

  • IC50 Calculation: Plot the percentage of inhibition of Bocillin™ FL binding for each PBP against the logarithm of the test antibiotic concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each PBP.

The following diagram illustrates the workflow for the competitive PBP binding assay.

cluster_0 Experimental Workflow Start Start Bacterial_Culture Bacterial Culture (Mid-log phase) Start->Bacterial_Culture Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Membrane_Isolation Membrane Isolation (Lysis & Ultracentrifugation) Cell_Harvesting->Membrane_Isolation Competitive_Binding Competitive Binding Assay (Incubate with Cefteram & Bocillin-FL) Membrane_Isolation->Competitive_Binding SDS_PAGE SDS-PAGE Competitive_Binding->SDS_PAGE Fluorescence_Scanning Fluorescence Scanning SDS_PAGE->Fluorescence_Scanning Data_Analysis Data Analysis (Densitometry & IC50 Calculation) Fluorescence_Scanning->Data_Analysis End End Data_Analysis->End

Caption: Workflow for competitive PBP binding assay.

Conclusion

This compound, through its active form cefteram, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins. This inhibition of peptidoglycan synthesis is a well-established mechanism for β-lactam antibiotics. The quantitative determination of binding affinities to specific PBPs is critical for predicting the antibacterial spectrum and efficacy of cefteram against various pathogens. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these crucial molecular interactions, contributing to the ongoing efforts in antibiotic research and development.

References

The Antibacterial Spectrum of Cefteram Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity against a variety of clinically significant Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro activity of cefteram against a range of clinical isolates. It includes a comprehensive summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of the key mechanisms of action and resistance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Cefteram is the active metabolite of the prodrug cefteram pivoxil.[1] Like other β-lactam antibiotics, it exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This is achieved through the targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall and subsequent cell lysis. This guide focuses on the in vitro antibacterial spectrum of cefteram against a panel of clinically relevant bacterial isolates.

Antibacterial Spectrum of Cefteram

Cefteram demonstrates potent activity against many Gram-positive and Gram-negative pathogens. The following tables summarize the in vitro activity of cefteram, presenting Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, against various clinical isolates.

Gram-Positive Clinical Isolates

Cefteram shows excellent activity against many clinically important Gram-positive cocci, particularly those responsible for respiratory tract infections.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Streptococcus pneumoniae (penicillin-susceptible)--≤0.03-[2]
Streptococcus pneumoniae (penicillin-resistant)--1.0-[3]
Streptococcus pyogenes----[3][4]
Staphylococcus aureus (methicillin-susceptible)----[3][4]

Note: Data for some isolates are presented qualitatively in the referenced literature. Cefteram's activity against S. pyogenes and methicillin-susceptible S. aureus is reported to be excellent and comparable to other third-generation cephalosporins.[3][4]

Gram-Negative Clinical Isolates

Cefteram is also effective against a range of Gram-negative bacteria, including common respiratory and enteric pathogens.

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Haemophilus influenzae--0.030.06[2]
Moraxella catarrhalis----[3][4]
Escherichia coli----[3][4]
Klebsiella pneumoniae----[3][4]
Proteus mirabilis----[3]
Neisseria gonorrhoeae----[3]

Note: The activity of cefteram against M. catarrhalis, E. coli, K. pneumoniae, P. mirabilis, and N. gonorrhoeae is reported as potent in the cited literature. However, some strains of E. coli may exhibit resistance.[3][4] Cefteram's activity against H. influenzae is particularly noteworthy, with low MIC values.[2]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro activity of cefteram against clinical isolates is primarily achieved through standardized antimicrobial susceptibility testing methods. The most common methods are broth microdilution and agar dilution, which are performed according to guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[2][7]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cefteram analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of cefteram. Perform serial twofold dilutions of the cefteram stock solution in CAMHB within the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial inoculum. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium upon which the bacterial isolates are inoculated.[1][4]

Materials:

  • Sterile petri dishes

  • Mueller-Hinton Agar (MHA)

  • Cefteram analytical standard

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial-Containing Agar Plates: Prepare a stock solution of cefteram. Add appropriate volumes of the cefteram stock solution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, spot-inoculate the surface of the agar plates with the standardized bacterial suspensions. Each spot should contain approximately 10⁴ CFU. Include a growth control plate (agar without antibiotic).

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of cefteram that prevents the growth of a single colony or a faint haze.

Mechanism of Action and Resistance

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefteram, as a β-lactam antibiotic, targets the bacterial cell wall. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/B Pentapeptide Pentapeptide Precursor UDP_NAM->Pentapeptide MurC-F Lipid_I Lipid I Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Glycan_Chain Growing Peptidoglycan Chain Flippase->Glycan_Chain Translocation PBP Penicillin-Binding Proteins (PBPs) (Transglycosylase/ Transpeptidase) Glycan_Chain->PBP Cross_Linked_PG Cross-linked Peptidoglycan PBP->Cross_Linked_PG Transpeptidation (Cross-linking) Cefteram Cefteram Cefteram->PBP Inhibition

Cefteram's mechanism of action: Inhibition of peptidoglycan synthesis.

The diagram above illustrates the final stages of peptidoglycan synthesis and the point of intervention by cefteram. Precursors synthesized in the cytoplasm are transported across the cell membrane and then polymerized and cross-linked by Penicillin-Binding Proteins (PBPs) in the periplasmic space. Cefteram binds to and inactivates these PBPs, preventing the cross-linking of the peptidoglycan chains. This leads to a weakened cell wall and ultimately, bacterial cell death.

Mechanisms of Resistance to β-Lactam Antibiotics

Bacterial resistance to β-lactam antibiotics, including cefteram, can occur through several mechanisms. The two most clinically significant are the production of β-lactamase enzymes and the alteration of the target PBPs.

G cluster_main Mechanisms of Beta-Lactam Resistance cluster_resistance Resistance Mechanisms Cefteram Cefteram PBP Penicillin-Binding Protein (PBP) Cefteram->PBP Binds to and Inhibits Beta_Lactamase Beta-Lactamase Enzyme Inactivates Cefteram Cefteram->Beta_Lactamase Hydrolyzed by Altered_PBP Altered PBP Cefteram cannot effectively inhibit Cefteram->Altered_PBP Reduced Binding Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes

Primary mechanisms of bacterial resistance to cefteram.

The diagram outlines the two primary mechanisms of resistance. β-lactamase production involves enzymes that hydrolyze the β-lactam ring of cefteram, rendering it inactive before it can reach its PBP target. Alteration of PBPs involves mutations in the genes encoding these proteins, which reduces the binding affinity of cefteram to its target, thereby diminishing its inhibitory effect.

Conclusion

Cefteram demonstrates a favorable antibacterial spectrum against a wide range of clinically relevant Gram-positive and Gram-negative bacteria. Its potent in vitro activity, particularly against key respiratory pathogens, underscores its clinical utility. Understanding the nuances of its antibacterial spectrum, the standardized methods for its evaluation, and the mechanisms by which resistance can emerge is crucial for its effective and judicious use in clinical practice and for guiding future antimicrobial research and development efforts. This technical guide provides a foundational overview of these critical aspects of cefteram's microbiology.

References

In Vitro Activity of Cefteram Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefteram, the active metabolite of the prodrug cefteram pivoxil, is a third-generation oral cephalosporin antibiotic. This document provides a comprehensive technical overview of the in vitro activity of cefteram against a range of clinically relevant gram-negative bacteria. It includes a summary of available quantitative susceptibility data, detailed experimental protocols for key assays, and visualizations of experimental workflows and the drug's mechanism of action. This guide is intended to be a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action

Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] As a β-lactam antibiotic, its primary molecular targets are the penicillin-binding proteins (PBPs).[1][2] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By acylating the active site of these enzymes, cefteram inhibits the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to a weakened cell wall and subsequent cell lysis, ultimately resulting in bacterial death.[1][2]

Cefteram Cefteram PBP Penicillin-Binding Proteins (PBPs) Cefteram->PBP Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Integrity Peptidoglycan_synthesis->Cell_wall Maintains Cell_wall->Cell_lysis Weakening leads to

Caption: Mechanism of action of Cefteram.

In Vitro Susceptibility Data

The in vitro activity of cefteram has been evaluated against a variety of gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, including the MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefteram against Enterobacteriaceae

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli990≤0.06 - >1280.251[3]
Klebsiella pneumoniae990≤0.06 - >1280.120.5[3]
Proteus mirabilis990≤0.06 - 160.120.25[3]
Enterobacter cloacae9900.12 - >1284>128[3]
Serratia marcescens9900.25 - >12816>128[3]
Citrobacter freundii9900.25 - >128264[3]

Table 2: In Vitro Activity of Cefteram against Other Gram-Negative Bacteria

OrganismNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Haemophilus influenzae990≤0.06 - 0.50.060.12[3]
Moraxella catarrhalis990≤0.06 - 0.50.120.25[3]
Neisseria gonorrhoeae990≤0.06 - 0.250.060.12[3]
Pseudomonas aeruginosa355-->128[1]

Note: Data is compiled from various sources and methodologies may differ slightly between studies.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of cefteram is determined using standardized dilution methods, primarily broth microdilution and agar dilution, as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

This method involves preparing two-fold serial dilutions of cefteram in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

  • Preparation of Cefteram Stock Solution:

    • Weigh a precise amount of cefteram analytical standard powder.

    • Dissolve in an appropriate solvent (e.g., sterile distilled water) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store aliquots at -70°C.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well plate.

    • Add 50 µL of the cefteram stock solution to the first well of each row and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well with 50 µL of the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the organism.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Cefteram Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20h D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Caption: Broth Microdilution MIC Assay Workflow.

In this method, varying concentrations of cefteram are incorporated into molten agar, which is then poured into petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.

Protocol:

  • Preparation of Cefteram-Containing Agar Plates:

    • Prepare serial two-fold dilutions of the cefteram stock solution.

    • Add a defined volume of each dilution to molten Mueller-Hinton agar maintained at 45-50°C.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension as described for the broth microdilution method.

    • Further dilute the suspension to achieve a final concentration of approximately 104 CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator, spot the bacterial suspensions onto the surface of the agar plates, from the lowest to the highest cefteram concentration.

    • Include a growth control plate with no antibiotic.

    • Incubate the plates at 35°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of cefteram that completely inhibits visible bacterial growth on the agar surface.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Cefteram Agar Plates with Serial Dilutions C Spot Inoculum onto Agar Plates A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20h C->D E Examine Plates for Bacterial Growth D->E F Determine MIC E->F

Caption: Agar Dilution MIC Assay Workflow.

Conclusion

Cefteram demonstrates significant in vitro activity against a broad spectrum of gram-negative bacteria, particularly members of the Enterobacteriaceae and common respiratory pathogens. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis via interaction with PBPs, is well-established for β-lactam antibiotics. The standardized methodologies for determining its potency, such as broth and agar dilution MIC assays, are crucial for ongoing surveillance and clinical decision-making. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data and experimental protocols to facilitate further investigation and application of cefteram.

References

The Pharmacokinetic Profile and Oral Bioavailability of Cefteram Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, is a prodrug designed to enhance the bioavailability of its active metabolite, cefteram. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound. It consolidates data from various clinical studies, detailing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Key pharmacokinetic parameters are summarized in tabular format for easy comparison across different formulations and patient populations. Furthermore, this guide outlines the experimental methodologies employed in pivotal studies and includes graphical representations of the metabolic pathway and a typical pharmacokinetic study workflow to facilitate a deeper understanding of its clinical pharmacology.

Introduction

This compound is an esterified prodrug of the potent, broad-spectrum cephalosporin, cefteram.[1] The pivoxil ester moiety enhances the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] Following oral administration, this compound is rapidly hydrolyzed by esterases, primarily in the intestinal mucosa and blood, to release the active antibacterial agent, cefteram.[1][2] Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, demonstrating efficacy against a wide range of Gram-positive and Gram-negative pathogens.[1][3] Understanding the pharmacokinetic properties and oral bioavailability of this compound is crucial for optimizing dosing regimens and ensuring therapeutic success in clinical practice.

Pharmacokinetics

The clinical pharmacokinetics of this compound have been evaluated in various studies involving healthy adult volunteers and pediatric patients. The following sections detail the absorption, distribution, metabolism, and excretion of its active form, cefteram.

Absorption

Following oral administration, this compound is well-absorbed and rapidly converted to cefteram. Peak plasma concentrations (Cmax) of cefteram are typically reached within 1 to 4 hours (Tmax) after dosing.[4][5][6] The rate and extent of absorption can be influenced by the formulation (e.g., tablets, powder suspension, granules) and the presence of food.

Studies have shown that different oral formulations, such as powder suspension and tablets, can be bioequivalent.[7] In a study with healthy Chinese adult male volunteers, a single 100 mg dose of a powder-suspension formulation was found to be bioequivalent to a 100 mg tablet formulation.[7]

The effect of food on the bioavailability of this compound appears to vary with the formulation. For a related compound, cefetamet pivoxil, the bioavailability of tablet formulations was enhanced by the presence of food, while the syrup formulation showed no significant change.[8][9]

Distribution

Limited information is available specifically on the distribution of cefteram. However, like other beta-lactam antibiotics, it is expected to have a relatively small apparent volume of distribution.[9]

Metabolism

The primary metabolic pathway of this compound is its hydrolysis to the active moiety, cefteram. This conversion is rapid and extensive, carried out by non-specific esterases present in the intestinal wall and blood.[1] Cefteram itself is not extensively metabolized and is predominantly eliminated unchanged.[9]

This compound (Oral) This compound (Oral) GI Tract GI Tract This compound (Oral)->GI Tract Ingestion Bloodstream Bloodstream GI Tract->Bloodstream Absorption & Hydrolysis (Esterases) Active Cefteram Active Cefteram Bloodstream->Active Cefteram Pivalic Acid Pivalic Acid Bloodstream->Pivalic Acid Bacterial Cell Wall Synthesis Inhibition Bacterial Cell Wall Synthesis Inhibition Active Cefteram->Bacterial Cell Wall Synthesis Inhibition Pharmacodynamic Effect Renal Excretion Renal Excretion Active Cefteram->Renal Excretion Elimination

Metabolic Pathway of this compound.
Excretion

The primary route of elimination for cefteram is via the kidneys, with a significant portion of the administered dose being recovered unchanged in the urine.[4][9] Urinary recovery rates within the first 8 hours after administration have been reported to range from approximately 6% to 27% in children, depending on the dose.[4][10]

Oral Bioavailability

The oral bioavailability of cefteram, following the administration of this compound, is a critical determinant of its clinical efficacy. While specific absolute bioavailability data for this compound is not extensively detailed in the provided search results, the concept is central to its design as a prodrug. The pivoxil ester is specifically used to enhance oral absorption.[1] For the related compound cefetamet pivoxil, the absolute bioavailability of tablet formulations administered with food is reported to be between 50% and 60%.[9] The syrup formulation of cefetamet pivoxil, however, has a lower absolute bioavailability of approximately 38% to 47%.[9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cefteram obtained from various studies.

Table 1: Pharmacokinetic Parameters of Cefteram in Children (Fasting) [4]

Dose (mg/kg)NCmax (µg/mL) (mean)Tmax (hours)Urinary Excretion (within 8h) (%) (mean)
1.530.991 - 211.8 (n=2)
331.251 - 218.4
631.171 - 27.5 (n=2)

Table 2: Pharmacokinetic Parameters of Cefteram in Healthy Chinese Adult Male Volunteers (Single 100 mg Dose) [11]

FormulationNCmax (µg/mL) (mean ± SD)Tmax (h) (mean ± SD)AUC(0-t) (µg·h/mL) (mean ± SD)AUC(0-∞) (µg·h/mL) (mean ± SD)
Test241.65 ± 0.451.48 ± 0.594.75 ± 1.354.89 ± 1.36
Reference241.73 ± 0.451.73 ± 0.454.76 ± 1.294.91 ± 1.29

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the resulting data. Below are detailed protocols from key cited experiments.

Bioequivalence Study in Healthy Chinese Adult Male Volunteers[7]
  • Study Design: Single-dose, randomized-sequence, open-label, two-period crossover study.

  • Subjects: 24 healthy Chinese male volunteers with a mean age of 24.2 years, mean weight of 64.3 kg, and mean height of 172 cm.

  • Dosing: Subjects received a single 100 mg dose of either the test (powder suspension) or reference (tablet) formulation of this compound after a 12-hour overnight fast. A one-week washout period separated the two dosing periods.

  • Sample Collection: Blood samples were collected at intervals over a 6-hour period following drug administration.

  • Analytical Method: Plasma concentrations of cefteram were determined using a high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Cmax, AUC from time 0 to 6 hours (AUC(0-6)), and AUC from baseline to infinity (AUC(0-∞)) were calculated. Bioequivalence was assessed based on the 90% confidence intervals for the log-transformed ratios of Cmax and AUC, with the equivalence range set at 80%-125%.

  • Tolerability Assessment: Monitored through vital signs, laboratory tests (hematology, blood biochemistry, hepatic function, and urinalysis), and questioning subjects about adverse events.

Pharmacokinetic Study in Children[4]
  • Subjects: 9 fasting pediatric patients aged 2 to 11 years.

  • Dosing: Patients were divided into three groups of three, receiving single doses of 1.5 mg/kg, 3 mg/kg, or 6 mg/kg of this compound.

  • Sample Collection: Serum samples were collected to determine peak concentrations. Urine was collected for 8 hours post-dose to measure drug excretion.

  • Pharmacokinetic Parameters Measured: Serum peak concentrations (Cmax), time to peak concentration (Tmax), and the percentage of the drug excreted in urine within 8 hours.

cluster_0 Subject Screening & Enrollment cluster_1 Study Periods (Crossover Design) cluster_2 Dosing & Sampling cluster_3 Bioanalysis & Data Processing Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Period 1 Period 1 Informed Consent->Period 1 Washout Washout Period 1->Washout Fasting Fasting Period 2 Period 2 Washout->Period 2 Drug Administration Drug Administration Fasting->Drug Administration Blood Sampling (Serial) Blood Sampling (Serial) Drug Administration->Blood Sampling (Serial) Urine Collection Urine Collection Drug Administration->Urine Collection Sample Preparation Sample Preparation Blood Sampling (Serial)->Sample Preparation Urine Collection->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis

Typical Experimental Workflow for a Bioequivalence Study.

Conclusion

This compound is an effective oral prodrug that facilitates the systemic delivery of the active antibiotic, cefteram. Its pharmacokinetic profile is characterized by rapid absorption and conversion to the active form, with elimination primarily occurring via the kidneys. The oral bioavailability is sufficient to achieve therapeutic concentrations, although it can be influenced by formulation and food. The data presented in this guide, including pharmacokinetic parameters and experimental methodologies, provide a valuable resource for researchers and clinicians involved in the development and use of this important third-generation cephalosporin. Further studies could provide more detailed information on tissue distribution and the impact of specific patient characteristics on the pharmacokinetics of cefteram.

References

The Prodrug Conversion of Cefteram Pivoxil to Cefteram: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of the prodrug cefteram pivoxil into its active antibacterial form, cefteram. This compound is a third-generation oral cephalosporin designed to enhance the bioavailability of cefteram. This document details the mechanism of conversion, presents relevant quantitative pharmacokinetic data, outlines experimental protocols for analysis, and describes the metabolic fate of the prodrug moiety.

Introduction

Cefteram is a potent, broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. However, its oral absorption is limited. To overcome this, it is formulated as the prodrug this compound, a pivaloyloxymethyl ester of cefteram.[1][2] This esterification increases the lipophilicity of the molecule, facilitating its absorption through the gastrointestinal tract.[2] Following absorption, the prodrug undergoes rapid hydrolysis by esterases to release the active cefteram molecule into systemic circulation.[2][3]

The Conversion Pathway: From Prodrug to Active Moiety

The conversion of this compound to cefteram is a one-step enzymatic hydrolysis reaction. This process is crucial for the therapeutic efficacy of the drug.

Chemical Reaction

The hydrolysis of the pivaloyloxymethyl ester bond is catalyzed by non-specific esterases present in the intestinal mucosa, blood, and other tissues. The reaction releases cefteram, pivalic acid, and formaldehyde as byproducts.

G cluster_0 In Vivo Environment (Intestinal Mucosa/Bloodstream) Cefteram_Pivoxil This compound Cefteram Cefteram (Active) Cefteram_Pivoxil->Cefteram Hydrolysis Pivalic_Acid Pivalic Acid Cefteram_Pivoxil->Pivalic_Acid Hydrolysis Formaldehyde Formaldehyde Cefteram_Pivoxil->Formaldehyde Hydrolysis Esterases Esterases Esterases->Cefteram_Pivoxil Catalyzes G cluster_workflow Analytical Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Methanol/Formic Acid) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Dilution Supernatant Dilution Centrifugation->Supernatant_Dilution HPLC_Injection HPLC Injection Supernatant_Dilution->HPLC_Injection C18_Separation C18 Column Separation HPLC_Injection->C18_Separation ESI_MSMS ESI-MS/MS Detection (MRM) C18_Separation->ESI_MSMS Quantification Quantification ESI_MSMS->Quantification

References

An In-depth Technical Guide to the Degradation Pathways and Metabolites of Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting metabolites of Cefteram Pivoxil, a third-generation oral cephalosporin. The information is curated for professionals in drug development and research, with a focus on data presentation, experimental methodologies, and visualization of chemical and procedural workflows.

This compound, as a prodrug, is converted to its active form, cefteram, in the body. However, under various environmental and physiological conditions, it can degrade through several pathways, primarily hydrolysis and oxidation. Understanding these degradation pathways and the resulting metabolites is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations.

Data Presentation: Degradation Products of this compound

Forced degradation studies are essential in identifying potential degradation products of a drug substance.[1][2] A study utilizing high-performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (HPLC-FT-ICR MS) identified a total of 20 related substances in this compound, including 14 degradation products formed under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[3]

While the referenced literature provides a comprehensive identification of these degradation products, quantitative data on the percentage of degradation or the concentration of each metabolite under the specific stress conditions were not available. The following table summarizes the identified degradation products of this compound.

Stress Condition Degradation Product (Metabolite) Chemical Formula Observed m/z
Acidic HydrolysisIsomer of this compoundC₂₂H₂₇N₉O₇S₂594.1523
Decarboxylated this compoundC₂₁H₂₇N₉O₅S₂550.1652
Hydrolyzed CefteramC₁₆H₁₇N₇O₅S₂452.0758
Basic HydrolysisCefteramC₁₆H₁₇N₇O₅S₂452.0758
Isomer of CefteramC₁₆H₁₇N₇O₅S₂452.0758
Pivalic AcidC₅H₁₀O₂103.0703
Oxidative StressThis compound N-oxideC₂₂H₂₇N₉O₈S₂610.1472
This compound S-oxideC₂₂H₂₇N₉O₈S₂610.1472
Hydroxylated this compoundC₂₂H₂₇N₉O₈S₂610.1472
Thermal StressIsomer of this compoundC₂₂H₂₇N₉O₇S₂594.1523
Deacetylated this compoundC₂₀H₂₅N₉O₅S₂536.1495
Photolytic StressIsomer of this compoundC₂₂H₂₇N₉O₇S₂594.1523
Photodegradation Product 1C₂₂H₂₅N₇O₆S₂560.1332
Photodegradation Product 2C₂₁H₂₃N₇O₆S₂534.1176

Degradation Pathways of this compound

The degradation of this compound primarily involves the hydrolysis of its ester and β-lactam rings, as well as oxidation of the sulfur atom in the dihydrothiazine ring. The following diagrams illustrate the major degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation Cefteram_Pivoxil This compound (C₂₂H₂₇N₉O₇S₂) Cefteram Cefteram (C₁₆H₁₇N₇O₅S₂) Cefteram_Pivoxil->Cefteram Ester Hydrolysis Pivalic_Acid Pivalic Acid (C₅H₁₀O₂) Cefteram_Pivoxil->Pivalic_Acid Ester Hydrolysis Decarboxylated_Cefteram Decarboxylated this compound (C₂₁H₂₇N₉O₅S₂) Cefteram_Pivoxil->Decarboxylated_Cefteram Acidic Condition Hydrolyzed_Cefteram Hydrolyzed Cefteram (β-lactam ring opening) Cefteram->Hydrolyzed_Cefteram β-lactam Hydrolysis

Caption: Major hydrolytic degradation pathways of this compound.

G cluster_oxidation Oxidative Degradation Cefteram_Pivoxil This compound (C₂₂H₂₇N₉O₇S₂) S_oxide This compound S-oxide (C₂₂H₂₇N₉O₈S₂) Cefteram_Pivoxil->S_oxide Oxidation (S) N_oxide This compound N-oxide (C₂₂H₂₇N₉O₈S₂) Cefteram_Pivoxil->N_oxide Oxidation (N)

Caption: Primary oxidative degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the forced degradation of this compound are not extensively available in the public domain. However, based on studies of structurally similar cephalosporins and general guidelines from the International Council for Harmonisation (ICH), a general methodology can be outlined.

General Workflow for Forced Degradation Studies

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) start->stress neutralize Neutralize/Stop Reaction stress->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by HPLC-MS dilute->analyze end Identify & Characterize Degradation Products analyze->end

Caption: A generalized workflow for forced degradation studies.

Detailed Methodologies

1. Preparation of Stock Solution:

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Conditions (Illustrative examples):

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N HCl) and keep at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and keep at room temperature for a shorter period (e.g., 30 minutes to 2 hours) due to the higher lability of cephalosporins in basic conditions.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂) and keep at room temperature for a specified duration (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug powder to dry heat in a temperature-controlled oven (e.g., 80°C) for an extended period (e.g., 48-72 hours).

  • Photolytic Degradation: Expose the solid drug powder or a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.

3. Sample Preparation for Analysis:

  • After the specified exposure time, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute the stressed samples with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).

4. Analytical Method: HPLC-MS

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically acidic to ensure good peak shape.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., FT-ICR MS or Q-TOF MS) with an electrospray ionization (ESI) source is used to obtain accurate mass measurements for the identification of metabolites.

This guide provides a foundational understanding of the degradation of this compound. For further in-depth analysis and the development of specific stability-indicating methods, it is recommended to consult the primary literature and adhere to the guidelines set forth by regulatory bodies such as the ICH.

References

Initial Screening of Cefteram Pivoxil Against Resistant Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of cefteram pivoxil, an oral third-generation cephalosporin, against a variety of clinically relevant resistant bacterial strains. The document outlines the in vitro activity of cefteram, details the experimental protocols for susceptibility testing, and illustrates the key molecular interactions and resistance mechanisms.

Introduction to this compound

This compound is a prodrug that is hydrolyzed in the body to its active form, cefteram. As a third-generation cephalosporin, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1][2] This disruption of the peptidoglycan layer integrity leads to bacterial cell lysis and death.[1][2] A primary advantage of cefteram is its stability against many common β-lactamase enzymes, which are a frequent cause of resistance to other β-lactam antibiotics.[1]

In Vitro Activity of Cefteram Against Resistant Bacterial Strains

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefteram against various resistant bacterial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefteram Against Gram-Positive Resistant Strains

Bacterial SpeciesResistance PhenotypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniaePenicillin-Resistant (PRSP)-1.0[1]--
Enterococcus faecalisVancomycin-Resistant (VRE)->64>64-
Enterococcus faeciumVancomycin-Resistant (VRE)->64>64-

Data for VRE is inferred from the general resistance of enterococci to cephalosporins and specific data on other cephalosporins against VRE. Specific MIC data for cefteram against VRE is limited in the reviewed literature.

Table 2: In Vitro Activity of Cefteram Against Gram-Negative Resistant Strains

Bacterial SpeciesResistance PhenotypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coliESBL-producing----
Klebsiella pneumoniaeESBL-producing----
Haemophilus influenzaeAmpicillin-Resistant (β-lactamase positive)----
Moraxella catarrhalisβ-lactamase positive----
Acinetobacter baumanniiCarbapenem-Resistant (CRAB)->64>64-

Specific MIC50 and MIC90 values for cefteram against ESBL-producing Enterobacteriaceae are not consistently reported in the reviewed literature, though it is noted that some strains may exhibit high resistance.[1] Data for CRAB is based on the general resistance profile of this organism to third-generation cephalosporins.[3][4]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for conducting initial in vitro screening of this compound. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

3.1.1. Materials

  • Cefteram reference powder

  • Appropriate solvent for cefteram (e.g., sterile distilled water, DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes and pipettes

  • Incubator (35°C ± 2°C)

3.1.2. Protocol

  • Preparation of Cefteram Stock Solution:

    • Accurately weigh the cefteram reference powder.

    • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

    • Store the stock solution in aliquots at -70°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the cefteram stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of cefteram that completely inhibits visible growth.

Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of antimicrobial susceptibility.

3.2.1. Materials

  • Cefteram-impregnated paper disks (e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

3.2.2. Protocol

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place the cefteram disks onto the inoculated agar surface.

    • Ensure the disks are firmly in contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

Visualizing Molecular Interactions and Resistance Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of cefteram and the primary mechanisms of bacterial resistance.

G cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis cluster_2 Drug Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Cross-linking PBP->Inhibition CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Cefteram Cefteram Cefteram->PBP Binds to Lysis Cell Lysis Inhibition->Lysis G cluster_0 Experimental Workflow: Broth Microdilution PrepInoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Plate with Bacterial Suspension PrepInoculum->Inoculate PrepPlate 2. Prepare Serial Dilutions of Cefteram in 96-well plate PrepPlate->Inoculate Incubate 4. Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC 5. Read MIC (Lowest concentration with no growth) Incubate->ReadMIC G cluster_0 β-Lactamase Production cluster_1 PBP Alteration Cefteram Cefteram BetaLactamase β-Lactamase Enzyme Cefteram->BetaLactamase Targeted by AlteredPBP Altered PBP Cefteram->AlteredPBP Poor binding Hydrolysis Hydrolysis of β-Lactam Ring BetaLactamase->Hydrolysis Catalyzes InactiveCefteram Inactive Cefteram Hydrolysis->InactiveCefteram ReducedBinding Reduced Binding Affinity AlteredPBP->ReducedBinding ContinuedSynthesis Continued Cell Wall Synthesis ReducedBinding->ContinuedSynthesis

References

Cefteram Pivoxil: A Deep Dive into the Inhibition of Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, stands as a potent inhibitor of bacterial cell wall synthesis. This technical guide provides a comprehensive overview of its mode of action, focusing on the molecular interactions that lead to the disruption of peptidoglycan synthesis. Through a detailed exploration of its binding affinity for penicillin-binding proteins (PBPs), in vitro efficacy against key pathogens, and the experimental methodologies used to elucidate these properties, this document serves as a critical resource for professionals in the fields of microbiology, pharmacology, and drug development.

Introduction

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cellular integrity and shape, making it an ideal target for antimicrobial agents. β-lactam antibiotics, including the cephalosporins, exert their bactericidal effects by interfering with the final stages of peptidoglycan biosynthesis. This compound is a prodrug that is hydrolyzed in the body to its active form, cefteram.[1][2] As a third-generation cephalosporin, cefteram exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, attributed to its high affinity for essential penicillin-binding proteins and stability against many β-lactamases.[1][3]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of cefteram involves the inhibition of peptidoglycan synthesis through the inactivation of penicillin-binding proteins (PBPs).[1][2][3] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan assembly, specifically the transpeptidation reaction that cross-links the peptide side chains of the glycan strands.[1][2]

The process of inhibition can be broken down into the following key stages:

  • Prodrug Activation: this compound is orally administered and absorbed in the gastrointestinal tract. During absorption, it is rapidly hydrolyzed by esterases into its active form, cefteram.[1][2]

  • Target Binding: Cefteram, structurally mimicking the D-alanyl-D-alanine terminus of the peptidoglycan precursor, binds to the active site of PBPs.[4]

  • Covalent Inactivation: The highly reactive β-lactam ring of cefteram is attacked by a serine residue in the active site of the PBP, forming a stable, covalent acyl-enzyme complex.[5] This acylation process effectively inactivates the PBP.

  • Inhibition of Transpeptidation: The inactivated PBP is unable to catalyze the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains.

  • Cell Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[1][3]

This compound Mode of Action cluster_absorption Gastrointestinal Tract cluster_bacterial_cell Bacterial Cell Cefteram_Pivoxil This compound (Prodrug) Esterases Esterases Cefteram_Pivoxil->Esterases Hydrolysis Cefteram_Active Cefteram (Active Form) Esterases->Cefteram_Active PBP Penicillin-Binding Protein (PBP) Cefteram_Active->PBP Binds and Inactivates Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of

This compound activation and inhibition of PBP.

Quantitative Data

The efficacy of cefteram is underpinned by its strong binding affinity to essential PBPs and its potent antimicrobial activity against a range of pathogens. While specific quantitative data for cefteram is not always readily available in recent literature, data for the structurally and functionally similar third-generation cephalosporin, cefditoren, provides valuable insights.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of β-lactam antibiotics to PBPs is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

Table 1: Comparative IC50 Values (µg/mL) of Cephalosporins against PBPs of Key Pathogens

AntibioticOrganismPBP1aPBP1bPBP2PBP2xPBP2bPBP3PBP4PBP5/6
CefditorenS. pneumoniae0.125-0.25--0.1-10.5-4---
CeftriaxoneS. pneumoniae--->4>4---
CefotaximeS. pneumoniae--->4>4---
CefditorenE. coli--------
CeftazidimeE. coli-----≤0.07--
CefditorenH. influenzae--------

Data for cefditoren is presented as a surrogate for cefteram due to the availability of specific IC50 values in the provided search results. Data for other cephalosporins are included for comparison.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 is the concentration at which 90% of the tested isolates are inhibited.

Table 2: MIC90 Values (µg/mL) of Cefteram and Comparators against Key Pathogens

AntibioticStreptococcus pneumoniaeHaemophilus influenzaeEscherichia coli
Cefteram≤4≤1-
Cefditoren--0.5
Amoxicillin2--
Cefuroxime4-16
Cefixime--0.5

Note: The available data for cefteram MIC90 is presented. Data for other β-lactams are provided for a comparative context.

Experimental Protocols

The quantitative data presented above are generated through standardized and rigorous experimental protocols. The following sections detail the methodologies for two key assays used to characterize the activity of cefteram.

Competitive PBP Binding Assay with Fluorescent Penicillin

This assay determines the IC50 of a test antibiotic by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to PBPs.

I. Preparation of Bacterial Membranes

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., S. pneumoniae, H. influenzae, or E. coli) in an appropriate broth medium to the mid-logarithmic phase of growth.

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Cell Lysis: Resuspend the washed cells in a lysis buffer. Lyse the cells using a physical method such as sonication or a French press to release the cellular contents, including the membrane-bound PBPs.

  • Membrane Isolation: Perform ultracentrifugation of the cell lysate to pellet the cell membranes.

  • Membrane Resuspension and Quantification: Resuspend the membrane pellet in a storage buffer. Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

II. Competitive Binding Reaction

  • Incubation with Test Antibiotic: In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of cefteram (or other test antibiotic) for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C). Include a control sample with no antibiotic.

  • Fluorescent Labeling: Add a fixed, saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each tube and incubate for a shorter period (e.g., 10 minutes) at the same temperature. The fluorescent probe will bind to any PBPs not already occupied by the test antibiotic.

III. Detection and Data Analysis

  • SDS-PAGE: Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples. Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of PBP inhibition against the logarithm of the test antibiotic concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PBP_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Competitive Binding cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Isolate Membrane Isolation Lysis->Isolate Quantify Protein Quantification Isolate->Quantify Incubate Incubate Membranes with Cefteram Quantify->Incubate Label Add Fluorescent Penicillin Incubate->Label SDS_PAGE SDS-PAGE Label->SDS_PAGE Visualize Fluorescence Imaging SDS_PAGE->Visualize Quantify_IC50 Quantify and Determine IC50 Visualize->Quantify_IC50

Workflow for Competitive PBP Binding Assay.
Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.

I. Preparation

  • Antibiotic Stock Solution: Prepare a stock solution of cefteram in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton broth (or another appropriate broth for the test organism).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic solution in broth to create a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. pneumoniae, H. influenzae, or E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

II. Inoculation and Incubation

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antibiotic with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an appropriate atmosphere (e.g., ambient air for E. coli, enriched CO2 for S. pneumoniae and H. influenzae).

III. Interpretation

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Testing_Workflow cluster_prep_mic Preparation cluster_procedure Procedure cluster_result Result Stock Antibiotic Stock Solution Dilutions Serial Dilutions in Microtiter Plate Stock->Dilutions Inoculate_Wells Inoculate Wells Dilutions->Inoculate_Wells Inoculum Standardized Bacterial Inoculum Inoculum->Inoculate_Wells Incubate_Plate Incubate Plate Inoculate_Wells->Incubate_Plate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate_Plate->Read_MIC

Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound's mode of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of peptidoglycan synthesis, exemplifies a highly effective strategy for combating bacterial infections. The quantitative data on its PBP affinity and MIC values, coupled with the detailed experimental protocols provided, offer a robust framework for understanding and further investigating this important third-generation cephalosporin. For researchers and drug development professionals, a thorough comprehension of these fundamental principles is paramount for the rational design of novel antimicrobial agents and the effective clinical application of existing therapies in an era of increasing antibiotic resistance.

References

The Impact of Cefteram Pivoxil on Bacterial Morphology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram pivoxil, a third-generation oral cephalosporin, is a pro-drug that is hydrolyzed to its active form, cefteram. This active metabolite exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through the covalent binding to essential penicillin-binding proteins (PBPs), leading to characteristic and often dramatic alterations in bacterial morphology, culminating in cell lysis. This technical guide provides an in-depth exploration of the mechanisms underlying these morphological changes, detailed experimental protocols for their observation, and a summary of the expected quantitative effects on bacterial cells. The information presented herein is intended to support researchers, scientists, and drug development professionals in their studies of this important class of antibiotics.

Mechanism of Action: Disruption of Cell Wall Synthesis

Cefteram, the active form of this compound, belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[1][2][][4] The structural integrity of the bacterial cell wall is maintained by a rigid peptidoglycan layer, which is cross-linked by the enzymatic activity of penicillin-binding proteins (PBPs).[1][2]

Cefteram mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs.[5] By binding to the active site of these enzymes, cefteram acylates the serine residue, forming a stable, inactive complex.[5] This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[1][6]

The specific morphological changes observed in bacteria exposed to cefteram are dependent on which PBPs are preferentially inhibited. Different PBPs have distinct roles in cell elongation, septum formation, and maintaining cell shape.

Signaling Pathway of this compound Action

Cefteram_Pivoxil_Mechanism cluster_ingestion Oral Administration cluster_absorption Absorption & Conversion cluster_action Bacterial Cell Cefteram_Pivoxil This compound (Pro-drug) Hydrolysis Hydrolysis by Esterases Cefteram_Pivoxil->Hydrolysis In GI tract & bloodstream Cefteram Cefteram (Active Form) Hydrolysis->Cefteram PBPs Penicillin-Binding Proteins (PBPs) Cefteram->PBPs Binds to & inactivates Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Inhibition of Lysis Cell Lysis Cell_Wall_Synthesis->Lysis Leads to

Mechanism of this compound Action

Morphological Alterations in Bacteria

The inhibition of specific PBPs by cefteram leads to distinct and observable changes in bacterial morphology. These alterations are a direct consequence of the disruption of the delicate balance between cell wall synthesis and degradation. While specific quantitative data for this compound is limited in publicly available literature, the effects can be extrapolated from studies on other third-generation cephalosporins and β-lactam antibiotics.

Gram-Negative Bacteria (e.g., Escherichia coli)

In Gram-negative bacteria, third-generation cephalosporins often exhibit a high affinity for PBP3, which is primarily involved in septum formation during cell division.[7] Inhibition of PBP3 typically results in the failure of cell division, leading to the formation of long, filamentous cells.[7] At higher concentrations, or with broader PBP affinity, inhibition of PBP1a and PBP1b can lead to the formation of spheroplasts and eventual lysis.

Table 1: Illustrative Quantitative Effects of Cefteram on Gram-Negative Bacterial Morphology

ParameterUntreated ControlCefteram-Treated (Sub-MIC)Cefteram-Treated (MIC)
Average Cell Length (µm) 2.0 - 3.010.0 - 50.0 (Filamentation)Variable (Lysis)
Cell Shape Rod-shapedFilamentousSpheroplasts, lysed cells
Surface-to-Volume Ratio DecreasedSignificantly DecreasedVariable
Cell Division Normal SeptationInhibitedInhibited
Gram-Positive Bacteria (e.g., Staphylococcus aureus)

In Gram-positive bacteria, the effects can be different due to the different composition of their cell walls and PBPs. Inhibition of PBPs in S. aureus can lead to cell swelling, irregular shapes, and ultimately lysis. Some studies on other β-lactams have shown a thickening of the cell wall or septum before lysis.

Table 2: Illustrative Quantitative Effects of Cefteram on Gram-Positive Bacterial Morphology

ParameterUntreated ControlCefteram-Treated (Sub-MIC)Cefteram-Treated (MIC)
Average Cell Diameter (µm) 0.8 - 1.01.2 - 2.0 (Swelling)Variable (Lysis)
Cell Shape CocciSwollen, irregular clustersLysed cells, ghosts
Cell Wall Thickness NormalMay increase initiallyDisrupted
Cell Division NormalAbnormal SeptationInhibited

Experimental Protocols for Observing Morphological Changes

The morphological effects of this compound on bacteria can be visualized and quantified using electron microscopy techniques. Scanning Electron Microscopy (SEM) is ideal for observing surface morphology, while Transmission Electron Microscopy (TEM) provides detailed ultrastructural information.

General Experimental Workflow

Experimental_Workflow cluster_sem SEM Preparation cluster_tem TEM Preparation Culture Bacterial Culture (Logarithmic Phase) Treatment Incubation with This compound (Varying Concentrations & Times) Culture->Treatment Harvesting Cell Harvesting (Centrifugation) Treatment->Harvesting Fixation Primary Fixation (e.g., Glutaraldehyde) Harvesting->Fixation Washing Washing (Buffer) Fixation->Washing Dehydration_SEM Dehydration (Ethanol Series) Washing->Dehydration_SEM Post_Fixation Post-Fixation (e.g., Osmium Tetroxide) Washing->Post_Fixation Drying Critical Point Drying Dehydration_SEM->Drying Coating Sputter Coating (e.g., Gold) Drying->Coating SEM_Imaging SEM Imaging Coating->SEM_Imaging Dehydration_TEM Dehydration (Ethanol Series) Post_Fixation->Dehydration_TEM Embedding Resin Embedding Dehydration_TEM->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (e.g., Uranyl Acetate) Sectioning->Staining TEM_Imaging TEM Imaging Staining->TEM_Imaging

General Experimental Workflow
Detailed Methodology for Scanning Electron Microscopy (SEM)

This protocol is adapted from established methods for SEM analysis of bacteria.[8][9]

  • Bacterial Culture and Treatment:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.

    • Expose the bacterial culture to various concentrations of cefteram (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration [MIC]). Include an untreated control.

    • Incubate for a predetermined time course (e.g., 1, 2, 4, and 6 hours).

  • Sample Preparation:

    • Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Gently wash the cell pellet twice with a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).

    • Fix the cells with 2.5% glutaraldehyde in buffer for at least 2 hours at 4°C.

    • Wash the fixed cells three times with the buffer.

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100% ethanol), with 15-minute incubations at each step.

    • Perform critical point drying using liquid carbon dioxide.

    • Mount the dried samples on aluminum stubs and sputter-coat with a thin layer of gold or gold-palladium.

  • Imaging and Analysis:

    • Observe the samples using a scanning electron microscope at an appropriate accelerating voltage.

    • Capture images at various magnifications to document the overall morphology and surface details.

    • Perform quantitative analysis of cell dimensions (length, diameter) using image analysis software.

Detailed Methodology for Transmission Electron Microscopy (TEM)

This protocol is based on standard procedures for TEM of bacterial specimens.[10][11][12][13][14]

  • Bacterial Culture and Treatment:

    • Follow the same procedure as for SEM (Step 1).

  • Sample Preparation:

    • Harvest and wash the bacterial cells as described for SEM.

    • Perform primary fixation with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) for 2 hours at 4°C.

    • Wash the cells three times in the buffer.

    • Perform post-fixation with 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast.

    • Wash the cells three times with distilled water.

    • Dehydrate the samples through a graded ethanol series as for SEM.

    • Infiltrate the samples with a suitable embedding resin (e.g., Epon or Spurr's resin) through a series of resin-ethanol mixtures of increasing resin concentration.

    • Polymerize the resin-infiltrated samples in an oven at the recommended temperature and time for the specific resin used.

    • Cut ultrathin sections (60-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate and lead citrate to further enhance contrast.

  • Imaging and Analysis:

    • Examine the sections using a transmission electron microscope.

    • Capture images of the bacterial ultrastructure, paying close attention to the cell wall, cytoplasmic membrane, and septum formation.

    • Perform quantitative measurements of cell wall thickness and other relevant ultrastructural features.

Penicillin-Binding Protein Affinity

Table 3: Representative PBP Binding Affinities (IC50, µg/mL) of Third-Generation Cephalosporins

Penicillin-Binding Protein (PBP)E. coli (Representative Data)S. aureus (Representative Data)Primary Function
PBP1a/1b Moderate AffinityHigh AffinityPeptidoglycan Polymerization
PBP2 Low AffinityHigh AffinityCell Shape Maintenance
PBP3 High AffinityHigh AffinitySeptum Formation
PBP4 Low AffinityLow AffinityPeptidoglycan Remodeling

Note: This table is illustrative and based on general properties of third-generation cephalosporins. Actual IC50 values for cefteram may vary.[7][15][16][17][18][19][20][21][22][23]

Conclusion

This compound, through its active form cefteram, effectively disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins. This mechanism of action results in distinct and quantifiable morphological changes in bacteria, including filamentation in Gram-negative species and cell swelling in Gram-positive species, both ultimately leading to cell lysis. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these effects using electron microscopy. Further studies to determine the specific PBP binding affinities of cefteram for a wider range of clinically relevant bacteria would provide a more complete understanding of its antibacterial activity and the resulting morphological consequences. Such research is crucial for the continued development of effective antimicrobial strategies and for combating the growing threat of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Determination of Cefteram Pivoxil Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, which is hydrolyzed by esterases in the body to its active form, cefteram.[1][2] Cefteram exhibits a broad spectrum of antibacterial activity by inhibiting the synthesis of bacterial cell walls.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the effectiveness of an antimicrobial agent against a specific bacterium. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specified incubation period.[3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in alignment with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Principle of the Method

The broth microdilution method involves a serial two-fold dilution of the active form of the antibiotic, cefteram, in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[3][5]

Data Presentation

The following table summarizes the in vitro activity of cefteram against common respiratory pathogens. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates).

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae70Not SpecifiedNot Specified1.0[6]
Haemophilus influenzae93Not SpecifiedNot Specified0.03[6]
Moraxella catarrhalis46Not SpecifiedNot Specified0.5[6]

Experimental Protocols

Materials
  • Cefteram (active form) reference powder

  • Appropriate solvent for cefteram (e.g., sterile distilled water, DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like S. pneumoniae and H. influenzae, use Haemophilus Test Medium (HTM) or CAMHB supplemented with lysed horse blood and β-NAD.[4]

  • Sterile 96-well microtiter plates with round-bottom wells

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes

  • Sterile pipette tips

  • Bacterial cultures (18-24 hours old) on appropriate agar plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for automated reading)

  • Quality Control (QC) bacterial strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49766, H. influenzae ATCC 49247)[7][8]

Preparation of Antibiotic Stock Solution
  • Calculate the required weight of cefteram powder: Use the following formula, accounting for the potency of the antibiotic powder provided by the manufacturer: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

  • Dissolve the powder: Aseptically weigh the calculated amount of cefteram and dissolve it in the recommended solvent to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • Sterilization: If the solvent is not sterile, filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution followed by a 1:2 dilution in the final plate setup.

Broth Microdilution Procedure
  • Plate Setup: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Antibiotic Dilution:

    • Add 50 µL of the 2x concentrated cefteram working solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • Controls:

    • Growth Control: One or more wells containing only broth and the bacterial inoculum.

    • Sterility Control: One or more wells containing only uninoculated broth.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions may be required.

Reading and Interpreting Results
  • After incubation, visually inspect the microtiter plate. The sterility control well should be clear, and the growth control well should show turbidity.

  • The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the bacteria.

  • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.

Quality Control

Quality control is crucial for ensuring the accuracy and reproducibility of the MIC assay. This should be performed with each batch of tests using standard QC strains.

QC StrainRecommended MediumExpected MIC Range (µg/mL) for Cefditoren*Reference
Streptococcus pneumoniae ATCC 49619Cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood0.016 - 0.12[7]
Haemophilus influenzae ATCC 49766Haemophilus Test Medium (HTM)0.004 - 0.016[7]
Haemophilus influenzae ATCC 49247Haemophilus Test Medium (HTM)0.06 - 0.25[7]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_antibiotic Prepare Cefteram Stock Solution add_broth Dispense Broth into 96-well Plate prep_antibiotic->add_broth prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Cefteram add_broth->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Determine MIC) incubate->read_results qc_check Validate with QC Strains read_results->qc_check

Caption: Workflow for Cefteram MIC Determination.

Signaling_Pathway cluster_drug Drug Action cluster_bacteria Bacterial Target Cefteram_Pivoxil This compound (Prodrug) Hydrolysis Hydrolysis by Esterases (in vivo) Cefteram_Pivoxil->Hydrolysis Administration Cefteram_Active Cefteram (Active Form) Hydrolysis->Cefteram_Active PBP Penicillin-Binding Proteins (PBPs) Cefteram_Active->PBP Binding CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibition Lysis Cell Lysis and Death CellWall->Lysis Disruption

Caption: Mechanism of Action of this compound.

References

Application Note: Quantification of Cefteram Pivoxil using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefteram Pivoxil. The method is designed to be stability-indicating, allowing for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. This protocol is suitable for routine quality control analysis, stability studies, and formulation development.

Introduction

This compound is a third-generation oral cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in the body to its active form, cefteram.[3][4] Accurate and precise analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances.[5] This application note provides a detailed protocol for a stability-indicating HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterCondition
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 4.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 265 nm
Run Time 10 minutes
Reagents and Standards
  • This compound Reference Standard: Purity ≥ 99.5%

  • Acetonitrile: HPLC grade

  • Potassium Dihydrogen Phosphate: Analytical grade

  • Orthophosphoric Acid: Analytical grade

  • Water: HPLC grade or purified water

Preparation of Solutions

2.3.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 4.5)

  • Weigh accurately 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of HPLC grade water.

  • Adjust the pH to 4.5 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

2.3.2. Mobile Phase Preparation

  • Mix acetonitrile and the prepared buffer solution in a ratio of 40:60 (v/v).

  • Degas the mobile phase by sonication or an online degasser before use.

2.3.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and make up to volume with the mobile phase.

2.3.4. Standard Working Solutions

  • Prepare a series of standard working solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

2.3.5. Sample Preparation

  • For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 25 mg of this compound and prepare a 1000 µg/mL solution as described for the standard stock solution. Dilute to a suitable concentration within the calibration range.

  • For dosage form analysis (e.g., tablets), weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to 25 mg of this compound, transfer to a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then make up to volume. Filter the solution through a 0.45 µm syringe filter and dilute to a suitable concentration.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing placebo samples and stressed samples (acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
% RSD of Peak Area ≤ 2.0%0.8%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
20251050
40502100
60753500
801005200
1001256800
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Study

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%

Table 4: Precision Study

Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
500.651.12

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound using this HPLC method is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting reagent_prep Reagent & Mobile Phase Preparation hplc_system HPLC System Setup reagent_prep->hplc_system Mobile Phase standard_prep Standard Solution Preparation injection Inject Standard & Sample Solutions standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection hplc_system->injection chrom_acq Chromatogram Acquisition injection->chrom_acq peak_integration Peak Integration & Area Determination chrom_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of This compound peak_integration->quantification calibration->quantification results Results Summary & Reporting quantification->results

Figure 1. HPLC analysis workflow for this compound.

Conclusion

The described HPLC method is simple, accurate, precise, and specific for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is also stability-indicating, making it suitable for a wide range of applications in a pharmaceutical quality control laboratory. The clear and detailed protocol, along with the structured data presentation, provides a comprehensive guide for researchers and analysts.

References

cefteram pivoxil in vivo efficacy studies in a murine lung infection model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the intestinal tract to its active form, cefteram.[1] Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.[1][2] This document provides detailed application notes and protocols for assessing the in vivo efficacy of this compound in a murine lung infection model, with a focus on infections caused by key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in reducing bacterial load in the lungs of infected mice.

Table 1: Efficacy of this compound against Streptococcus pneumoniae in a Murine Pneumonia Model

Pathogen StrainMouse StrainTreatment Dose (mg/kg, twice daily)Mean Log10 CFU/lung (± SD)Log10 Reduction vs. ControlReference
S. pneumoniae (Penicillin-Susceptible)ddY0 (Control)7.8-Fukano et al.
0.46.51.3Fukano et al.
24.53.3Fukano et al.
10< 2.0> 5.8Fukano et al.
S. pneumoniae (Penicillin-Resistant)ddY0 (Control)7.5-Fukano et al.
27.00.5Fukano et al.
105.52.0Fukano et al.
503.54.0Fukano et al.

Experimental Protocols

This section details the methodologies for establishing a murine lung infection model and assessing the in vivo efficacy of this compound.

Preparation of Bacterial Inoculum
  • Bacterial Strains:

    • Streptococcus pneumoniae (e.g., penicillin-susceptible and penicillin-resistant strains).

    • Haemophilus influenzae (e.g., type b or non-typeable strains).

  • Culture Conditions:

    • S. pneumoniae: Culture overnight at 37°C in 5% CO2 in a suitable broth such as Todd-Hewitt broth supplemented with 0.5% yeast extract. Subculture in fresh, pre-warmed broth to reach the mid-logarithmic growth phase.

    • H. influenzae: Culture on chocolate agar plates or in a brain heart infusion broth supplemented with hemin and NAD.

  • Inoculum Preparation:

    • Harvest bacteria during the mid-logarithmic growth phase by centrifugation.

    • Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS to the desired concentration (e.g., 10^7 - 10^8 CFU/mL). The exact concentration should be determined and validated for each bacterial strain to induce a non-lethal but robust lung infection.

    • Verify the final bacterial concentration by plating serial dilutions on appropriate agar plates and performing colony counts.

Murine Lung Infection Model
  • Animal Model:

    • Specific pathogen-free mice (e.g., ddY, C57BL/6, or BALB/c strains), typically 6-8 weeks old.

  • Infection Procedure (Intranasal Inoculation):

    • Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine).

    • Once anesthetized, hold the mouse in a supine position.

    • Carefully instill a small volume (e.g., 20-50 µL) of the bacterial suspension into the nares of the mouse. Alternate nostrils to ensure even distribution.

    • Maintain the mouse in a head-up position for a short period to allow for inhalation of the inoculum into the lungs.

    • Monitor the animals closely until they have fully recovered from anesthesia.

This compound Administration
  • Drug Preparation:

    • Prepare a homogenous suspension of this compound in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution.

  • Administration Route:

    • Oral gavage is the standard route for administering this compound to mimic its clinical use.

  • Dosing Regimen:

    • Treatment typically begins at a specified time post-infection (e.g., 24 hours).

    • Administer the desired dose of this compound (e.g., ranging from 0.4 to 50 mg/kg) twice daily for a predetermined duration (e.g., 2-5 days).

    • A control group should receive the vehicle only.

Assessment of Efficacy
  • Primary Endpoint: Bacterial Load in Lungs:

    • At a specified time after the final treatment dose, humanely euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in a known volume of sterile PBS.

    • Prepare serial dilutions of the lung homogenate.

    • Plate the dilutions onto appropriate agar plates and incubate under suitable conditions.

    • Count the number of colonies to determine the number of colony-forming units (CFU) per lung.

    • Calculate the log10 reduction in CFU in the treated groups compared to the control group.

  • Secondary Endpoint: Survival Rate:

    • Monitor the mice daily for a specified period (e.g., 7-14 days) post-infection.

    • Record the number of surviving animals in each treatment and control group.

    • Calculate the percentage of survival for each group.

Visualizations

Mechanism of Action of Cefteram

Cefteram_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to weakened cell wall CellWall Stable Cell Wall Peptidoglycan->CellWall leads to Cefteram Cefteram (Active Form) Cefteram->PBP Binds to and inactivates Experimental_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment BactPrep Bacterial Inoculum Preparation Infection Intranasal Inoculation of Mice BactPrep->Infection DrugPrep This compound Suspension Preparation Treatment Oral Administration of This compound or Vehicle DrugPrep->Treatment Infection->Treatment 24h post-infection Euthanasia Euthanasia and Lung Excision Treatment->Euthanasia After final dose Homogenization Lung Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Count CFU Enumeration and Data Analysis Plating->CFU_Count

References

Application Notes and Protocols for Cefteram Pivoxil Susceptibility Testing in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic.[1][2] It is a prodrug that is hydrolyzed in the body to its active form, cefteram.[2] Cefteram exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[1] This document provides detailed protocols for determining the susceptibility of clinical bacterial isolates to this compound, addressing the absence of specific breakpoints from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The methodologies described are based on established standards for other cephalosporins and published research data.

Mechanism of Action

Cefteram, the active metabolite of this compound, targets and binds to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis leads to cell lysis and bacterial death.[2]

cluster_0 Bacterial Cell Cefteram_pivoxil This compound (Oral Prodrug) Hydrolysis Hydrolysis in Intestinal Tract Cefteram_pivoxil->Hydrolysis Administration Cefteram Cefteram (Active Form) Hydrolysis->Cefteram Activation PBPs Penicillin-Binding Proteins (PBPs) Cefteram->PBPs Binding Cell_Wall_Synthesis Cell Wall Synthesis Cefteram->Cell_Wall_Synthesis Inhibition PBPs->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Susceptibility of Clinical Isolates

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefteram against various clinical isolates as reported in scientific literature. It is important to note that interpretive criteria (Susceptible, Intermediate, Resistant) have not been established by CLSI or EUCAST.

Table 1: MIC of Cefteram against Streptococcus pneumoniae

Penicillin SusceptibilityNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Susceptible153≤0.015 - 0.50.030.12[3]
Intermediate----[4]
Resistant480.06 - 412[3]
All Isolates-≤4--[4]

Table 2: MIC of Cefteram against Haemophilus influenzae

β-Lactamase ProductionNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Negative-≤0.03--[4]
Positive-≤1--[4]
All Isolates26≤0.05--[5]

Table 3: MIC of Cefteram against Various Gram-Negative Bacteria from a Comparative Study

OrganismNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli---8[6]
Klebsiella pneumoniae---32[6]
Proteus mirabilis---0.5[6]
Enterobacter cloacae--->128[6]
Citrobacter freundii--->128[6]
Serratia marcescens---32[6]

Note: Data for Table 3 is derived from studies on cefditoren, a closely related third-generation cephalosporin, in the absence of extensive published data for cefteram against these specific organisms.[6]

Experimental Protocols

The following are detailed protocols for determining the in vitro susceptibility of clinical isolates to cefteram. These protocols are adapted from the CLSI and EUCAST guidelines for broth microdilution and disk diffusion methods.

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Cefteram analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Quality control (QC) strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247, E. coli ATCC 25922, S. aureus ATCC 29213)

Protocol:

  • Preparation of Cefteram Stock Solution:

    • Prepare a stock solution of cefteram at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or as recommended by the manufacturer).

    • Further dilutions are made in CAMHB to achieve the desired final concentrations in the microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Inoculation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the appropriate cefteram dilution to the first well and perform serial twofold dilutions across the plate, leaving the last well as a growth control (no antibiotic).

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms like S. pneumoniae and H. influenzae, incubate in 5% CO₂.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity.

    • The results for the QC strains must fall within their acceptable ranges.

Start Start Prepare_Stock Prepare Cefteram Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Prepare_Plate Prepare 96-well plate with serial dilutions of Cefteram Prepare_Stock->Prepare_Plate Dilute_Inoculum Dilute Inoculum to ~5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Dilute_Inoculum->Inoculate_Plate Prepare_Plate->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow.

Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Cefteram disks (concentration to be determined and validated, e.g., 30 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

  • Quality control (QC) strains

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the cefteram disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours. For fastidious organisms, specific atmospheric conditions (e.g., 5% CO₂) may be required.

  • Reading and Interpretation:

    • Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.

    • Since there are no established CLSI or EUCAST breakpoints, the interpretation of zone diameters as Susceptible, Intermediate, or Resistant is not possible without further validation studies to correlate zone sizes with MIC values. The zone diameter should be recorded and can be used for epidemiological purposes or to track trends in susceptibility.

Start Start Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply Cefteram disk to agar surface Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure zone of inhibition (mm) Incubate->Measure_Zone End End Measure_Zone->End

Caption: Disk Diffusion Workflow.

Quality Control

The performance of susceptibility testing should be monitored by testing appropriate quality control (QC) strains. The MICs or zone diameters for the QC strains should be within the acceptable ranges established by the laboratory. As specific QC ranges for cefteram are not provided by CLSI or EUCAST, laboratories should establish their own internal QC ranges based on consistent performance.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49247™

Conclusion

The protocols outlined in this document provide a framework for the standardized testing of this compound susceptibility in clinical isolates. While formal breakpoints from major international committees are not currently available, the use of these standardized methods will allow for the generation of reproducible data that can be used for surveillance, research, and to inform clinical decisions in regions where this antibiotic is in use. It is recommended that laboratories performing these tests participate in proficiency testing programs to ensure the accuracy and comparability of their results. Further research is needed to establish clinical breakpoints for cefteram to guide optimal therapeutic use.

References

Cefteram Pivoxil: Application Notes and Protocols for Evaluating Efficacy in Animal Models of Respiratory Tract Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cefteram pivoxil, an oral third-generation cephalosporin antibiotic, in the context of preclinical animal models of respiratory tract infections. This document includes summaries of available data, detailed experimental protocols, and visualizations to guide researchers in evaluating the in vivo efficacy of this compound.

Introduction

This compound is the pivoxil ester prodrug of cefteram, which enhances its oral bioavailability.[1] Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases to its active form, cefteram.[1] Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens, including key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1]

Data Presentation

While extensive quantitative data for this compound in animal models of respiratory tract infections is limited in publicly available literature, existing studies provide valuable insights into its efficacy.

In Vivo Efficacy of this compound in a Murine Pneumonia Model

A key study evaluated the efficacy of this compound in a mouse model of pneumonia caused by penicillin-susceptible Streptococcus pneumoniae. The results demonstrated its effectiveness at specific dosages.

PathogenAnimal ModelAdministration RouteDosing RegimenObserved EfficacyReference
Streptococcus pneumoniae (penicillin-susceptible)Mouse Pneumonia ModelOral (p.o.)2 mg/kg and 10 mg/kgShowed comparable efficacy to cefpodoxime proxetil and cefditoren pivoxil in reducing the numbers of viable cells in the lungs and blood.[2]
Pharmacokinetic Profile of Cefteram

Understanding the pharmacokinetic profile of the active metabolite, cefteram, is crucial for designing and interpreting efficacy studies.

SpeciesDose (this compound)Active MetaboliteKey Findings
Human (Pediatric)1.5 - 6 mg/kg (oral)CefteramPeak serum concentrations of cefteram are reached 1-2 hours post-administration.

Mechanism of Action

Cefteram, the active form of this compound, targets and disrupts the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival.

cluster_drug Drug Action cluster_bacteria Bacterial Cell Cefteram_pivoxil This compound (Oral) Esterases Esterases (Intestinal Wall/Blood) Cefteram_pivoxil->Esterases Hydrolysis Cefteram Cefteram (Active Form) in Circulation Esterases->Cefteram PBPs Penicillin-Binding Proteins (PBPs) Cefteram->PBPs Binds to and Inhibits Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in animal models of respiratory tract infection.

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol is adapted from established methods for inducing pneumococcal pneumonia in mice to assess antibiotic efficacy.

1. Preparation of Bacterial Inoculum: a. Streak Streptococcus pneumoniae (e.g., a clinically relevant serotype) on a blood agar plate and incubate overnight at 37°C in 5% CO2. b. Inoculate a single colony into a suitable broth medium (e.g., Todd-Hewitt broth supplemented with 0.5% yeast extract) and grow to mid-logarithmic phase. c. Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 107 CFU/mL). The final concentration should be confirmed by serial dilution and plating.

2. Infection Procedure (Intranasal Inoculation): a. Anesthetize mice (e.g., 6-8 week old BALB/c or C57BL/6) using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine). b. Once deeply anesthetized, hold the mouse in a supine position. c. Gently instill 50 µL of the bacterial inoculum into the nares (25 µL per nostril). d. Maintain the mouse in a head-up position for a short period to facilitate inhalation into the lungs.

3. Treatment: a. At a specified time post-infection (e.g., 2 or 4 hours), orally administer this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), via gavage. b. Include a control group that receives the vehicle only. c. Test a range of doses (e.g., 2 mg/kg, 10 mg/kg, and 50 mg/kg) to determine a dose-response relationship.

4. Efficacy Assessment: a. Survival Study: Monitor the mice daily for a set period (e.g., 7-14 days) and record mortality. b. Bacterial Load in Lungs: At a specific time point post-treatment (e.g., 24 or 48 hours), euthanize the mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for quantitative culture on blood agar plates to determine the CFU per gram of lung tissue. c. Bacteremia: At the time of euthanasia, collect blood via cardiac puncture for quantitative culture to assess systemic spread of the infection.

Start Start Inoculum_Prep Prepare S. pneumoniae Inoculum Start->Inoculum_Prep Anesthetize Anesthetize Mice Inoculum_Prep->Anesthetize Infect Intranasal Inoculation (50 µL) Anesthetize->Infect Treatment Oral Administration of This compound or Vehicle Infect->Treatment Endpoint Endpoint Assessment Treatment->Endpoint Survival Monitor Survival (7-14 days) Endpoint->Survival Bacterial_Load Determine Bacterial Load (Lungs, Blood) at 24/48h Endpoint->Bacterial_Load End End Survival->End Bacterial_Load->End

Workflow for S. pneumoniae mouse pneumonia model.
Protocol 2: Murine Model of Haemophilus influenzae Respiratory Tract Infection

This protocol outlines the induction of a lower respiratory tract infection in mice using non-typeable Haemophilus influenzae (NTHi).

1. Preparation of Bacterial Inoculum: a. Culture NTHi on a chocolate agar plate and incubate overnight at 37°C with 5% CO2. b. Inoculate colonies into a brain-heart infusion broth supplemented with hemin and NAD. c. Grow the culture to mid-log phase, then pellet the bacteria by centrifugation. d. Wash the bacterial pellet twice with sterile PBS and resuspend to the desired concentration (e.g., 2 x 108 CFU/mL).

2. Infection Procedure (Intratracheal Instillation): a. Anesthetize the mouse as described in Protocol 1. b. Place the mouse in a supine position and make a small midline incision in the neck to expose the trachea. c. Using a fine-gauge needle, carefully inject 50 µL of the NTHi inoculum directly into the trachea. d. Close the incision with surgical glue or sutures.

3. Treatment: a. Administer this compound or vehicle orally at a predetermined time post-infection as described in Protocol 1.

4. Efficacy Assessment: a. Bacterial Load in Lungs and BALF: At 24 or 48 hours post-treatment, euthanize the mice. b. Perform a bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs via a tracheal cannula. c. Aseptically remove the lungs. d. Homogenize the lung tissue and perform quantitative cultures of both the BAL fluid and lung homogenates on chocolate agar plates to determine bacterial loads.

Start Start Inoculum_Prep Prepare H. influenzae Inoculum Start->Inoculum_Prep Anesthetize Anesthetize Mice Inoculum_Prep->Anesthetize Expose_Trachea Surgical Exposure of Trachea Anesthetize->Expose_Trachea Infect Intratracheal Instillation (50 µL) Expose_Trachea->Infect Treatment Oral Administration of This compound or Vehicle Infect->Treatment Euthanize Euthanize at 24/48h Treatment->Euthanize Collect_Samples Collect BALF and Lung Tissue Euthanize->Collect_Samples Bacterial_Load Determine Bacterial Load Collect_Samples->Bacterial_Load End End Bacterial_Load->End

Workflow for H. influenzae mouse infection model.

Conclusion

This compound demonstrates promising efficacy in animal models of respiratory tract infections caused by common bacterial pathogens. The provided protocols offer a framework for researchers to further investigate its in vivo activity, optimize dosing regimens, and contribute to the preclinical data package for this important oral cephalosporin. Future studies focusing on the pharmacokinetic/pharmacodynamic (PK/PD) relationships in lung tissue will be invaluable for translating these preclinical findings to clinical settings.

References

Application Notes and Protocols for Cefteram Pivoxil in Asymptomatic Bacteriospermia Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and a detailed hypothetical protocol for investigating the use of cefteram pivoxil in the context of asymptomatic bacteriospermia. This document is intended to guide research efforts in evaluating the efficacy and mechanisms of this compound in resolving bacteriospermia and its potential impact on male fertility parameters.

Introduction

Asymptomatic bacteriospermia, the presence of bacteria in semen without any clinical symptoms of infection, has been a subject of debate regarding its clinical significance in male infertility.[1][2][3] Studies have suggested a possible association between the presence of bacteria in semen and altered sperm parameters, such as reduced motility and abnormal morphology.[1][4] this compound, a third-generation oral cephalosporin, exhibits a broad spectrum of antibacterial activity. Its ability to penetrate seminal fluid makes it a candidate for the treatment of male reproductive tract infections.[5]

Mechanism of Action

This compound is a prodrug that is hydrolyzed to its active form, cefteram, after oral administration. Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It has demonstrated in-vitro activity against various Gram-positive and Gram-negative bacteria, including anaerobic species that have been isolated from semen.[5]

Data Presentation

Table 1: Pharmacokinetic Properties of Cefteram in Semen
ParameterValueReference
Oral Dose200 mg[5]
Peak Concentration (Cmax) in Semen0.66 ± 0.04 µg/mL[5]
Time to Peak Concentration (Tmax) in Semen5 hours[5]
Concentration at 7 hours0.15 ± 0.03 µg/mL[5]
Table 2: In-Vitro Activity of Cefteram Against Semen Isolates
Bacterial TypeActivity of CefteramComparisonReference
Aerobic BacteriaVariableFurther studies needed[5]
Anaerobic Bacteria (e.g., Peptostreptococcus sp.)Generally activeTended to be more active than Cefaclor and Lomefloxacin[5]
Table 3: Hypothetical Clinical Trial Outcomes for this compound in Asymptomatic Bacteriospermia
ParameterPre-Treatment (Baseline)Post-Treatment (Week 4)p-value
Bacteriological
Bacterial Clearance Rate0%Expected > 70%<0.05
Semen Parameters
Semen Volume (mL)3.0 ± 1.23.1 ± 1.3NS
Sperm Concentration (10^6/mL)45.2 ± 20.555.8 ± 22.1<0.05
Total Motility (%)40.1 ± 15.350.5 ± 16.8<0.05
Progressive Motility (%)25.6 ± 10.135.2 ± 11.4<0.05
Normal Morphology (%)4.5 ± 2.16.2 ± 2.5<0.05
Leukocyte Count (10^6/mL)1.5 ± 0.80.5 ± 0.3<0.01

Note: The data in Table 3 is hypothetical and serves as an example of expected outcomes from a clinical study based on the potential effects of antibiotic treatment on bacteriospermia.

Experimental Protocols

Protocol 1: A Randomized, Placebo-Controlled Trial to Evaluate the Efficacy of this compound in Men with Asymptomatic Bacteriospermia and Subfertility

1. Study Objective: To determine the efficacy of this compound in eradicating bacteriospermia and improving semen parameters in subfertile men with asymptomatic bacteriospermia.

2. Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.

3. Participant Selection:

  • Inclusion Criteria:

    • Male subjects aged 20-45 years.

    • Diagnosis of infertility (failure to conceive after one year of unprotected intercourse).

    • Asymptomatic bacteriospermia confirmed by two consecutive semen cultures (bacterial count ≥10^3 CFU/mL).

    • Abnormal semen parameters according to WHO criteria.

    • Willingness to provide informed consent.

  • Exclusion Criteria:

    • Symptomatic urogenital infection.

    • Known allergy to cephalosporins.

    • Azoospermia.

    • Known causes of infertility (e.g., genetic abnormalities, hormonal disorders, varicocele grade II-III).

    • Use of antibiotics or anti-inflammatory drugs within the past 3 months.

    • Female partner with known causes of infertility.

4. Treatment Regimen:

  • Treatment Group: this compound 200 mg orally three times daily for 14 days.

  • Control Group: Placebo orally three times daily for 14 days.

5. Study Procedures:

  • Screening Visit (Week -2):

    • Informed consent.

    • Medical history and physical examination.

    • Initial semen analysis and semen culture.

  • Baseline Visit (Week 0):

    • Confirmation of asymptomatic bacteriospermia with a second semen analysis and culture.

    • Blood tests (complete blood count, liver and renal function tests).

    • Randomization and dispensing of study medication.

  • Follow-up Visit (Week 4):

    • Semen analysis and semen culture.

    • Assessment of adverse events.

  • Final Visit (Week 12):

    • Semen analysis and semen culture.

    • Final assessment of adverse events.

6. Outcome Measures:

  • Primary Outcome: Bacterial clearance rate in semen at 4 weeks post-treatment.

  • Secondary Outcomes:

    • Change in sperm concentration, motility, and morphology from baseline to 4 and 12 weeks post-treatment.

    • Change in seminal leukocyte count.

    • Incidence of adverse events.

7. Statistical Analysis: The primary outcome will be analyzed using the Chi-squared test or Fisher's exact test. Secondary outcomes will be analyzed using the Student's t-test or Mann-Whitney U test for continuous variables. A p-value of <0.05 will be considered statistically significant.

Mandatory Visualizations

experimental_workflow screening Screening (Week -2) - Informed Consent - Medical History & Physical Exam - Semen Analysis & Culture baseline Baseline (Week 0) - Confirm Asymptomatic Bacteriospermia - Blood Tests - Randomization screening->baseline treatment Treatment Phase (14 days) baseline->treatment group_a Group A: This compound (200mg TID) treatment->group_a group_b Group B: Placebo (TID) treatment->group_b followup1 Follow-up 1 (Week 4) - Semen Analysis & Culture - Adverse Event Assessment group_a->followup1 group_b->followup1 followup2 Follow-up 2 (Week 12) - Semen Analysis & Culture - Final Adverse Event Assessment followup1->followup2 analysis Data Analysis - Primary Outcome: Bacterial Clearance - Secondary Outcomes: Semen Parameters followup2->analysis

Caption: Experimental workflow for a clinical trial of this compound.

signaling_pathway cp This compound (Oral Prodrug) absorption Intestinal Absorption cp->absorption hydrolysis Hydrolysis by Esterases absorption->hydrolysis cefteram Cefteram (Active Form) hydrolysis->cefteram inhibition Inhibition cefteram->inhibition Binds to pbp Penicillin-Binding Proteins (PBPs) pbp->inhibition cell_wall Bacterial Cell Wall Synthesis inhibition->cell_wall Disrupts lysis Bacterial Cell Lysis cell_wall->lysis

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols: Cefteram Pivoxil in Experimental Urinary Tract Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the experimental use of cefteram pivoxil in preclinical models of urinary tract infections (UTIs). The following protocols and data are intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial agents.

In Vitro Susceptibility of Uropathogens to Cefteram

Cefteram, the active metabolite of the prodrug this compound, demonstrates potent in vitro activity against common uropathogens. Its antibacterial spectrum includes key causative agents of UTIs, such as Escherichia coli and Proteus mirabilis.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of cefteram against uropathogenic bacteria using the agar dilution method.

Materials:

  • Mueller-Hinton agar (MHA)

  • Cefteram analytical standard

  • Bacterial isolates (e.g., E. coli, P. mirabilis)

  • Sterile petri dishes

  • 0.5 McFarland turbidity standard

  • Inoculator

Procedure:

  • Prepare Cefteram Stock Solution: Dissolve cefteram powder in a suitable solvent to create a high-concentration stock solution.

  • Prepare Agar Plates: Prepare serial twofold dilutions of cefteram from the stock solution and add them to molten MHA. Pour the agar into petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Prepare Bacterial Inoculum: Culture the bacterial isolates overnight. Adjust the turbidity of the bacterial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculate Plates: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the cefteram-containing and control MHA plates.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of cefteram that completely inhibits the visible growth of the bacteria.

In Vitro Efficacy Data

The following table summarizes the MIC values of cefteram against clinical isolates of E. coli and P. mirabilis.

OrganismNo. of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli100≤0.060.25
Proteus mirabilis50≤0.060.12

Data synthesized from studies on the antibacterial activity of cefteram. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

In Vivo Efficacy in a Mouse Model of Ascending UTI

This compound has demonstrated significant therapeutic efficacy in experimental models of ascending urinary tract infection in mice. These models are crucial for evaluating the in vivo performance of antimicrobial agents.

Experimental Workflow for In Vivo UTI Model

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_eval Evaluation Phase A Animal Acclimatization (Female mice, 5 weeks old) D Transurethral Inoculation (Anesthetized mice) A->D B Uropathogen Culture (E. coli or P. mirabilis) C Inoculum Preparation (10^8 CFU/mL in saline) B->C C->D E Oral Administration of This compound (e.g., 20 mg/kg) D->E Post-infection F Control Group (Vehicle only) D->F Post-infection G Euthanasia & Kidney Harvest (18 hours post-treatment) E->G F->G H Kidney Homogenization G->H I Serial Dilution & Plating H->I J Bacterial Viable Count (CFU/g of kidney) I->J

Caption: Workflow for evaluating this compound in a mouse UTI model.

Protocol: Mouse Model of Ascending UTI

This protocol details the establishment of a UTI in mice and the subsequent evaluation of this compound's therapeutic effect.

Materials:

  • Female mice (e.g., ICR strain, 5 weeks old)

  • Uropathogenic bacteria (E. coli or P. mirabilis)

  • Anesthetic agent

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Sterile saline

  • Catheters

Procedure:

  • Animal Preparation: Acclimatize female mice for one week prior to the experiment.

  • Inoculum Preparation: Culture the selected uropathogen in broth overnight. Harvest the cells and resuspend them in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

  • Infection: Anesthetize the mice. Introduce a catheter into the bladder via the urethra and instill 0.1 mL of the bacterial suspension.

  • Treatment: At a specified time post-infection (e.g., 18 hours), administer this compound orally to the treatment group. A typical dose used in studies is 20 mg/kg. The control group receives the vehicle only.

  • Sample Collection: At a predetermined endpoint (e.g., 18 hours after the final treatment), euthanize the mice. Aseptically remove the kidneys.

  • Bacterial Quantification: Weigh the kidneys and homogenize them in sterile saline. Perform serial dilutions of the homogenate and plate onto appropriate agar (e.g., MacConkey agar). Incubate the plates overnight at 37°C.

  • Data Analysis: Count the colonies on the plates to determine the number of viable bacteria per gram of kidney tissue (CFU/g). Compare the bacterial counts between the treated and control groups to assess the efficacy of this compound.

In Vivo Efficacy Data

The following table presents the efficacy of this compound in reducing bacterial load in the kidneys of mice with experimentally induced UTIs.

PathogenTreatment GroupDose (mg/kg)Mean Bacterial Count (log₁₀ CFU/g kidney)
E. coliControl (Untreated)-7.5
E. coliThis compound20<2.0
P. mirabilisControl (Untreated)-6.8
P. mirabilisThis compound20<2.0

Data are representative of findings from in vivo studies where this compound demonstrated a significant reduction in bacterial counts in the kidneys of infected mice.

Pharmacokinetic Considerations

The effectiveness of this compound in UTI models is also attributed to its favorable pharmacokinetic profile, particularly the high concentrations of its active form, cefteram, achieved in urine.

Logical Flow of Preclinical UTI Research

G A In Vitro Susceptibility Testing B MIC Determination (E. coli, P. mirabilis) A->B E Efficacy Studies (Treatment vs. Control) B->E Guides Efficacy Testing C In Vivo Animal Model Selection D Mouse Ascending UTI Model C->D D->E F Bacterial Load Quantification (CFU/g) E->F H Data Interpretation & Conclusion F->H Determines Efficacy G Pharmacokinetic Analysis (Urine/Plasma Levels) G->H Informs Dosing

Caption: Logical progression of this compound evaluation for UTI treatment.

High urinary concentrations of cefteram are critical for eradicating uropathogens from the site of infection. Studies have shown that cefteram is primarily excreted via the kidneys, leading to urinary levels that far exceed the MICs for susceptible organisms. This pharmacokinetic property underpins the successful translation of in vitro activity to in vivo efficacy in UTI models.

Application Notes and Protocols for Assessing Cefteram Pivoxil Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is a third-generation oral cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefteram.[1] The stability of this compound in aqueous solutions is a critical factor in its formulation development, storage, and therapeutic efficacy. This document provides detailed methodologies for assessing the stability of this compound in aqueous solutions, including protocols for forced degradation studies and a stability-indicating high-performance liquid chromatography (HPLC) method.

Key Stability Considerations

This compound, like other cephalosporins containing a pivoxil ester, is susceptible to degradation in aqueous environments. The primary degradation pathways involve the hydrolysis of two key functional groups:

  • β-Lactam Ring: Hydrolysis of the β-lactam ring is a common degradation route for all penicillin and cephalosporin antibiotics, leading to a loss of antibacterial activity.

  • Pivoxil Ester: The pivoxil ester group, which enhances oral absorption, can be hydrolyzed to release the active cefteram molecule.

Forced degradation studies under various stress conditions are essential to identify potential degradation products and to develop a stability-indicating analytical method.[1]

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products. The following protocol is a general guideline and may require optimization.

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (starting point):

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of this compound under various stress conditions to identify the likely degradation products and pathways.

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

General Procedure: For each condition, a sample of the this compound stock solution is subjected to the stressor. At specified time points, an aliquot is withdrawn, neutralized (if necessary), diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyzed by the stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at 0, 1, 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before dilution and injection.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature. Withdraw samples at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation. Neutralize with 0.1 N HCl before dilution and injection.
Neutral Hydrolysis Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C. Withdraw samples at 0, 1, 2, 4, 8, and 24 hours.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 0, 1, 2, 4, 8, and 24 hours.
Thermal Degradation Expose the solid drug substance to 80°C in a hot air oven. Dissolve samples at specified time points in the mobile phase for analysis.
Photolytic Degradation Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to UV light (254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% Assay of this compoundNumber of Degradation ProductsRRT of Major Degradants
Control 24 hoursRoom Temp99.80-
0.1 N HCl 24 hours60°C85.230.45, 0.78, 1.21
0.1 N NaOH 2 hoursRoom Temp70.540.32, 0.51, 0.89, 1.15
Water 24 hours60°C92.120.65, 1.10
3% H₂O₂ 24 hoursRoom Temp88.920.72, 1.35
Thermal (Solid) 48 hours80°C95.310.95
Photolytic 24 hoursRoom Temp97.611.05

RRT = Relative Retention Time (retention time of degradant / retention time of this compound)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Base Base Hydrolysis (0.1 N NaOH, RT) Neutral Neutral Hydrolysis (Water, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (Solid, 80°C) Photo Photolytic (UV/Vis Light) Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutral->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Quantify Quantify this compound & Degradation Products HPLC->Quantify Identify Identify Degradation Products (LC-MS) Quantify->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for forced degradation study of this compound.

Proposed Hydrolytic Degradation Pathway

Based on the known degradation of cephalosporins, a plausible hydrolytic degradation pathway for this compound is proposed below. This would need to be confirmed by structural elucidation techniques such as LC-MS.

G Cefteram_Pivoxil This compound Hydrolysis_Pivoxil Hydrolysis of Pivoxil Ester Cefteram_Pivoxil->Hydrolysis_Pivoxil Hydrolysis_Beta_Lactam_2 Hydrolysis of β-Lactam Ring Cefteram_Pivoxil->Hydrolysis_Beta_Lactam_2 Cefteram Cefteram (Active Drug) Hydrolysis_Pivoxil->Cefteram Hydrolysis_Beta_Lactam_1 Hydrolysis of β-Lactam Ring Cefteram->Hydrolysis_Beta_Lactam_1 Inactive_Metabolite_1 Inactive Metabolite 1 (Opened β-Lactam) Hydrolysis_Beta_Lactam_1->Inactive_Metabolite_1 Inactive_Metabolite_2 Inactive Metabolite 2 (Opened β-Lactam) Hydrolysis_Beta_Lactam_2->Inactive_Metabolite_2

Caption: Proposed hydrolytic degradation pathways for this compound.

Discussion and Interpretation

The stability of this compound in aqueous solutions is pH and temperature-dependent. Based on data from similar cephalosporins, maximum stability is expected in the pH range of 3 to 5.[2] The drug is likely to be more susceptible to degradation under basic conditions compared to acidic and neutral conditions.

The stability-indicating HPLC method is essential for accurately monitoring the degradation of this compound and the formation of its degradation products. The forced degradation studies provide a worst-case scenario and help in identifying the degradation products that could be present in a drug product after long-term storage. For definitive identification of the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. A study using high-resolution mass spectrometry identified 14 degradation products of this compound under various stress conditions.[1]

Conclusion

The methodologies outlined in this document provide a comprehensive framework for assessing the stability of this compound in aqueous solutions. A systematic approach involving a validated stability-indicating HPLC method and thorough forced degradation studies is critical for ensuring the quality, safety, and efficacy of this compound formulations.

References

Application Notes and Protocols for In Vitro Combination Therapy with Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assessment of cefteram pivoxil in combination with other antibiotics. The included protocols and data are intended to guide researchers in designing and interpreting synergy studies.

Introduction

This compound is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefteram. Cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall through binding to penicillin-binding proteins (PBPs). The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistant strains. This document outlines methodologies for evaluating the in vitro interactions between this compound and other classes of antibiotics, such as macrolides, aminoglycosides, and fluoroquinolones.

Mechanisms of Action and Potential for Synergy

Cefteram, the active metabolite of this compound, is a β-lactam antibiotic that targets and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the bacterial cell wall leads to cell lysis and death[1].

The rationale for combining cefteram with other antibiotics lies in the potential for synergistic or additive effects through various mechanisms:

  • Sequential Inhibition: Two drugs may inhibit different steps in the same essential metabolic pathway.

  • Enhanced Uptake: Damage to the cell wall by a β-lactam like cefteram can increase the permeability of the bacterial cell membrane to other antibiotics, such as aminoglycosides, allowing them to reach their intracellular targets more effectively.

  • Inhibition of Resistance Mechanisms: One agent may inhibit a resistance mechanism, such as efflux pumps, that affects the other agent.

  • Targeting Different Ribosomal Subunits: Combining agents that act on different ribosomal subunits (e.g., macrolides and aminoglycosides) can lead to a more potent inhibition of protein synthesis.

Data Presentation: In Vitro Synergy of Cefteram with Other Antibiotics

The following table summarizes the in vitro interaction of cefteram (the active form of this compound) with azithromycin against clinical isolates of Neisseria gonorrhoeae. The interaction is quantified using the Fractional Inhibitory Concentration (FIC) index.

Table 1: In Vitro Interaction between Cefteram (CFTM) and Azithromycin (AZM) against Neisseria gonorrhoeae

CombinationBacterial SpeciesNumber of IsolatesSynergy (FIC ≤ 0.5)Partial Synergy (0.5 < FIC < 1)Indifference (1 ≤ FIC ≤ 4)Antagonism (FIC > 4)Reference
Cefteram + AzithromycinNeisseria gonorrhoeae2512%68%Not specified4%[2]

Interpretation of FIC Index:

  • Synergy: The combined effect is significantly greater than the sum of the individual effects.

  • Partial Synergy/Additive: The combined effect is equal to or slightly greater than the sum of the individual effects.

  • Indifference: The combined effect is equal to the effect of the more active agent alone.

  • Antagonism: The combined effect is less than the effect of the more active agent alone.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to determine the in vitro interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with another antibiotic against a specific bacterial strain.

Materials:

  • This compound (active form, cefteram, should be used for in vitro testing)

  • Second antibiotic of interest (e.g., azithromycin, gentamicin, ciprofloxacin)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria, supplemented GC agar base for N. gonorrhoeae)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator with appropriate atmospheric conditions (e.g., 5% CO2 for N. gonorrhoeae)

  • Microplate reader (optional, for spectrophotometric reading)

Protocol:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of cefteram and the second antibiotic in a suitable solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).

    • Perform serial two-fold dilutions of each antibiotic in the appropriate broth medium.

  • Plate Setup:

    • Dispense 50 µL of broth into each well of a 96-well plate.

    • Add 50 µL of the cefteram dilutions horizontally across the plate (e.g., columns 1-10).

    • Add 50 µL of the second antibiotic dilutions vertically down the plate (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both antibiotics.

    • Include control wells: a row with only cefteram dilutions, a column with only the second antibiotic dilutions, and a well with no antibiotics for a growth control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted inoculum to each well.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours under the appropriate atmospheric conditions for the bacterium being tested.

  • Reading Results:

    • Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring absorbance with a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

  • Calculation of FIC Index:

    • Calculate the FIC for each drug in a given well:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare serial dilutions of Cefteram and Antibiotic B add_antibiotics Add antibiotic dilutions in a checkerboard format prep_antibiotics->add_antibiotics prep_inoculum Prepare bacterial inoculum (0.5 McFarland) add_inoculum Inoculate wells with bacterial suspension prep_inoculum->add_inoculum dispense_broth Dispense broth into 96-well plate dispense_broth->add_antibiotics add_antibiotics->add_inoculum incubate Incubate plate (18-24h) add_inoculum->incubate read_mic Determine MICs (visual or spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill curve assays provide information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate of bacterial killing by this compound alone and in combination with another antibiotic.

Materials:

  • This compound (active form, cefteram)

  • Second antibiotic of interest

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, spiral plater)

Protocol:

  • Preparation:

    • Prepare a bacterial culture in the appropriate broth and grow to the early-to-mid logarithmic phase.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Prepare tubes or flasks containing the broth with the following:

      • No antibiotic (growth control)

      • Cefteram alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)

      • Second antibiotic alone (at a clinically relevant concentration)

      • The combination of cefteram and the second antibiotic at the same concentrations.

  • Incubation and Sampling:

    • Incubate all tubes/flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each culture.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible (usually 18-24 hours).

    • Count the colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism is defined as a ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference is a < 2-log10 change in CFU/mL.

Workflow for Time-Kill Curve Assay

Time_Kill_Workflow cluster_sampling Sampling at Time Points (0, 2, 4, 8, 12, 24h) start Prepare log-phase bacterial culture setup Set up cultures: - Growth Control - Cefteram alone - Antibiotic B alone - Combination start->setup incubate Incubate at 37°C with shaking setup->incubate sample Remove aliquots incubate->sample dilute Perform serial dilutions sample->dilute plate Plate dilutions on agar dilute->plate count Incubate plates and count colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. time count->plot interpret Interpret results: Synergy, Indifference, or Antagonism plot->interpret

Caption: Workflow for the time-kill curve synergy assay.

Potential Signaling Pathways and Mechanisms of Synergy

While specific molecular signaling pathways for this compound combinations are not extensively detailed in the literature, a generalized mechanism for β-lactam and aminoglycoside synergy can be proposed.

Proposed Mechanism of Synergy: Cefteram and an Aminoglycoside

Synergy_Mechanism Cefteram Cefteram PBP Penicillin-Binding Proteins (PBPs) Cefteram->PBP inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall is essential for Permeability Increased Cell Wall Permeability CellWall->Permeability inhibition leads to CellDeath Synergistic Bacterial Cell Death CellWall->CellDeath disruption leads to Aminoglycoside Aminoglycoside Permeability->Aminoglycoside enhances uptake of Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome binds to ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth is essential for ProteinSynth->CellDeath inhibition leads to

Caption: Proposed synergistic mechanism of Cefteram and an Aminoglycoside.

In this model, cefteram inhibits PBPs, leading to a weakened cell wall. This compromised barrier allows for increased intracellular penetration of the aminoglycoside, which can then more effectively bind to the 30S ribosomal subunit and inhibit protein synthesis, resulting in a synergistic bactericidal effect.

Conclusion

The in vitro evaluation of this compound in combination with other antibiotics is a critical step in identifying potentially effective new treatment strategies. The checkerboard and time-kill curve assays are fundamental methods for quantifying these interactions. The data on the combination of cefteram with azithromycin against N. gonorrhoeae suggests that such combinations can be beneficial, with a high percentage of isolates showing at least partial synergy[2]. Further research is warranted to explore other combinations of this compound against a wider range of clinically relevant pathogens and to elucidate the precise molecular mechanisms underlying the observed synergistic effects. These protocols provide a foundation for researchers to conduct such investigations in a standardized and reproducible manner.

References

Troubleshooting & Optimization

Technical Support Center: Improving Cefteram Pivoxil Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility challenges with cefteram pivoxil in in vitro assays. The following information includes troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in aqueous buffers for my in vitro assay. What should I do?

A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common choice, though the solubility of this compound in pure DMSO is also limited.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution." To mitigate this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your assay should not exceed its solubility limit in the final medium.

  • Use a co-solvent system: A mixture of solvents can enhance solubility. For example, a system containing DMSO, PEG300, and a surfactant like Tween-80 can significantly improve the solubility of this compound in aqueous solutions.[1]

  • Optimize the dilution process: Add the stock solution to the aqueous medium slowly while vortexing or stirring to ensure rapid and uniform dispersion.

  • pH adjustment: The stability of similar cephalosporins can be pH-dependent. While specific data for this compound is limited, related compounds show maximum stability in the pH range of 3 to 5. However, ensure the final pH is compatible with your assay system.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is advisable to keep the final concentration of DMSO in cell culture below 0.5% (v/v) to avoid cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.

Q4: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

A4: Yes, several advanced formulation strategies can be employed:

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can improve its apparent aqueous solubility and stability.

  • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of hydrophobic drugs.

Quantitative Solubility Data

Solvent/SystemSolubilityNotes
WaterHardly soluble[]Precise quantitative data is not readily available.
DMSO0.01 mg/mL[3][4]Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[3][4]
MethanolSoluble[]Precise quantitative data is not readily available.
Anhydrous EthanolSoluble[]Precise quantitative data is not readily available.
AcetoneSoluble[]Precise quantitative data is not readily available.
ChloroformSoluble[]Precise quantitative data is not readily available.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]This co-solvent system significantly enhances aqueous solubility.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]Use of a cyclodextrin derivative further improves solubility.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]An option for lipid-based formulations.[1]

For comparison, the related compound Cefditoren Pivoxil has a solubility of approximately 10 mg/mL in DMSO and 15 mg/mL in DMF.[5] It is practically insoluble in water (less than 0.1 mg/mL).[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent System

This protocol describes the preparation of a this compound solution with enhanced aqueous solubility using a co-solvent system.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.

  • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and vortex until the solution is clear and homogenous.

  • Add 450 µL of saline to bring the total volume to 1 mL. Vortex again to ensure complete mixing.

  • The final concentration of this compound in this solution will be 2.5 mg/mL. This stock solution can be further diluted in your aqueous assay buffer.

Protocol 2: Preparation of this compound Loaded Liposomes (Adapted from Cefditoren Pivoxil Protocol)

This protocol provides a general method for encapsulating this compound into liposomes using the thin-film hydration method. This can improve aqueous dispersibility and is adapted from protocols for the similar compound, cefditoren pivoxil.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Dissolve phosphatidylcholine and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

  • Dissolve this compound in the same solvent mixture and add it to the lipid solution.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator to form small unilamellar vesicles (SUVs).

  • The non-encapsulated drug can be removed by methods such as dialysis or size exclusion chromatography.

Visualizations

Mechanism of Action of Cephalosporins

Cephalosporin_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Lysis Cell Lysis Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall leads to Cefteram Active Cefteram (from this compound) Cefteram->PBP Binds to & Inhibits

Caption: Mechanism of action of cefteram, the active form of this compound.

Experimental Workflow for Liposome Preparation

Liposome_Workflow cluster_prep Preparation cluster_processing Processing & Purification Dissolve 1. Dissolve Lipids & this compound in Organic Solvent Evaporate 2. Evaporate Solvent to form Thin Lipid Film Dissolve->Evaporate Hydrate 3. Hydrate Film with Aqueous Buffer Evaporate->Hydrate Sonication 4. Sonication to Reduce Size (optional) Hydrate->Sonication Purification 5. Purify to Remove Unencapsulated Drug Sonication->Purification Final_Product Liposome-Encapsulated This compound Purification->Final_Product

Caption: Workflow for preparing this compound-loaded liposomes.

References

troubleshooting cefteram pivoxil degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cefteram pivoxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting this compound degradation during storage and experimentation. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and visualizations of key degradation pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions related to the stability of this compound.

Q1: I'm observing a rapid loss of potency in my this compound sample. What are the likely causes?

A1: Rapid degradation of this compound is a common issue primarily influenced by several factors:

  • Improper Storage Temperature: this compound is sensitive to temperature. Storing it at temperatures above the recommended -20°C for the solid form can accelerate degradation.

  • Presence of Moisture: As a prodrug ester and a β-lactam antibiotic, this compound is highly susceptible to hydrolysis. Exposure to moisture, even atmospheric humidity, can lead to the cleavage of both the pivoxil ester group and the critical β-lactam ring.

  • Inappropriate Solvent or pH: In solution, the stability of this compound is highly pH-dependent. The β-lactam ring is prone to cleavage under both acidic and alkaline conditions. Generally, cephalosporins exhibit maximum stability in the slightly acidic pH range.

  • Light Exposure: Although generally more stable to photolytic stress compared to hydrolytic degradation, prolonged exposure to UV or fluorescent light can contribute to degradation. It is advisable to protect solutions from light.

Q2: My HPLC analysis shows several unexpected peaks that are increasing over time. What could these be?

A2: The appearance of new peaks in your chromatogram is indicative of degradation. A forced degradation study on this compound identified 14 distinct degradation products.[1] These products primarily arise from:

  • Hydrolysis of the Pivoxil Ester: The ester bond is labile and can be hydrolyzed to yield cefteram, the active form of the drug.

  • Hydrolysis of the β-Lactam Ring: This is a critical degradation pathway for all β-lactam antibiotics, rendering the molecule inactive. This can occur under acidic, basic, or even neutral conditions, often accelerated by temperature.

  • Oxidation: The sulfur atom in the dihydrothiazine ring and other parts of the molecule can be susceptible to oxidation, leading to the formation of sulfoxides or other related compounds.

  • Isomerization: Changes in pH or exposure to certain conditions can potentially lead to the formation of isomers.

To identify these unknown peaks, techniques like LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight) are essential for obtaining accurate mass data and elucidating the structures of the degradation products.[2][3][4]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Data compiled from multiple sources.

Q4: I need to dissolve this compound for my experiments. What is the best practice to maintain its stability in solution?

A4: When preparing solutions of this compound, the following steps are recommended:

  • Use a suitable solvent: this compound has limited solubility in aqueous solutions. DMSO is a common solvent, but ensure it is anhydrous as moisture can initiate hydrolysis.

  • Prepare fresh solutions: It is always best to prepare solutions fresh before use.

  • Control the pH: If using aqueous buffers, aim for a slightly acidic pH range (around 3-5), as this has been shown to be the region of maximum stability for similar cephalosporins.[5]

  • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Refrigerate or freeze for short-term storage: If immediate use is not possible, store the solution at 2-8°C for very short periods or at -80°C for longer-term storage.

Experimental Protocols

Forced Degradation Study of this compound

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7]

Objective: To generate degradation products of this compound under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at room temperature for a specified period (e.g., 3 hours).

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.01 N NaOH.

    • Incubate at room temperature for a specified period (e.g., 3 hours).

    • Neutralize the solution with an equivalent amount of 0.01 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for a specified period (e.g., 24 hours).

    • Dilute to a final concentration suitable for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the heat-stressed solid in a suitable solvent to achieve a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a known amount of solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Dissolve the light-stressed solid in a suitable solvent to achieve a known concentration for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]

Stability-Indicating HPLC Method

This is a general method that can be optimized for your specific instrumentation and requirements.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate, pH 3.5) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV at 230 nm or 270 nm
Column Temperature 30°C
Injection Volume 20 µL

This is an example method; optimization may be required.[8][9][10]

Visualizations

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation CP This compound Cef Cefteram (Active Drug) CP->Cef Ester Cleavage BLR β-Lactam Ring Cleavage Product CP->BLR Ring Opening SO Sulfoxide Derivative CP->SO Oxidative Stress

Caption: Primary degradation pathways of this compound.

start Unexpected Degradation Observed (e.g., loss of potency, new HPLC peaks) check_storage Verify Storage Conditions (Temp: -20°C solid, -80°C solution) start->check_storage check_handling Review Handling Procedures (Moisture, Light, Solvent Purity) check_storage->check_handling Conditions OK correct_storage Correct Storage Conditions check_storage->correct_storage Incorrect check_ph Assess pH of Solution (Optimal range ~3-5) check_handling->check_ph Procedures OK improve_handling Refine Handling Protocols (Use inert gas, amber vials) check_handling->improve_handling Incorrect adjust_ph Adjust pH with Appropriate Buffer check_ph->adjust_ph Incorrect characterize Characterize Degradants (LC-MS/TOF) check_ph->characterize pH OK correct_storage->start Re-evaluate improve_handling->start Re-evaluate adjust_ph->start Re-evaluate

Caption: Troubleshooting workflow for unexpected degradation.

prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample_prep Neutralize & Dilute Samples stress->sample_prep hplc HPLC Analysis (Stability-Indicating Method) sample_prep->hplc data Data Analysis (Calculate % Degradation, Identify Peaks) hplc->data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Cefteram Pivoxil Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the utilization of cefteram pivoxil in preclinical animal research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and potential challenges researchers may face when working with this compound in animal models.

1. Dosage and Administration

  • Q: What is a good starting dose for this compound in a mouse infection model?

    A: A recommended starting point for efficacy studies in mice is in the range of 2 to 50 mg/kg, administered orally twice daily for at least two days. For studies investigating the impact on intestinal flora, a dose of 10 mg/kg once daily for five consecutive days has been used. The optimal dose will ultimately depend on the specific infection model, the pathogen's susceptibility, and the desired therapeutic outcome.

  • Q: How should I prepare an oral suspension of this compound for animal studies?

    A: this compound is a prodrug ester that is hydrolyzed to its active form, cefteram. For oral gavage in rodents, a common approach is to prepare a suspension in a vehicle such as 0.5% w/v carboxymethyl cellulose (CMC) in sterile water. To aid in solubilization and create a more uniform suspension, a surfactant like 0.1% v/v Tween 80 can be included. For voluntary ingestion, adding a palatability agent such as 10% honey to the final suspension can improve acceptance. It is crucial to ensure the suspension is homogenous before each administration.

  • Q: What is the maximum recommended volume for oral gavage in mice and rats?

    A: The generally accepted maximum volume for a single oral gavage administration is 10 mL/kg for mice and rats. Exceeding this volume can increase the risk of aspiration and gastrointestinal distress.

2. Formulation and Stability

  • Q: What are suitable vehicles for preparing an oral suspension of this compound?

    A: Common vehicles for oral administration in rodent studies include sterile water, 0.5% w/v carboxymethyl cellulose (CMC), and corn oil. The choice of vehicle will depend on the physicochemical properties of your specific formulation and the study design. It is advisable to conduct small-scale formulation trials to assess the stability and homogeneity of the suspension. For some cephalosporins, oily suspensions have been developed for veterinary use.

  • Q: How should I store the prepared this compound suspension?

    A: Prepared suspensions should be stored at 4°C and protected from light. It is recommended to prepare fresh suspensions regularly, ideally daily, to ensure stability and potency. Always shake the suspension well before each use to ensure a uniform dose is administered.

3. Troubleshooting Common Issues

  • Q: I am observing high variability in the plasma concentrations of the active form (cefteram) in my study animals. What could be the cause?

    A: High variability can stem from several factors:

    • Inconsistent Suspension: Ensure the oral suspension is thoroughly mixed before each administration to guarantee a uniform dose.

    • Gavage Technique: Improper gavage technique can lead to incomplete dosing or administration into the trachea instead of the esophagus. Ensure all personnel are properly trained.

    • Animal Stress: Stress can affect gastrointestinal motility and drug absorption. Handle animals gently and consistently.

    • Fasting State: The presence or absence of food in the stomach can influence the absorption of orally administered drugs. Standardize the fasting protocol for all animals in the study.

  • Q: I am observing adverse effects like diarrhea or changes in animal behavior. What should I do?

    A: Cephalosporins can sometimes cause gastrointestinal upset due to their antimicrobial activity disrupting the gut microbiota.[1] If you observe adverse effects:

    • Monitor Closely: Document the frequency and severity of the symptoms.

    • Reduce Dose: Consider reducing the dose to a lower, better-tolerated level.

    • Vehicle Control: Ensure that the vehicle itself is not causing the adverse effects by including a vehicle-only control group.

    • Consult a Veterinarian: If adverse effects are severe or persistent, consult with a veterinarian.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its active form, cefteram.

Table 1: Pharmacokinetic Parameters of Cefteram (Active Form) in Children (Following Oral Administration of this compound)

Dose of this compoundMean Peak Serum Concentration (Cmax) (µg/mL)Time to Peak Concentration (Tmax) (hours)
1.5 mg/kg0.991-2
3 mg/kg1.25Not specified
6 mg/kg1.17Not specified

Data from a clinical study in children aged 2 to 11 years.[2]

Table 2: Reported Efficacy of this compound in a Murine Pneumonia Model

PathogenMouse StrainDosage RegimenOutcome
Streptococcus pneumoniaeddY2, 10, 50 mg/kg, twice daily for 2 daysReduction in viable cells in lungs and blood. Potent efficacy, comparable to Cefpodoxime proxetil at 50 mg/kg.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Suspension (for Oral Gavage)

Materials:

  • This compound powder

  • Sterile 0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water

  • Sterile 0.1% (v/v) Tween 80 solution in sterile water (optional)

  • Sterile containers

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and total volume needed for the study.

  • Prepare the vehicle: In a sterile container, prepare the 0.5% CMC solution. If using a surfactant, add 0.1% Tween 80 to the CMC solution and mix thoroughly.

  • Prepare the suspension: Gradually add the weighed this compound powder to the vehicle while continuously vortexing or sonicating to ensure a uniform and fine suspension.

  • Storage: Store the prepared suspension at 4°C and protect it from light.

  • Administration: Before each use, shake the suspension vigorously to ensure homogeneity.

Protocol 2: Murine Systemic Infection Model for Efficacy Testing

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a systemic infection model.

Materials:

  • Specific pathogen-free mice (e.g., ddY strain), 5 weeks old.

  • Bacterial pathogen of interest (e.g., Streptococcus pneumoniae).

  • Appropriate bacterial culture medium (e.g., Todd-Hewitt broth).

  • Phosphate-buffered saline (PBS).

  • Anesthetic (e.g., isoflurane).

  • Prepared this compound oral suspension.

  • Vehicle for control group.

  • Equipment for bacterial enumeration (e.g., agar plates, incubator).

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial pathogen to the mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with PBS, and resuspend in PBS to the desired concentration for infection.

  • Infection: Lightly anesthetize the mice and inoculate them with the bacterial suspension via an appropriate route (e.g., intraperitoneal or intravenous injection) to induce a systemic infection.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), begin oral administration of this compound at various dose levels. A control group should receive the vehicle only. Administer the treatment at specified intervals (e.g., twice daily) for a defined duration (e.g., 2 days).

  • Endpoint Evaluation: At a set time after the final treatment, euthanize the mice. Collect relevant samples (e.g., blood, spleen, or liver) for bacterial enumeration to determine the reduction in bacterial load in the treated groups compared to the control group.

Visualizations

To aid in understanding experimental workflows and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Infection Infection of Animals Animal_Acclimatization->Infection Drug_Formulation This compound Suspension Preparation Treatment Oral Administration (this compound or Vehicle) Drug_Formulation->Treatment Pathogen_Culture Pathogen Culture & Inoculum Prep Pathogen_Culture->Infection Infection->Treatment Monitoring Clinical Observation & Monitoring Treatment->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Bacterial_Load Bacterial Load Quantification Sample_Collection->Bacterial_Load Data_Analysis Data Analysis & Efficacy Determination Bacterial_Load->Data_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

Signaling_Pathway Cefteram_Pivoxil This compound (Oral Administration) Hydrolysis Hydrolysis by Esterases (in Intestinal Tract/Bloodstream) Cefteram_Pivoxil->Hydrolysis Cefteram Cefteram (Active Form) Hydrolysis->Cefteram PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cefteram->PBP Binds to Cell_Wall_Synthesis Bacterial Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Lysis & Death Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of this compound.

References

Technical Support Center: Analysis of Cefteram Pivoxil Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of cefteram pivoxil degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.

1. Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peaks for this compound and its degradation products are showing significant tailing or fronting. What are the possible causes and how can I resolve this?

  • Answer: Asymmetrical peaks are a common issue in HPLC analysis and can compromise the accuracy and resolution of your results.[1]

    • Potential Causes:

      • Secondary Interactions: Strong interactions can occur between the basic functional groups in this compound and acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.[1]

      • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound or its degradation products, the molecules can exist in both ionized and non-ionized forms, resulting in distorted peaks.[1]

      • Column Issues: A void at the column inlet, a blocked frit, or contamination of the stationary phase can disrupt the sample band and cause peak distortion.[1][2]

      • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can lead to poor peak shape.

    • Solutions:

      • Optimize Mobile Phase:

        • Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.

        • Consider adding an ion-pairing agent to the mobile phase to mask silanol groups and improve peak shape.[1]

        • Ensure the mobile phase is properly prepared and degassed.[3]

      • Review Sample and Injection:

        • Reduce the injection volume or dilute the sample to avoid column overload.

        • Dissolve the sample in the mobile phase whenever possible.

      • Column Maintenance:

        • Use a guard column to protect the analytical column from contamination.[4]

        • If a blockage is suspected, reverse flush the column (if the manufacturer's instructions permit).

        • If the column is old or has been used extensively, consider replacing it.[2]

2. Peak Splitting

  • Question: I am observing split peaks for one or more of my analytes. What could be causing this?

  • Answer: Peak splitting occurs when a single analyte peak appears as two or more distinct peaks.[5]

    • Potential Causes:

      • Co-elution: The split peak may actually be two different components eluting very close together.[2]

      • Blocked or Contaminated Frit/Column: A blockage in the column frit or contamination in the stationary phase can disrupt the flow path and cause splitting.[2]

      • Column Void: An unevenly packed column can lead to void spaces, causing different retention times for the same component.[2]

      • Sample Solvent Incompatibility: The solvent used to dissolve the sample may not be compatible with the mobile phase.[4]

      • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[2]

    • Solutions:

      • Method Parameter Adjustment:

        • To check for co-elution, try a smaller injection volume to see if the peaks resolve.

        • Adjust the mobile phase composition, temperature, or flow rate to improve separation.[2]

      • System Maintenance:

        • Replace the column frit if it is suspected to be blocked.[2]

        • Flush the column according to the manufacturer's recommendations. If contamination is severe, the column may need to be replaced.[4]

      • Sample Preparation:

        • Ensure the sample is fully dissolved in a solvent that is compatible with, or identical to, the mobile phase.[4]

3. Unexpected or "Ghost" Peaks

  • Question: I am seeing unexpected peaks in my chromatogram, especially in blank runs. What is the source of these "ghost" peaks?

  • Answer: Ghost peaks are unexpected peaks that can appear in your chromatogram and can originate from several sources.[6]

    • Potential Causes:

      • Carryover: A late-eluting peak from a previous injection may appear in a subsequent run.[4][7]

      • Contamination: Contaminants can be introduced from solvents, sample containers, or laboratory handling.[6][8]

      • Degradation: The sample may be degrading in the autosampler.

      • Column Bleed: The stationary phase of the column may be degrading and eluting.

    • Solutions:

      • Identify the Source:

        • Run a blank injection (solvent only) after a sample injection. If a peak appears at the same retention time as in the sample run, it is likely due to carryover.[7]

      • Address Carryover:

        • Increase the run time or add a gradient step to ensure all components elute.[4]

        • Clean the autosampler and injection needle.[9]

      • Prevent Contamination:

        • Use high-purity solvents and fresh mobile phase.[4]

        • Ensure all glassware and sample vials are clean.

      • Sample Stability:

        • If degradation in the autosampler is suspected, consider using a cooled autosampler.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical forced degradation conditions for this compound?

    • A1: Forced degradation studies for cephalosporins like this compound are typically conducted under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions, as recommended by ICH guidelines.[10][11] The goal is to achieve 5-20% degradation to ensure a meaningful profile of degradation products is obtained.[11][12]

  • Q2: How can I confirm the elemental composition of an unknown degradation product?

    • A2: High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Time-of-Flight (TOF) MS, is the preferred method for determining the elemental composition of unknown impurities.[10] By obtaining the accurate mass of the molecular ion, you can predict the elemental composition with high confidence.

  • Q3: What are some common degradation pathways for this compound?

    • A3: For cephalosporins, common degradation pathways include hydrolysis of the β-lactam ring and cleavage of the side chains.[13] For this compound, degradation may involve the loss of the pivoxil moiety. The specific degradation products will depend on the stress conditions applied.

  • Q4: My MS signal is weak. How can I improve it?

    • A4: Weak MS signal can be due to a variety of factors. Check for proper tuning of the mass spectrometer, ensure the ion source is clean, and verify that the mobile phase is compatible with good ionization. Acidic mobile phases often aid in the protonation of basic compounds in positive ion mode, which can enhance the signal.

  • Q5: Why are my retention times shifting?

    • A5: Retention time shifts can be caused by changes in mobile phase composition, fluctuating flow rates, column degradation, or temperature fluctuations.[8] Ensure your mobile phase is prepared consistently, the pump is functioning correctly, and the column oven is maintaining a stable temperature.[9]

Experimental Protocols

1. Forced Degradation of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.

  • Materials and Reagents:

    • This compound reference standard

    • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

    • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

    • Hydrogen peroxide (H₂O₂), 3% (v/v) solution

    • HPLC grade methanol, acetonitrile, and water

    • Volumetric flasks, pipettes, and syringe filters (0.45 µm)

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent mixture.

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add 1 M HCl.

      • Heat the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 2 hours).[12]

      • Cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.

      • Dilute to the final concentration with the mobile phase.

    • Alkaline Hydrolysis:

      • To an aliquot of the stock solution, add 0.1 M NaOH.

      • Keep the mixture at a specified temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[13]

      • Cool the solution and neutralize with an equivalent amount of HCl.

      • Dilute to the final concentration with the mobile phase.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add 3% H₂O₂.

      • Keep the solution at a specified temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[13]

      • Dilute the resulting solution with the mobile phase.

    • Thermal Degradation:

      • Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C).[13]

      • After the exposure period, prepare a solution from the solid sample.

    • Photolytic Degradation:

      • Expose the solid this compound powder and a solution of the drug to UV and visible light in a photostability chamber.[13] The exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[13]

    • Sample Analysis:

      • Filter all samples through a 0.45 µm syringe filter before HPLC analysis.

      • Analyze a control sample (unstressed) alongside the stressed samples.

2. LC-MS Method for this compound and Degradation Products

This is a general LC-MS method that can be optimized for your specific instrumentation and degradation products.

  • Liquid Chromatography System:

    • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.[14]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[14]

    • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.[14]

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C).

    • Detector: A PDA or DAD detector can be used to monitor the separation.

  • Mass Spectrometry System:

    • Ionization Source: Electrospray ionization (ESI) is commonly used.

    • Polarity: Both positive and negative ion modes should be evaluated to determine the best sensitivity for this compound and its degradation products.

    • Mass Range: A scan range of m/z 100-1000 is generally sufficient.[14]

    • Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) or MS^n experiments can be performed to obtain fragmentation patterns.

Quantitative Data

The following table provides an illustrative example of the type of data that would be generated from an LC-MS analysis of this compound degradation products. The specific m/z values and retention times will vary depending on the experimental conditions. This example is based on data for a similar cephalosporin, cefditoren pivoxil.[14][15]

AnalyteRetention Time (min)Observed m/z [M+H]⁺Proposed Elemental Formula
Cefditoren Pivoxil26.8621.1265C₂₅H₂₈N₆O₇S₃
Degradation Product I6.37507.0499C₂₀H₁₈N₆O₅S₃
Degradation Product II13.39521.0730C₂₀H₂₀N₆O₆S₃

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Characterization stock This compound Stock Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress lc_separation LC Separation stress->lc_separation ms_detection MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_analysis Data Analysis (Peak Integration, Mass Extraction) msms_fragmentation->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Experimental workflow for identifying this compound degradation products.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting/Splitting) cause1 Column Issues (Overload, Contamination, Void) start->cause1 cause2 Mobile Phase (pH, Composition) start->cause2 cause3 Sample (Solvent Mismatch, Co-elution) start->cause3 solution1a Reduce Injection Volume/ Dilute Sample cause1->solution1a solution1b Use Guard Column/ Flush or Replace Column cause1->solution1b solution2a Adjust pH/ Use Fresh Mobile Phase cause2->solution2a solution3a Inject in Mobile Phase cause3->solution3a solution3b Optimize Separation (Gradient, Temperature) cause3->solution3b

Caption: Troubleshooting decision tree for poor chromatographic peak shape.

References

Technical Support Center: Overcoming Poor Oral Absorption of Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral absorption of cefteram pivoxil in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral absorption a concern?

A1: this compound is a third-generation oral cephalosporin antibiotic. It is a prodrug, meaning it is an esterified form of the active drug, cefteram. This chemical modification is designed to increase its lipophilicity and facilitate absorption through the gastrointestinal tract.[1] After absorption, esterases in the intestinal wall and blood hydrolyze it to the active form, cefteram.[1][2]

Despite being designed for oral administration, this compound can exhibit variable and sometimes poor oral bioavailability. This can be attributed to several factors, including:

  • Low Aqueous Solubility: While the pivoxil ester increases lipophilicity, the inherent solubility of the molecule can still be a limiting factor for dissolution in the gastrointestinal fluids.

  • Premature Hydrolysis: The ester bond can be hydrolyzed by enzymes in the intestinal lumen before the drug is absorbed, converting it back to the less permeable active form, cefteram.[3][4]

  • Efflux Transporter Activity: The drug may be subject to efflux transporters in the intestinal wall, which actively pump it back into the gut lumen, reducing net absorption.

  • Degradation: The β-lactam ring common to cephalosporins is susceptible to degradation in the acidic environment of the stomach and by intestinal microflora.[5]

Q2: What are the common experimental models to study the oral absorption of this compound?

A2: Several in vitro and in vivo models are used to evaluate the oral absorption of this compound and to test strategies to overcome its limitations.

  • In Vitro Models:

    • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized cells that mimic the intestinal epithelium.[6][7] It is widely used to assess drug permeability and to investigate the role of efflux transporters.[6][7][8][9]

  • In Vivo Models:

    • Rodent Models (Rats, Mice): Rats and mice are commonly used to study the pharmacokinetics and oral bioavailability of new formulations of this compound.[10][11] These models allow for the determination of key parameters like Cmax, Tmax, and AUC after oral administration.

Troubleshooting Guide

Issue 1: Low Bioavailability in Animal Studies

If you are observing low or inconsistent oral bioavailability of this compound in your animal models, consider the following troubleshooting steps:

Potential Cause 1: Poor Solubility and Dissolution

  • Troubleshooting:

    • Formulation Modification: Consider formulating this compound into an amorphous solid dispersion or using techniques that enhance its dissolution rate.

    • Lipid-Based Formulations: Investigate the use of Solid Lipid Nanoparticles (SLNs) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). These formulations can improve the solubility and absorption of lipophilic drugs.

Potential Cause 2: Premature Hydrolysis in the GI Tract

  • Troubleshooting:

    • Enteric Coating: For tablet or capsule formulations, an enteric coating can protect the drug from the acidic environment of the stomach and allow for its release in the higher pH of the small intestine.

    • Formulation Design: Lipid-based formulations like SLNs and SNEDDS can encapsulate the drug, offering some protection from enzymatic degradation in the gut lumen.

Potential Cause 3: Efflux Transporter Activity

  • Troubleshooting:

    • Co-administration with Inhibitors: In your experimental model, you can co-administer this compound with known inhibitors of efflux transporters (e.g., verapamil for P-glycoprotein) to confirm if efflux is a limiting factor.

    • Formulation with Excipients: Some excipients used in SLNs and SNEDDS, such as certain surfactants, may have an inhibitory effect on efflux transporters.

Issue 2: High Variability in Experimental Results

Potential Cause 1: Fed vs. Fasted State of Animals

  • Troubleshooting:

    • Standardize Feeding Protocol: The presence of food can significantly impact the absorption of some drugs. Ensure that your experimental animals are consistently in either a fasted or fed state for all studies. For many cephalosporin prodrugs, administration with food can affect absorption.[12]

Potential Cause 2: Inconsistent Formulation Preparation

  • Troubleshooting:

    • Strict Adherence to Protocols: Ensure that your formulation preparation methods are standardized and reproducible. For SLNs and SNEDDS, factors like homogenization speed, temperature, and component ratios are critical.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from methods used for other poorly soluble drugs and cephalosporins.[6]

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate, Precirol ATO 5) in a suitable organic solvent mixture (e.g., ethanol/acetone).

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Poloxamer 188).

  • Emulsification:

    • Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid.

    • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool down to room temperature while stirring. The lipid will solidify, forming the SLNs.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.

    • Determine entrapment efficiency by separating the unentrapped drug and quantifying the drug in the SLNs.

    • Assess the in vitro drug release profile using a dialysis bag method.

Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is based on general methods for SNEDDS formulation.[13]

  • Component Selection:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil) for their ability to solubilize this compound.

    • Surfactant and Co-surfactant: Screen different surfactants (e.g., Cremophor EL, Tween 80) and co-surfactants (e.g., Transcutol HP, Labrasol) for their emulsification efficiency.

  • Construction of Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant.

    • Titrate each mixture with water and observe the formation of a nanoemulsion to identify the self-nanoemulsifying region.

  • Formulation Preparation:

    • Select a composition from the nanoemulsification region.

    • Dissolve this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and vortexing until a clear solution is formed.

  • Characterization:

    • Evaluate the self-emulsification time and the resulting droplet size and PDI upon dilution in an aqueous medium.

    • Assess the thermodynamic stability of the formulation.

    • Determine the in vitro drug release profile.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Healthy Volunteers [4]

FormulationCmax (μg/mL)Tmax (h)AUC0-t (μg·h/mL)AUC0-∞ (μg·h/mL)
Powder Suspension 1.65 ± 0.451.48 ± 0.594.75 ± 1.354.89 ± 1.36
Tablet 1.73 ± 0.451.73 ± 0.454.76 ± 1.294.91 ± 1.29

Data presented as mean ± standard deviation. The study concluded that the powder suspension and tablet formulations are bioequivalent.[4]

Table 2: Bioavailability of Different Formulations of Cefetamet Pivoxil (a related compound) [3][12]

FormulationAbsolute Bioavailability (%)
Syrup (fasting) 34.0 ± 8.6
Syrup (with food) 37.9 ± 6.0
Tablet (with food) 58.4 ± 9.0

This data for a related compound illustrates the significant impact of formulation on oral bioavailability.[3][12]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Component_Screening Component Screening (Oil, Surfactant, Lipid) Formulation_Optimization Formulation Optimization (e.g., Ternary Phase Diagram for SNEDDS) Component_Screening->Formulation_Optimization Preparation Preparation of SLN or SNEDDS Formulation_Optimization->Preparation Physicochemical Physicochemical Characterization (Size, Zeta Potential, Entrapment) Preparation->Physicochemical In_Vitro_Release In Vitro Release Studies Physicochemical->In_Vitro_Release Caco2_Permeability Caco-2 Permeability Assay In_Vitro_Release->Caco2_Permeability Animal_Dosing Oral Administration to Animal Model (e.g., Rats) Caco2_Permeability->Animal_Dosing Pharmacokinetic_Study Pharmacokinetic Study (Blood Sampling, Drug Analysis) Animal_Dosing->Pharmacokinetic_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) Pharmacokinetic_Study->Data_Analysis troubleshooting_logic Low_Bioavailability Observed Low Oral Bioavailability Poor_Solubility Potential Cause: Poor Solubility/Dissolution Low_Bioavailability->Poor_Solubility Premature_Hydrolysis Potential Cause: Premature Hydrolysis Low_Bioavailability->Premature_Hydrolysis Efflux Potential Cause: Efflux Transporter Activity Low_Bioavailability->Efflux Formulation_Strategies Solution: Advanced Formulation Strategies (SLN, SNEDDS, Amorphous Dispersions) Poor_Solubility->Formulation_Strategies Protective_Formulations Solution: Enteric Coating or Encapsulation (SLN, SNEDDS) Premature_Hydrolysis->Protective_Formulations Inhibitor_Studies Investigation: Co-administer with Efflux Inhibitors (e.g., Verapamil) Efflux->Inhibitor_Studies

References

Technical Support Center: Stability-Indicating HPLC Method for Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Cefteram Pivoxil.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound.

1. Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing for cephalosporins like this compound is a common issue. Here are the likely causes and how to address them:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups in the this compound molecule, causing tailing.

      • Solution:

        • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2.5-3.5 can help suppress the ionization of silanol groups.[1][2] A mobile phase containing a buffer like citric acid or ammonium acetate adjusted with formic or phosphoric acid is often effective.[1][3]

        • Use an End-Capped Column: Employ a high-quality, end-capped C18 column where the residual silanols have been chemically deactivated.

        • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, though this should be done cautiously as it can affect selectivity.

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

      • Solution: Dilute the sample or reduce the injection volume.[4]

    • Column Degradation: The column may be old or contaminated.

      • Solution: Use a guard column to protect the analytical column.[4] If the problem persists, the analytical column may need to be replaced.[4]

  • Question: What causes peak fronting for the this compound peak?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

    • High Sample Concentration: Similar to peak tailing, very high concentrations can also lead to fronting.

      • Solution: Dilute your sample.

2. Issue: Inconsistent Retention Times

  • Question: The retention time for this compound is drifting between injections. What should I check?

  • Answer: Retention time instability can compromise the reliability of your method. Consider the following factors:

    • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of drift.

      • Solution: Ensure the column is fully equilibrated with the mobile phase, which may require flushing with 10-20 column volumes.[4][5]

    • Mobile Phase Composition:

      • Evaporation: The more volatile component of the mobile phase (e.g., acetonitrile) can evaporate over time, changing the composition and affecting retention.

        • Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[4]

      • Inaccurate Mixing: If preparing the mobile phase manually, ensure the components are measured and mixed accurately.

    • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time.[4]

      • Solution: Use a column oven to maintain a constant and controlled temperature.[3][5]

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause variations in the flow rate, which directly impacts retention times.[4]

      • Solution: Inspect the system for leaks and perform regular pump maintenance.

3. Issue: Poor Resolution Between this compound and Degradation Products

  • Question: I am not getting adequate separation between the main peak and the peaks of the degradation products. How can I improve the resolution?

  • Answer: Achieving baseline separation is critical for a stability-indicating method. Here are some strategies to improve resolution:

    • Optimize Mobile Phase Composition:

      • Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention and may improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity.

    • Gradient Elution: If an isocratic method is not providing sufficient separation within a reasonable run time, a gradient elution program can be developed.[1] A shallow gradient can often resolve closely eluting peaks.

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

Frequently Asked Questions (FAQs)

Method Development & Validation

  • Q1: What are the typical starting conditions for a stability-indicating HPLC method for this compound?

  • A1: A good starting point, based on published methods for similar cephalosporins, would be:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][7]

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, Acetonitrile and a citric acid or ammonium acetate buffer (pH adjusted to 2.5-3.5) in a ratio of approximately 45:55 (v/v).[1][3]

    • Flow Rate: 1.0 mL/min.[3][7]

    • Detection Wavelength: 270 nm.[3][7]

    • Column Temperature: 30 °C.[3][7]

  • Q2: How should I perform forced degradation studies for this compound?

  • A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8] The drug should be subjected to stress conditions as per ICH guidelines Q1A (R2).[1][9] Typical conditions include:

    • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for several hours.[1][9]

    • Base Hydrolysis: 0.01 M NaOH at room temperature for a shorter duration, as cephalosporins are often more sensitive to basic conditions.[1][9]

    • Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.[1][9]

    • Thermal Degradation: Exposing the solid drug to dry heat (e.g., 70-80 °C) for an extended period.[3][10]

    • Photolytic Degradation: Exposing the drug solution to UV light.[8]

  • Q3: What are the key parameters to evaluate during method validation?

  • A3: According to ICH Q2(R1) guidelines, the following parameters should be validated for a stability-indicating HPLC method:

    • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of its degradation products.[3] This is demonstrated by the separation of the main peak from all degradation peaks.

    • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.[1][11]

    • Accuracy: The closeness of the test results obtained by the method to the true value.[1][3]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][3]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[3][11]

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[3]

Data Presentation

Table 1: Typical HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : (10mM Citric Acid + 18mM KCl, pH 2.36) (45:55 v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C[3]
Detection Wavelength 270 nm[3]
Injection Volume 20 µL

Table 2: Summary of Forced Degradation Conditions and Observations for Cephalosporins

Stress ConditionReagent/ConditionTypical ObservationReference
Acid Hydrolysis 0.1 M - 0.5 M HCl, elevated temperatureSignificant degradation observed.[3][9]
Base Hydrolysis 0.01 M - 0.1 M NaOH, room temperatureRapid degradation.[9]
Oxidation 3-30% H₂O₂, room temperatureSusceptible to degradation.[3][9]
Thermal (Dry Heat) 70-80 °CGenerally more stable than in solution.[3]
Photolysis UV light exposureStable to photolytic degradation.[9][12]

Experimental Protocols

Protocol 1: Preparation of Mobile Phase (Acetonitrile:Citric Acid/KCl Buffer)

  • Aqueous Buffer Preparation:

    • Dissolve 2.10 g of citric acid monohydrate and 1.34 g of potassium chloride in 1000 mL of HPLC-grade water to get a solution of 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride.[3]

    • Adjust the pH of this buffer solution to 2.36 using phosphoric acid or a suitable base if necessary.

  • Mobile Phase Preparation:

    • Mix 450 mL of HPLC-grade acetonitrile with 550 mL of the prepared aqueous buffer.

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: Forced Degradation Study - Acid Hydrolysis

  • Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add 5 mL of 0.1 M HCl.

  • Keep the flask in a water bath at 60 °C for 2 hours.

  • After cooling to room temperature, neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Make up the volume to 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed: Poor Peak Shape is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No check_ph Is Mobile Phase pH 2.5-3.5? is_tailing->check_ph Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? is_fronting->check_solvent Yes end_node Symmetrical Peak is_fronting->end_node No adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes adjust_ph->end_node dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->end_node replace_column Use Guard Column or Replace Column check_column->replace_column Yes check_column->end_node No replace_column->end_node check_solvent->check_overload No change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes change_solvent->end_node

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Stability_Method_Development_Workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2) start Define Analytical Target Profile lit_review Literature Review & Initial Conditions start->lit_review optimization Optimize Chromatographic Parameters (Mobile Phase, Column) lit_review->optimization stress_testing Perform Forced Degradation (Acid, Base, Oxidative, Thermal) optimization->stress_testing check_separation Check for Peak Purity and Resolution stress_testing->check_separation check_separation->optimization Inadequate Separation validation Validate for Specificity, Linearity, Accuracy, Precision, Robustness check_separation->validation Adequate Separation final_method Final Stability-Indicating Method validation->final_method Validation Successful

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Managing Cefteram Pivoxil in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and preventing the precipitation of cefteram pivoxil in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a third-generation cephalosporin antibiotic.[1][2] It is a prodrug that is converted to its active form, cefteram, through hydrolysis.[1][3] Cefteram inhibits bacterial cell wall synthesis, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2] In cell culture, it can be used to prevent or treat bacterial contamination.

Q2: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?

Precipitation of this compound in cell culture media can occur due to several factors:

  • Low Aqueous Solubility: this compound has inherently low solubility in aqueous solutions.[4]

  • High Concentration: The concentration of this compound used may have exceeded its solubility limit in the specific cell culture medium.

  • Hydrolysis to Cefteram: As a prodrug, this compound is designed to be hydrolyzed into its active form, cefteram.[1] This hydrolysis can occur in the aqueous environment of cell culture media, and if cefteram or its degradation products are less soluble under these conditions, they may precipitate.[4]

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). This compound or its active form, cefteram, may interact with these components, leading to the formation of insoluble complexes.[5][6]

  • pH and Temperature Shifts: Changes in the pH of the medium due to cellular metabolism or shifts in temperature (e.g., from cold storage to a 37°C incubator) can alter the solubility of the compound.[7]

Q3: Can the precipitate be harmful to my cells?

Yes, precipitates in cell culture can be detrimental. They can physically damage cells, and the precipitation of the antibiotic removes it from the solution, reducing its effective concentration and compromising its ability to control bacterial contamination. Furthermore, the precipitates may alter the composition of the culture medium by adsorbing essential nutrients.[6]

Q4: What is the recommended solvent for preparing a this compound stock solution?

Due to its low water solubility, it is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent before diluting it into the cell culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[7][8]

Q5: How should I prepare and store the this compound stock solution?

It is crucial to prepare and store the stock solution correctly to minimize degradation and precipitation issues. For general guidance on preparing antibiotic stock solutions, refer to the experimental protocols section. Always use high-purity, sterile-filtered solvents. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation in your cell culture experiments.

Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound to the medium. Concentration is too high.- Lower the final concentration of this compound in the medium.- Prepare a more dilute stock solution to allow for a smaller volume to be added to the culture medium.
Inadequate mixing.- Add the this compound stock solution dropwise to the medium while gently swirling.
Precipitate appears over time in the incubator. Hydrolysis and degradation.- Prepare fresh medium with this compound immediately before use.- Consider replacing the medium more frequently.
Interaction with serum proteins.- If using serum, consider reducing the serum concentration if your cell line allows.- Test for precipitation in serum-free medium to identify if serum is a contributing factor.
pH shift in the medium.- Monitor the pH of your culture medium. Ensure your incubator's CO₂ levels are stable.
Variability in precipitation between experiments. Inconsistent stock solution preparation.- Ensure the stock solution is fully dissolved before use. If necessary, gentle warming or sonication can be used, but be cautious as heat can accelerate degradation.[8][9]
Contamination of stock solution.- Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The optimal concentration of the stock solution may vary depending on the required final concentration in the cell culture medium.

Materials:

  • This compound powder

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Vortex mixer

  • 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringe

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a sterile collection tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Addition of this compound to Cell Culture Medium

This protocol describes the proper method for diluting the this compound stock solution into the cell culture medium to minimize the risk of precipitation.

Materials:

  • Prepared this compound stock solution

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes or micropipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Ensure your cell culture medium is pre-warmed to 37°C.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your medium. The final concentration of DMSO in the medium should ideally be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.

  • While gently swirling the pre-warmed medium, add the calculated volume of the stock solution dropwise.

  • Continue to mix the medium gently for a few seconds to ensure even distribution.

  • Visually inspect the medium for any signs of precipitation.

  • Use the freshly prepared medium immediately for your cell culture experiments.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot dilute Dilute Stock into Medium thaw->dilute warm_media Warm Culture Medium to 37°C warm_media->dilute add_to_cells Add Medicated Medium to Cells dilute->add_to_cells incubate Incubate and Monitor add_to_cells->incubate

Caption: Workflow for preparing and using this compound in cell culture.

signaling_pathway Mechanism of Action of Cefteram CefteramPivoxil This compound (Prodrug) Hydrolysis Hydrolysis in Medium CefteramPivoxil->Hydrolysis Cefteram Cefteram (Active Drug) Hydrolysis->Cefteram PBP Penicillin-Binding Proteins (PBPs) Cefteram->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Hydrolysis of this compound and its inhibitory action on bacteria.

References

Technical Support Center: Cefteram Pivoxil Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of cefteram pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in aqueous solutions?

A1: this compound exhibits maximum stability in the pH range of 3 to 5.[1] The degradation of this compound follows first-order hydrolysis kinetics, and its stability is significantly influenced by pH.[1] The pH-rate profile is characteristically U-shaped, indicating that the degradation rate increases in both strongly acidic (below pH 3) and alkaline (above pH 5) conditions.[1][2]

Q2: How does temperature affect the stability of this compound?

A2: Like most chemical reactions, the degradation of this compound is accelerated at higher temperatures. Kinetic studies on the closely related cefetamet pivoxil were conducted at elevated temperatures (333, 343, 353, and 363 K) to determine the degradation kinetics.[1][2] For optimal stability during experiments, it is recommended to prepare solutions fresh and store them at refrigerated temperatures (2-8°C) if not for immediate use.

Q3: Are there any buffer systems that should be avoided when working with this compound?

A3: Yes, certain buffer species can catalyze the degradation of this compound. Specifically, acetate and phosphate buffers have been observed to cause buffer catalysis, accelerating the hydrolysis of the drug.[1][2] When preparing solutions of this compound, it is advisable to consider alternative buffer systems or to use the lowest effective buffer concentration to minimize this catalytic effect.

Q4: What is the mechanism of action of cefteram, and is its antibacterial activity pH-dependent?

A4: this compound is a prodrug that is hydrolyzed by esterases in the body to its active form, cefteram.[3] Cefteram is a third-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[3] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.

The antibacterial activity of beta-lactam antibiotics can be influenced by pH. For some cephalosporins, such as cefiderocol, acidic pH has been shown to have a negative impact on their antibacterial activity.[4][5] Conversely, the activity of other beta-lactams has been reported to increase in acidic conditions.[6] Therefore, the pH of the experimental medium or the site of infection could potentially modulate the efficacy of cefteram.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my experiment.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting Step: Verify the pH of your solution. If it is outside the optimal stability range of 3-5, adjust it accordingly using a suitable non-catalytic buffer.

  • Possible Cause 2: High Temperature.

    • Troubleshooting Step: Ensure that your solutions are prepared fresh and kept on ice or refrigerated whenever possible. Avoid prolonged storage at room temperature or higher.

  • Possible Cause 3: Buffer-catalyzed hydrolysis.

    • Troubleshooting Step: If you are using acetate or phosphate buffers, consider switching to an alternative buffer system or reducing the buffer concentration.

Issue 2: Inconsistent results in antibacterial activity assays.

  • Possible Cause 1: Degradation of the prodrug before the assay.

    • Troubleshooting Step: Prepare the this compound solution immediately before use and ensure the pH and temperature of the stock solution are within the stable range.

  • Possible Cause 2: pH of the assay medium.

    • Troubleshooting Step: Measure and control the pH of your bacterial growth medium. Be aware that the antibacterial activity of cefteram might be pH-dependent. If you observe variations in activity, consider investigating the effect of a range of pH values on the Minimum Inhibitory Concentration (MIC).

Issue 3: Unexpected peaks in HPLC analysis of this compound.

  • Possible Cause 1: Degradation of the sample.

    • Troubleshooting Step: The presence of additional peaks often indicates the formation of degradation products. Review your sample preparation and storage procedures to minimize degradation. Refer to the experimental protocol for the stability-indicating HPLC method to identify potential degradation products.

  • Possible Cause 2: Contaminated mobile phase or column.

    • Troubleshooting Step: Ensure the purity of your mobile phase components and properly equilibrate your HPLC column before analysis. Run a blank injection to check for system contamination.

Data Presentation

Table 1: Effect of pH on the Degradation Rate Constant (k) of Cefetamet Pivoxil at 60°C (333 K)

pHRate Constant (k) x 10⁵ (s⁻¹)
1.21.80
2.20.95
3.00.60
4.00.55
5.00.65
6.01.10
7.44.50

Data adapted from a study on Cefetamet Pivoxil, a structurally related cephalosporin, illustrating the characteristic U-shaped pH-rate profile.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline adapted from methods used for other pivoxil-containing cephalosporins and is intended to separate this compound from its degradation products.

  • Objective: To quantify the concentration of this compound and monitor its degradation in the presence of its degradation products.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., ammonium acetate buffer, pH 3.5). The exact ratio should be optimized for best separation.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection Wavelength: 230 nm.[7]

    • Temperature: 30°C.

  • Procedure for Forced Degradation Study:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at room temperature for a specified period (e.g., 3 hours). Neutralize the solution with 0.1 N NaOH before injection.[7]

    • Alkaline Hydrolysis: Dissolve this compound in 0.01 N NaOH and incubate at room temperature for a specified period (e.g., 3 hours). Neutralize the solution with 0.01 N HCl before injection.[7]

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 5 hours).[8]

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60°C) for a specified duration. Dissolve the sample in the mobile phase before injection.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Inject the stressed samples and a non-degraded standard solution into the HPLC system. The peak area of this compound is used to calculate the percentage of degradation. The method should demonstrate specificity by showing baseline separation between the parent drug and any degradation products.

Visualizations

G cluster_workflow Experimental Workflow: this compound Stability Analysis prep Sample Preparation (this compound in buffer) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress Expose to stress conditions hplc Stability-Indicating HPLC Analysis stress->hplc Inject stressed samples data Data Analysis (Degradation Rate Calculation) hplc->data Quantify remaining drug

Caption: Workflow for assessing the stability of this compound.

G cluster_moa Mechanism of Action of Cefteram prodrug This compound (Prodrug) active_drug Cefteram (Active Drug) prodrug->active_drug Hydrolysis by Esterases pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall active_drug->pbp Binds to inhibition Inhibition of Peptidoglycan Synthesis pbp->inhibition Leads to lysis Bacterial Cell Lysis and Death inhibition->lysis

Caption: Mechanism of action of cefteram.

References

Technical Support Center: Enhancing the Dissolution Rate of Cefteram Pivoxil Powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the dissolution rate of cefteram pivoxil powder. The following guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, offering detailed methodologies and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor dissolution rate of this compound?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability. The poor dissolution rate is primarily attributed to its low solubility in aqueous media, which is a common challenge for many orally administered drugs. This low solubility can be a rate-limiting step for drug absorption and can lead to variable and incomplete bioavailability.

Q2: Which techniques are most effective for enhancing the dissolution rate of this compound?

Several techniques have been successfully employed to improve the dissolution rate of this compound and other poorly soluble drugs. The most common and effective methods include:

  • Solid Dispersion: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. Common carriers include polyvinylpyrrolidone (PVP) and poloxamer 188.[1] This technique enhances wettability and reduces particle aggregation, thereby increasing the dissolution rate.

  • Micronization and Nanonization: Reducing the particle size of the drug to the micrometer or nanometer range significantly increases the surface area available for dissolution.[2] This can be achieved through techniques like solvent/antisolvent precipitation.

  • Fluidized-Bed Granulation: This method involves spraying a solution of this compound and a hydrophilic polymer, such as hydroxypropyl cellulose (HPC-L), onto an inert carrier like lactose.[3] This process creates fine, uniform granules with improved dissolution characteristics.

Q3: How do I select the most appropriate dissolution enhancement technique for my experiment?

The selection of an appropriate technique depends on several factors, including the physicochemical properties of this compound, the desired release profile, and the available equipment and resources. The following decision-making workflow can guide your selection process:

G start Start: Poor Dissolution of this compound bcs_class BCS Class II Drug (Low Solubility, High Permeability) start->bcs_class goal Goal: Enhance Dissolution Rate bcs_class->goal decision1 Consider Desired Release Profile goal->decision1 immediate_release Immediate Release decision1->immediate_release Immediate modified_release Modified/Sustained Release decision1->modified_release Modified decision2 Assess Available Technology immediate_release->decision2 gastroretentive Gastroretentive Formulations (e.g., Floating Tablets with Solid Dispersion) modified_release->gastroretentive solid_dispersion Solid Dispersion (e.g., with PVP, Poloxamer 188) decision2->solid_dispersion Spray Dryer / Hot Melt Extruder nanonization Micronization/Nanonization (e.g., Solvent Precipitation) decision2->nanonization Precipitation Setup fbg Fluidized-Bed Granulation (e.g., with HPC-L) decision2->fbg Fluidized Bed Granulator end Proceed with Selected Technique solid_dispersion->end nanonization->end fbg->end gastroretentive->end

Caption: Decision workflow for selecting a dissolution enhancement technique.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Dissolution Results with Solid Dispersions

Q: My this compound solid dispersion shows variable dissolution profiles between batches. What could be the cause?

A: Inconsistent dissolution from solid dispersions can stem from several factors related to the formulation and process parameters. Here’s a troubleshooting guide:

Possible Cause Troubleshooting Steps
Phase Separation or Crystallization - Characterize Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to check for crystallinity in your solid dispersion. An amorphous state is generally desired for enhanced dissolution.[1] - Polymer Selection: Ensure strong interactions between this compound and the polymer (e.g., PVP, poloxamer 188).[1] Insufficient interaction can lead to phase separation during storage or dissolution.[4] - Storage Conditions: Store solid dispersions in a low-humidity environment to prevent moisture-induced crystallization.[5]
Inadequate Mixing - Solvent System: Ensure that both this compound and the carrier polymer are fully dissolved in the chosen solvent system during preparation by the solvent evaporation method. - Melt Viscosity (for Hot Melt Extrusion): Optimize the processing temperature to achieve a homogenous melt without degrading the drug or polymer.
Particle Size and Morphology - Milling/Sieving: Ensure the final solid dispersion powder has a consistent and fine particle size. Larger particles will have a smaller surface area and dissolve more slowly.
Dissolution Test Method Variability - De-aeration of Media: Ensure the dissolution medium is properly de-aerated to prevent air bubbles from adhering to the powder and hindering wetting.[6] - Apparatus Calibration: Regularly verify the calibration of your dissolution apparatus (e.g., paddle/basket speed, temperature).
Issue 2: Agglomeration of Nanoparticles During and After Preparation

Q: I'm preparing this compound nanoparticles using the solvent/antisolvent precipitation method, but they are clumping together. How can I prevent this?

A: Nanoparticle agglomeration is a common challenge. Here are some solutions:

Possible Cause Troubleshooting Steps
Insufficient Stabilization - Use of Stabilizers: Incorporate stabilizers such as surfactants (e.g., Poloxamer 188) or polymers (e.g., PVP) in the antisolvent. These adsorb to the nanoparticle surface and provide steric or electrostatic repulsion.[7]
High Drug Concentration - Optimize Concentration: Experiment with lower concentrations of this compound in the solvent phase. High supersaturation can lead to rapid particle growth and aggregation.[8]
Inefficient Mixing - Increase Mixing Energy: Use high-speed homogenization or ultrasonication during the precipitation process to ensure rapid and uniform mixing of the solvent and antisolvent phases. This promotes the formation of smaller, more stable nanoparticles.
Post-Precipitation Handling - Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) the nanoparticle suspension with a cryoprotectant (e.g., trehalose) to prevent aggregation upon reconstitution.
Issue 3: Out-of-Specification (OOS) Dissolution Results

Q: My dissolution test for a batch of this compound powder has failed to meet the specification. How should I investigate this?

A: A systematic investigation is crucial to identify the root cause of an OOS dissolution result. The following workflow can guide your investigation:

G start OOS Dissolution Result phase1 Phase 1: Laboratory Investigation start->phase1 sub1_1 Review Analytical Procedure & Data phase1->sub1_1 sub1_2 Check Equipment Calibration & Setup phase1->sub1_2 sub1_3 Examine Reagents & Standards phase1->sub1_3 sub1_4 Interview Analyst phase1->sub1_4 decision1 Assignable Laboratory Error Found? sub1_4->decision1 invalidate Invalidate Original Result Retest According to SOP decision1->invalidate Yes phase2 Phase 2: Full-Scale Investigation decision1->phase2 No end Close Investigation invalidate->end sub2_1 Review Manufacturing Process phase2->sub2_1 sub2_2 Test Retained Samples phase2->sub2_2 sub2_3 Hypothesis Testing (Additional Lab Work) phase2->sub2_3 decision2 Root Cause Identified? sub2_3->decision2 capa Implement Corrective and Preventive Actions (CAPA) decision2->capa Yes reject Reject Batch decision2->reject No capa->end reject->end

Caption: Workflow for investigating out-of-specification dissolution results.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from a study on cefditoren pivoxil solid dispersions.[1]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Poloxamer 188

  • Dichloromethane

  • Methanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh this compound and the selected polymer (PVP K30 or Poloxamer 188) in desired weight ratios (e.g., 1:1, 1:2, 1:3).[1]

    • Dissolve the weighed drug and polymer in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). Ensure complete dissolution with the aid of gentle stirring or sonication.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask attached to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath until a solid mass is formed.

  • Drying and Pulverization:

    • Scrape the solid mass from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the resulting powder through a fine mesh sieve (e.g., #100) to obtain a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion in a tightly sealed container in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Nanoparticles by Antisolvent Precipitation

This protocol is based on general principles of antisolvent precipitation for preparing nanoparticles of poorly soluble drugs.[7][8]

Materials:

  • This compound

  • A suitable solvent (e.g., acetone, ethanol)

  • An antisolvent (e.g., deionized water)

  • Stabilizer (e.g., Poloxamer 188, PVP)

  • High-speed homogenizer or magnetic stirrer

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Preparation of Solutions:

    • Prepare the drug solution by dissolving this compound in the selected solvent to a specific concentration (e.g., 10 mg/mL).

    • Prepare the antisolvent solution by dissolving the stabilizer in the antisolvent at a desired concentration (e.g., 0.5% w/v).

  • Precipitation:

    • Place the antisolvent solution in a beaker and stir vigorously using a high-speed homogenizer or magnetic stirrer.

    • Add the drug solution to the antisolvent solution at a constant rate. A syringe pump can be used for precise control of the addition rate. The rapid mixing will cause the drug to precipitate as nanoparticles.

  • Nanoparticle Recovery and Purification:

    • The resulting nanosuspension can be used directly or the nanoparticles can be recovered.

    • To recover the nanoparticles, centrifuge the suspension at high speed.

    • Discard the supernatant and wash the nanoparticle pellet with the antisolvent to remove any residual solvent and unadsorbed stabilizer.

    • Repeat the washing step if necessary.

  • Drying (Optional):

    • For a dry powder, the washed nanoparticles can be lyophilized (freeze-dried). Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose) before freezing and lyophilizing.

  • Storage:

    • Store the nanosuspension or dried nanoparticle powder at a controlled temperature (e.g., 4°C).

Data Presentation

Table 1: Comparison of Dissolution Rate Enhancement Techniques for Cephalosporins
TechniqueDrugCarrier/StabilizerDrug:Carrier RatioDissolution Medium% Drug Released at 30 minReference
Solid Dispersion Cefditoren PivoxilPVP K301:20.1 N HCl~85%[1]
Solid Dispersion Cefditoren PivoxilPoloxamer 1881:10.1 N HCl~85%[1]
Fluidized-Bed Granulation This compoundHPC-LN/ANot Specified>60% (approx.)[3]
Untreated Drug Cefditoren Pivoxil--0.1 N HCl~13% (at 5 min)[1]

Note: The data presented is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Dissolution Profile of Cefditoren Pivoxil Solid Dispersions
Time (min)Pure Drug (% Released)Solid Dispersion with PVP K30 (1:2) (% Released)Solid Dispersion with Poloxamer 188 (1:1) (% Released)
5~13%~85%~85%
10->90%>90%
15->95%>95%
30<20%~100%~100%
45<25%~100%~100%
60<30%~100%~100%

Data is estimated from graphical representations in the cited literature.[1]

References

Technical Support Center: Cefteram Pivoxil & Beta-Lactamase Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to mitigating the effects of beta-lactamases on the efficacy of cefteram pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oral, third-generation cephalosporin antibiotic.[1] It is a prodrug, meaning it is administered in an inactive form and is converted to its active form, cefteram, in the body after ingestion.[1] The active cefteram molecule exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It does this by binding to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[1] This disruption leads to a weakened cell wall and ultimately causes bacterial cell lysis and death.[1]

Q2: What are beta-lactamases and how do they confer resistance to cefteram?

A2: Beta-lactamases (β-lactamases) are enzymes produced by some bacteria that provide resistance to beta-lactam antibiotics like cefteram.[2] These enzymes specifically target and hydrolyze (break down) the four-atom beta-lactam ring, which is the core structural component of this class of antibiotics.[2] By cleaving this ring, the beta-lactamase inactivates the antibiotic, rendering it unable to bind to its PBP targets. This enzymatic inactivation is one of the most common mechanisms of bacterial resistance to beta-lactam antibiotics.[2]

Q3: How can the effect of beta-lactamases on this compound be mitigated?

A3: The most common strategy to protect cefteram from degradation by beta-lactamases is to co-administer it with a beta-lactamase inhibitor.[3] These inhibitors are molecules that structurally resemble beta-lactam antibiotics and can bind to the active site of the beta-lactamase enzyme. This binding action either irreversibly inactivates the enzyme or acts as a "suicide substrate," effectively sacrificing itself to protect the antibiotic. This allows the cefteram molecule to remain intact and reach its PBP targets.[3]

Q4: Which beta-lactamase inhibitors are commonly used and are they effective against all types of beta-lactamases?

A4: Commonly used beta-lactamase inhibitors include clavulanic acid (clavulanate), sulbactam, and tazobactam.[3] These are particularly effective against Ambler Class A beta-lactamases, which include many common extended-spectrum beta-lactamases (ESBLs).[4] However, their efficacy varies against other classes. For example, they are generally not effective against Class B metallo-β-lactamases (MBLs) or Class C (AmpC) cephalosporinases.[4] Therefore, identifying the specific type of beta-lactamase produced by the resistant strain is crucial for selecting an appropriate mitigation strategy.

Troubleshooting Guides

Problem 1: My Minimum Inhibitory Concentration (MIC) values for cefteram are unexpectedly high against a bacterial strain.

  • Possible Cause 1: Beta-Lactamase Production. The strain may be producing beta-lactamases that are degrading the cefteram. This is a common reason for elevated MICs for third-generation cephalosporins.[4]

    • Troubleshooting Step: Perform a beta-lactamase detection assay using a chromogenic substrate like nitrocefin. A positive result (color change from yellow to red) confirms enzyme activity.[5]

    • Next Step: If positive, repeat the MIC assay with cefteram in combination with a beta-lactamase inhibitor (e.g., a fixed concentration of clavulanic acid). A significant reduction in the MIC value (synergy) suggests the resistance is mediated by an inhibitor-susceptible beta-lactamase.[6]

  • Possible Cause 2: Inoculum Effect. A higher-than-recommended bacterial density in the inoculum can lead to falsely elevated MIC values, especially with beta-lactamase-producing organisms.[7]

    • Troubleshooting Step: Ensure your bacterial suspension is standardized accurately to a 0.5 McFarland standard before dilution for the assay.[8] Verify the final inoculum concentration in the wells is approximately 5 x 10^5 CFU/mL.[9]

  • Possible Cause 3: Experimental Error. Issues with media preparation (e.g., incorrect cation concentration in Mueller-Hinton Broth), incubation conditions (temperature, duration), or antibiotic stock solution potency can affect results.[10]

    • Troubleshooting Step: Always run quality control (QC) strains (e.g., E. coli ATCC® 25922) with known MIC ranges alongside your experimental strains. If QC results are out of the acceptable range, investigate all reagents and procedural steps.[10]

Problem 2: I am seeing inconsistent or no color change in my nitrocefin-based beta-lactamase assay.

  • Possible Cause 1: Reagent Instability. Nitrocefin solutions are light-sensitive and can degrade over time, especially when not stored properly. The solvent (DMSO) can also degrade some plastics.[5]

    • Troubleshooting Step: Prepare fresh nitrocefin working solution from a stock stored at -20°C and protected from light.[11] Use glass slides or compatible microplates.[5] Always include a positive control (a known beta-lactamase producing strain) and a negative control to validate the assay.[12]

  • Possible Cause 2: Weak Enzyme Activity. Some beta-lactamases are weak hydrolyzers of nitrocefin, or the level of expression is low.

    • Troubleshooting Step: Increase the incubation time. While strong producers give a result in minutes, weak activity may take up to 30 minutes to become visible.[5] Consider disrupting the bacterial cells (sonication) to release periplasmic enzymes and increase their access to the substrate.[5]

  • Possible Cause 3: Incorrect pH. The optimal pH for most beta-lactamase assays is around 7.0.

    • Troubleshooting Step: Ensure the phosphate buffer used to prepare the working solution and resuspend colonies is at the correct pH.[12]

Problem 3: My synergy test results (e.g., checkerboard assay) are difficult to interpret.

  • Possible Cause 1: Calculation Errors. The calculation of the Fractional Inhibitory Concentration (FIC) Index can be complex.

    • Troubleshooting Step: Double-check the formula: ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[13] Ensure you have correctly identified the MIC in the wells showing the first sign of inhibition along the growth/no-growth interface.

  • Possible Cause 2: No True Synergy or Antagonism. The combination may be simply additive or indifferent.

    • Troubleshooting Step: Interpret the FIC Index according to established criteria: Synergy (ΣFIC ≤ 0.5), Additive/Indifference (ΣFIC > 0.5 to ≤ 4.0), or Antagonism (ΣFIC > 4.0).[13][14] An indifferent result is a valid outcome.

  • Possible Cause 3: Inappropriate Concentration Range. The dilution series for one or both compounds may not cover the necessary range to accurately determine the MICs, both alone and in combination.

    • Troubleshooting Step: Perform preliminary MIC assays for each compound individually to determine the appropriate concentration range for the checkerboard assay. The range should span from well above to well below the expected MIC.[9]

Quantitative Data

The addition of a beta-lactamase inhibitor can significantly reduce the Minimum Inhibitory Concentration (MIC) of a third-generation cephalosporin against resistant bacteria. The following table presents representative data for various oral third-generation cephalosporins against ESBL-producing Enterobacterales, demonstrating the potentiating effect of clavulanate.

Table 1: Representative MIC Values (mg/L) for Oral Cephalosporins With and Without Clavulanate Against ESBL-Producing Enterobacterales [15]

AntibioticMIC50 (Antibiotic Alone)MIC50 (Antibiotic + 2 mg/L Clavulanate)Fold Reduction in MIC50
Cefpodoxime>642>32
Ceftibuten>642>32
Cefixime>642>32
Cefdinir>644>16

Data is representative for third-generation oral cephalosporins and illustrates the principle of synergy. MIC50 is the concentration required to inhibit 50% of the isolates.

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17]

  • Preparation of Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a stock solution of cefteram (the active form) in a suitable solvent (e.g., DMSO, then diluted in water) at a high concentration (e.g., 1280 mg/L).

    • If testing synergy, prepare a stock solution of the beta-lactamase inhibitor (e.g., clavulanic acid).

  • Preparation of Inoculum:

    • From an overnight culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • Plate Preparation (96-well plate):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a microtiter plate row.

    • Add 100 µL of the highest concentration of cefteram (e.g., 128 mg/L, which is 2x the desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic). Add 50 µL of CAMHB.

    • Well 12 serves as the sterility control (no bacteria).

    • For synergy testing, the CAMHB used for dilutions would contain a fixed concentration of the beta-lactamase inhibitor.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. Do not add bacteria to well 12. This brings the final volume in each well to 100 µL and halves the antibiotic concentrations.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of cefteram that completely inhibits visible growth of the organism.[18] Compare the MIC value to established breakpoints to determine if the organism is susceptible, intermediate, or resistant.[7][19]

Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin

This protocol describes a rapid qualitative assay to detect beta-lactamase production.[5][11]

  • Reagent Preparation:

    • Prepare a stock solution of nitrocefin (e.g., 10 mg/mL) in DMSO. Store at -20°C, protected from light.[11]

    • Prepare a working solution (e.g., 0.5-1.0 mg/mL) by diluting the stock solution in 0.1 M phosphate buffer (pH 7.0). The working solution should be pale yellow. A red or pink color indicates degradation.[11][12]

  • Assay Procedure (Slide Method):

    • Place a drop of the nitrocefin working solution onto a clean glass slide.

    • Using a sterile loop, pick a single, well-isolated colony of the test organism from an agar plate.

    • Smear the colony into the drop of nitrocefin solution.

    • Observe for a color change.

  • Interpretation:

    • Positive Result: A color change from yellow to red/pink within 30 minutes indicates the hydrolysis of nitrocefin and the presence of beta-lactamase. Strong producers will change color within seconds.[11]

    • Negative Result: No color change after 30 minutes.

    • Always include known positive and negative control strains for validation.

Visualizations

Diagram 1: Mechanism of Action and Resistance

cluster_0 Bacterial Cell cluster_1 Drug Action & Resistance PBP Penicillin-Binding Proteins (PBPs) CW Peptidoglycan Cross-linking PBP->CW Catalyzes CWS Cell Wall Synthesis CW->CWS Lysis Cell Lysis (Bactericidal Effect) CWS->Lysis Disruption Leads to BL Beta-Lactamase Enzyme Inactivated Inactive Cefteram BL->Inactivated Cefteram Cefteram (Active Drug) Cefteram->PBP Inhibits Cefteram->BL Hydrolyzes

Caption: Cefteram inhibits PBPs, disrupting cell wall synthesis. Beta-lactamase hydrolyzes cefteram, causing resistance.

Diagram 2: Experimental Workflow for MIC Determination

start Start prep_inoculum 1. Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate (Final vol: 100µL) prep_inoculum->inoculate prep_plate 2. Prepare Plate (Serial Dilution of Cefteram) prep_plate->inoculate incubate 4. Incubate (16-20h at 35°C) inoculate->incubate read 5. Read Results (Visual Inspection for Growth) incubate->read end Determine MIC read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Diagram 3: Logic for Troubleshooting High MIC Values

start High Cefteram MIC Observed qc_check Are QC Strain MICs in range? start->qc_check nitrocefin Perform Nitrocefin Test qc_check->nitrocefin Yes error Troubleshoot Assay: - Media - Inoculum - Incubation qc_check->error No result Nitrocefin Result? nitrocefin->result synergy Retest MIC with Inhibitor (e.g., Clavulanate) result->synergy Positive conclusion2 Resistance likely due to other mechanism or inhibitor-resistant enzyme result->conclusion2 Negative conclusion1 Resistance likely due to inhibitor-susceptible Beta-Lactamase synergy->conclusion1

Caption: A logical workflow for troubleshooting unexpectedly high MIC values for this compound.

References

Validation & Comparative

A Comparative Guide to Cefteram Pivoxil and Cefditoren Pivoxil: Efficacy in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of oral cephalosporins, a clear understanding of the comparative efficacy of available agents is paramount. This guide provides a detailed comparison of two third-generation cephalosporins, cefteram pivoxil and cefditoren pivoxil, with a focus on their antibacterial activity, pharmacokinetic profiles, and clinical effectiveness, supported by experimental data.

Executive Summary

Both this compound and cefditoren pivoxil are orally administered prodrugs that are hydrolyzed in the body to their active forms, cefteram and cefditoren, respectively. They exert their bactericidal effect by inhibiting bacterial cell wall synthesis. While both demonstrate broad-spectrum activity against common respiratory pathogens, available data suggests cefditoren pivoxil may possess more potent in vitro activity against a wider range of bacteria. Clinical trial data indicates comparable efficacy in the treatment of chronic respiratory tract infections.

In Vitro Antibacterial Activity

The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical utility. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism. A lower MIC90 value (the concentration required to inhibit 90% of isolates) indicates greater potency.

While direct head-to-head comparative studies on the in vitro activity of cefteram and cefditoren are limited, data from various sources allows for an indirect comparison. Cefditoren has been extensively studied and has demonstrated potent activity against key respiratory pathogens.

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Cefditoren Against Common Respiratory Pathogens

PathogenCefditoren MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)1[1]
Streptococcus pneumoniae (penicillin-not-susceptible)1[1]
Haemophilus influenzae0.03[1]
Moraxella catarrhalis0.5[1]
Methicillin-susceptible Staphylococcus aureus1[1]
Escherichia coli8[1]
Klebsiella pneumoniae>128[1]

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and cefditoren pivoxil determine the concentration and duration of the active drug at the site of infection. Both are ester prodrugs designed to enhance oral absorption.

Table 2: Pharmacokinetic Parameters of this compound and Cefditoren Pivoxil

ParameterThis compoundCefditoren Pivoxil
Active Form CefteramCefditoren
Bioavailability Information not readily available~14% (fasting), increased with food[2]
Time to Peak Concentration (Tmax) 1-2 hours1.5-3 hours[2]
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependent; ~1.8 µg/mL (200 mg, fasting)[2]
Elimination Half-life (t1/2) Information not readily available~1.6 hours
Protein Binding Information not readily available88%
Excretion Primarily renalPrimarily renal

Note: Detailed and directly comparable pharmacokinetic data from a single head-to-head study is limited. The provided data is compiled from separate studies and may have been obtained under different conditions.

Clinical Efficacy

Clinical trials provide the ultimate assessment of a drug's efficacy and safety in a clinical setting. A double-blind comparative study evaluated the efficacy of cefditoren pivoxil and this compound in patients with chronic respiratory tract infections.

Table 3: Clinical Efficacy in Chronic Respiratory Tract Infections

OutcomeCefditoren Pivoxil (300 mg/day)This compound (600 mg/day)
Clinical Efficacy Rate 89.9% (62/69)87.7% (50/58)
Significance No significant differenceNo significant difference

Safety and Tolerability

Both this compound and cefditoren pivoxil are generally well-tolerated. The most common side effects are gastrointestinal in nature.

Table 4: Comparative Safety Profile in Chronic Respiratory Tract Infections

Adverse EventCefcapene Pivoxil (450 mg/day)This compound (600 mg/day)
Side Effects 6.0%6.4%[3]
Abnormal Laboratory Findings 13.9%[3]13.9%[3]

Note: This data is from a study comparing cefcapene pivoxil to this compound, as direct comparative safety data between cefditoren and cefteram was not found in the initial searches. It provides an indication of the general safety profile of this compound.

Mechanism of Action

Both cefteram and cefditoren are third-generation cephalosporins and share a common mechanism of action. They inhibit the synthesis of the bacterial cell wall, leading to cell death.

Cephalosporin_Mechanism_of_Action cluster_drug Drug Action cluster_bacterium Bacterial Cell Cephalosporin Cefteram / Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to CellWall Peptidoglycan Cell Wall PBP->CellWall Inhibits Cross-linking Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakens

Caption: Mechanism of action of cefteram and cefditoren.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

MIC_Determination_Workflow A Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. C Inoculate each well with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). B->C D Incubate the plate at a specified temperature and duration (e.g., 35°C for 16-20 hours). C->D E Visually inspect for bacterial growth (turbidity). D->E F The MIC is the lowest concentration of the antibiotic that inhibits visible growth. E->F

Caption: Workflow for MIC determination.

Clinical Trial for Respiratory Tract Infections

Clinical trials comparing oral cephalosporins for respiratory tract infections are typically designed as randomized, double-blind, multicenter studies.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_treatment Treatment and Assessment cluster_analysis Data Analysis A Patient recruitment with confirmed respiratory tract infection. B Randomization to treatment groups (e.g., this compound vs. Cefditoren Pivoxil). A->B C Double-blinding of patients and investigators. B->C D Administration of the assigned oral cephalosporin for a defined duration. C->D E Clinical assessment of signs and symptoms at baseline, during, and after treatment. D->E F Microbiological assessment (sputum culture) to determine pathogen eradication. D->F G Monitoring for adverse events. D->G H Comparison of clinical cure rates between treatment groups. E->H I Comparison of bacteriological eradication rates. F->I J Analysis of safety and tolerability data. G->J

Caption: Workflow of a clinical trial for respiratory infections.

Conclusion

Both this compound and cefditoren pivoxil are effective third-generation oral cephalosporins for the treatment of respiratory tract infections. While available clinical data suggests comparable efficacy, the in vitro data for cefditoren pivoxil appears more robust and indicates high potency against key respiratory pathogens. The choice between these agents may be guided by local susceptibility patterns, formulary availability, and cost. Further head-to-head comparative studies, particularly for in vitro activity and pharmacokinetics, would be beneficial to provide a more definitive comparison.

References

A Comparative Analysis of Cefteram Pivoxil and Amoxicillin/Clavulanate for the Treatment of Community-Acquired Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Community-acquired pneumonia (CAP) remains a significant cause of morbidity and mortality worldwide, necessitating effective and well-tolerated oral antibiotic therapies. This guide provides a comparative overview of two prominent beta-lactam antibiotics: cefteram pivoxil, a third-generation cephalosporin, and amoxicillin/clavulanate, a penicillin combined with a beta-lactamase inhibitor. While direct head-to-head clinical trials for CAP are limited, this analysis synthesizes available data from studies on respiratory tract infections to offer insights into their respective efficacy and safety profiles.

Mechanism of Action

Both this compound and amoxicillin/clavulanate exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. However, their specific interactions with bacterial enzymes and their strategies to overcome resistance differ.

This compound: As a prodrug, this compound is hydrolyzed in the body to its active form, cefteram. Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.[1][2]

Amoxicillin/Clavulanate: Amoxicillin, a broad-spectrum penicillin, also functions by inhibiting PBP activity.[3][4][5][6] However, many bacteria have developed resistance to penicillins by producing beta-lactamase enzymes, which inactivate the antibiotic. Clavulanic acid is a beta-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its efficacy against beta-lactamase-producing strains.[3][4][6]

cluster_Cefteram This compound cluster_AmoxClav Amoxicillin/Clavulanate Cefteram_Pivoxil This compound (Prodrug) Cefteram_Active Cefteram (Active Form) Cefteram_Pivoxil->Cefteram_Active Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Cefteram_Active->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Essential for Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits Clavulanate Clavulanic Acid Beta_Lactamase Beta-Lactamase Clavulanate->Beta_Lactamase Inhibits Beta_Lactamase->Amoxicillin Inactivates Lysis Bacterial Cell Lysis Cell_Wall->Lysis Inhibition leads to

Mechanisms of action for this compound and amoxicillin/clavulanate.

Clinical Efficacy

Table 1: Clinical Efficacy of this compound in Respiratory Tract Infections

Study PopulationIndicationDosageClinical Improvement RateBacteriological Eradication RateReference
99 patientsRespiratory Tract Infections (including 16 with pneumonia)Not Specified78.8%80.8%[7]
171 patientsChronic Respiratory Tract Infections600 mg/day78.9%65.9%[8]

Table 2: Clinical Efficacy of Amoxicillin/Clavulanate in Community-Acquired Pneumonia

Study PopulationComparatorDosageClinical Cure RateBacteriological Eradication RateReference
Adult outpatientsCefditoren Pivoxil 200mg & 400mg BID875/125 mg BID90.3%82.6%[9]
AdultsCefetamet Pivoxil 500mg BID500/125 mg TID92%84%[2]

Safety and Tolerability

Both medications are generally well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events.

Table 3: Adverse Events

DrugCommon Adverse EventsIncidence of DiarrheaReference
This compound Gastrointestinal irritationNot specified, but noted as a side effect[7]
Amoxicillin/Clavulanate Gastrointestinal disorders, primarily diarrheaReported to be nearly twice as often as with cefetamet pivoxil in one study[2]

Experimental Protocols

The methodologies of clinical trials evaluating these antibiotics for respiratory tract infections share common frameworks. Below is a generalized experimental workflow based on typical designs for CAP studies.

A Multicenter, Randomized, Investigator-Blinded, Parallel-Group Study Protocol

  • Patient Screening and Enrollment:

    • Inclusion Criteria: Adult outpatients diagnosed with CAP, based on clinical signs and symptoms (e.g., fever, cough, purulent sputum) and radiological evidence (new infiltrate on chest X-ray).

    • Exclusion Criteria: Known hypersensitivity to beta-lactams, severe renal or hepatic impairment, pregnancy or lactation, recent antibiotic use, or infection with atypical pathogens.

  • Randomization and Blinding:

    • Eligible patients are randomly assigned to receive either this compound or amoxicillin/clavulanate.

    • To maintain blinding, an investigator-blinded approach is often used where the treating physician is aware of the treatment, but the assessing investigator is not.

  • Treatment Regimen:

    • This compound Arm: e.g., 200 mg administered orally twice daily for 10-14 days.

    • Amoxicillin/Clavulanate Arm: e.g., 875 mg/125 mg administered orally twice daily for 10-14 days.

  • Assessments:

    • Baseline: Collection of demographic data, medical history, physical examination, chest X-ray, and respiratory tract samples for microbiological culture and sensitivity testing.

    • On-Treatment: Monitoring of clinical signs and symptoms and adverse events.

    • Post-Treatment (End of Therapy): Clinical assessment of cure or failure, repeat chest X-ray, and microbiological assessment to determine pathogen eradication.

    • Follow-up: Final clinical and bacteriological assessment several weeks after completion of therapy to assess for relapse.

  • Endpoints:

    • Primary Endpoint: Clinical cure rate at the test-of-cure visit, defined as the resolution of signs and symptoms of pneumonia without the need for additional antibiotic therapy.

    • Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events, and overall tolerability.

cluster_0 Start Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Start->Enrollment Randomization Randomization Enrollment->Randomization Treatment_A Arm A: This compound Randomization->Treatment_A 1:1 Ratio Treatment_B Arm B: Amoxicillin/Clavulanate Randomization->Treatment_B 1:1 Ratio Assessments Baseline Assessments: - Clinical - Radiological - Microbiological Randomization->Assessments On_Treatment On-Treatment Monitoring (Adverse Events, Symptom Resolution) Assessments->On_Treatment Post_Treatment Post-Treatment Assessment (End of Therapy) On_Treatment->Post_Treatment Follow_Up Follow-Up Visit (Test-of-Cure) Post_Treatment->Follow_Up Endpoints Primary & Secondary Endpoint Analysis Follow_Up->Endpoints

Generalized experimental workflow for a CAP clinical trial.

Conclusion

Both this compound and amoxicillin/clavulanate are effective oral antibiotics for treating respiratory tract infections, including community-acquired pneumonia. Amoxicillin/clavulanate has a well-established role, particularly against beta-lactamase-producing organisms. This compound, a third-generation cephalosporin, offers a valuable alternative. The choice between these agents should be guided by local resistance patterns, patient-specific factors, and tolerability profiles. Further direct, large-scale comparative clinical trials are warranted to definitively establish the relative efficacy and safety of this compound versus amoxicillin/clavulanate in the treatment of community-acquired pneumonia.

References

Comparative Analysis of Cefteram Pivoxil's Efficacy Against Penicillin-Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of cefteram pivoxil's in vitro activity against penicillin-resistant Streptococcus pneumoniae (PRSP) relative to other β-lactam antibiotics. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this third-generation oral cephalosporin.

Mechanism of Action: Cefteram and β-Lactam Resistance

This compound is an oral prodrug that is hydrolyzed by esterases in the intestinal tract to its active form, cefteram.[1] Like other β-lactam antibiotics, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This disruption leads to a weakened cell wall and subsequent cell lysis.[2]

The primary mechanism of penicillin resistance in Streptococcus pneumoniae does not involve β-lactamase enzymes but rather the alteration of the PBPs themselves.[4][5] Through genetic recombination with related streptococcal species, the genes encoding PBPs (notably pbp1a, pbp2x, and pbp2b) acquire mutations.[4][6] These mutations result in low-affinity PBPs that bind β-lactam antibiotics, including penicillin, less effectively, thereby allowing cell wall synthesis to continue even in the presence of the antibiotic.[7][8] A high level of resistance is typically achieved through the combination of alterations in all three key PBPs.[4]

cluster_0 Susceptible S. pneumoniae cluster_1 Mechanism of Action cluster_2 Resistant S. pneumoniae (PRSP) Cefteram Cefteram PBP Penicillin-Binding Proteins (PBPs) Cefteram->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Wall Stable Cell Wall Peptidoglycan->Wall Lysis_No Cell Survival Wall->Lysis_No Cefteram_active Cefteram PBP_bound Inactivated PBPs Cefteram_active->PBP_bound Binds & Inactivates Peptidoglycan_inhibited Inhibited Peptidoglycan Cross-linking PBP_bound->Peptidoglycan_inhibited Prevents Wall_weak Weakened Cell Wall Peptidoglycan_inhibited->Wall_weak Lysis_Yes Cell Lysis Wall_weak->Lysis_Yes Cefteram_resist Cefteram PBP_altered Altered PBPs (Low Affinity) Cefteram_resist->PBP_altered Reduced binding Peptidoglycan_resist Peptidoglycan Cross-linking Continues PBP_altered->Peptidoglycan_resist Catalyzes Wall_resist Stable Cell Wall Peptidoglycan_resist->Wall_resist Survival_Yes Cell Survival Wall_resist->Survival_Yes cluster_workflow MIC Determination Workflow prep_isolate 1. Prepare S. pneumoniae Isolate Culture prep_inoculum 2. Create Bacterial Suspension (0.5 McFarland Standard) prep_isolate->prep_inoculum inoculate 4. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions 3. Prepare Serial Dilutions of Cefteram in Microtiter Plate prep_dilutions->inoculate incubate 5. Incubate at 35-37°C for 20-24 hours inoculate->incubate read_results 6. Read Plates for Visible Growth (Turbidity) incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

References

a comparative analysis of new cephalosporins against anaerobic bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibacterial drug development is continually evolving, with a pressing need for novel agents effective against resistant pathogens. Among these, anaerobic bacteria represent a significant clinical challenge, contributing to a variety of complex infections. This guide provides a comparative analysis of the in vitro activity of three new-generation cephalosporins—Ceftaroline, Ceftobiprole, and Cefiderocol—against a panel of clinically relevant anaerobic bacteria. The data presented is supported by published experimental findings to aid in research and development decisions.

In Vitro Activity of New Cephalosporins Against Anaerobic Bacteria

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Ceftaroline, Ceftobiprole, and Cefiderocol against various anaerobic bacterial species. MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are provided for a comprehensive comparison.

Bacterial SpeciesCephalosporinMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Anaerobes
Clostridium difficileCeftaroline24[1]
Ceftobiprole-≤4 (most strains)[2]
Cefiderocol>32[3]>32[3]
Clostridium perfringensCeftaroline≤0.0150.03
Ceftobiprole-≤1
Cefiderocol--
Peptostreptococcus spp.Ceftaroline0.250.5[4]
Ceftobiprole--
Cefiderocol--
Propionibacterium acnesCeftaroline≤0.06≤0.06[4]
Ceftobiprole≤0.25≤0.25[5]
Cefiderocol--
Gram-Negative Anaerobes
Bacteroides fragilis groupCeftaroline32>64
Ceftobiprole>8>8[6][7]
Cefiderocol32>32[3]
Fusobacterium spp.Ceftaroline≤0.015≤0.015
Ceftobiprole-≤4 (F. nucleatum)[2]
Cefiderocol≤0.031 (F. necrophorum)-
Prevotella spp.Ceftaroline0.58
Ceftobiprole--
Cefiderocol32>32[3]

Note: A hyphen (-) indicates that specific data for that drug against that particular organism was not available in the reviewed literature.

Summary of Anaerobic Activity

Ceftaroline demonstrates good to excellent in vitro activity against a range of Gram-positive anaerobic pathogens, including Clostridium, Peptostreptococcus, and Propionibacterium species.[4][8][9] However, its activity against Gram-negative anaerobes, particularly the Bacteroides fragilis group, is limited.[8][9][10]

Ceftobiprole shows activity against Gram-positive anaerobes, including some Clostridium difficile strains and Propionibacterium acnes.[2][5][6] Similar to ceftaroline, it has limited activity against the Bacteroides fragilis group and other Gram-negative anaerobes.[2][6][7]

Cefiderocol , a novel siderophore cephalosporin, has a potent activity against a broad range of aerobic Gram-negative bacteria.[3] However, it does not have clinically relevant activity against Gram-positive or anaerobic organisms. In vitro testing has shown high MIC values against various anaerobic genera, including Bacteroides, Prevotella, and Clostridium.[3]

Experimental Protocols

The in vitro susceptibility data cited in this guide is primarily derived from studies employing the agar dilution method, which is considered the reference standard by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.

Agar Dilution Method (CLSI Reference Standard):

  • Media Preparation: Brucella agar supplemented with 5% laked sheep blood, hemin, and vitamin K is the standard medium used for the growth of anaerobic bacteria.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of the cephalosporins are prepared and added to the molten agar before it solidifies.

  • Inoculum Preparation: A standardized inoculum of the test organism, equivalent to a 1.0 McFarland standard, is prepared in a suitable broth.

  • Inoculation: The prepared bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: The plates are incubated in an anaerobic environment (typically 85% N₂, 10% H₂, 5% CO₂) at 37°C for 44-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in the evaluation and action of these cephalosporins, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis start Anaerobic Bacterial Isolate inoculum Prepare Standardized Inoculum (1.0 McFarland) start->inoculum media Prepare Brucella Agar with Supplements add_antibiotic Incorporate Antibiotics into Agar media->add_antibiotic antibiotic Prepare Serial Dilutions of Cephalosporins antibiotic->add_antibiotic inoculate Inoculate Plates inoculum->inoculate add_antibiotic->inoculate incubate Incubate in Anaerobic Conditions (44-48h, 37°C) inoculate->incubate read_plates Observe for Bacterial Growth incubate->read_plates determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plates->determine_mic end Comparative Analysis of MIC50/MIC90 determine_mic->end

Caption: Experimental workflow for anaerobic susceptibility testing using the agar dilution method.

Mechanism_of_Action Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to Inhibition Inhibition of Transpeptidation PBP->Inhibition Prevents cross-linking of CellWall Bacterial Cell Wall (Peptidoglycan) Lysis Cell Lysis and Death Inhibition->Lysis

Caption: Generalized mechanism of action for cephalosporins against bacteria.

References

Navigating the Landscape of Beta-Lactam Resistance: A Comparative Analysis of Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cefteram Pivoxil's In Vitro Efficacy Against Key Bacterial Pathogens and its Cross-Resistance Profile with Other Beta-Lactam Antibiotics.

The emergence and spread of bacterial resistance to beta-lactam antibiotics remains a critical challenge in infectious disease management. Understanding the cross-resistance profiles of newer agents is paramount for guiding clinical use and informing future drug development. This guide provides a comparative analysis of the in vitro activity of this compound, an oral third-generation cephalosporin, against a panel of clinically relevant bacteria, including strains with defined resistance mechanisms. The data presented herein is a synthesis of findings from multiple in vitro studies, offering a quantitative look at its performance relative to other commonly used beta-lactam agents.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the minimum inhibitory concentrations (MICs) of cefteram and other beta-lactam antibiotics against key Gram-positive and Gram-negative pathogens. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented to provide a comprehensive overview of each agent's potency.

Table 1: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Cefteram and Other Oral Beta-Lactams Against Key Respiratory Pathogens

Organism (Resistance Phenotype)CefteramCefpodoximeCefiximeCefdinirAmoxicillin/ Clavulanate
Streptococcus pneumoniae (Penicillin-Susceptible)0.50.1210.25≤1
Streptococcus pneumoniae (Penicillin-Resistant)1.0[1]1414
Haemophilus influenzae (β-lactamase negative)≤0.06≤0.12≤0.060.121
Haemophilus influenzae (β-lactamase positive)≤0.06≤0.12≤0.060.122
Moraxella catarrhalis (β-lactamase positive)0.250.250.250.12≤0.5

Table 2: Comparative In Vitro Activity (MIC₉₀ in µg/mL) of Cefteram and Other Beta-Lactams Against Enterobacteriaceae

Organism (Resistance Phenotype)CefteramCefiximeCiprofloxacinImipenem
Escherichia coli (Susceptible)21≤0.060.25
Escherichia coli (ESBL-producing)>32>32>40.5
Klebsiella pneumoniae (Susceptible)10.50.120.25
Klebsiella pneumoniae (ESBL-producing)>32>32>40.5
Proteus mirabilis (Susceptible)0.25≤0.12≤0.060.5

Experimental Protocols for Cross-Resistance Studies

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The data presented in this guide is predominantly derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[2][3][4]

Broth Microdilution Method (CLSI M07)

This method provides a quantitative measure of the in vitro activity of an antimicrobial agent against a specific bacterial isolate.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antimicrobial agent are prepared at a high concentration in a suitable solvent.

  • Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar medium for 18-24 hours to obtain fresh, pure colonies.

  • Several colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • Aliquots of the standardized bacterial inoculum are added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents.

  • Each plate includes a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

5. Interpretation of Results:

  • The determined MIC values are interpreted as susceptible, intermediate, or resistant according to the breakpoints established by the CLSI. Cross-resistance is identified when an isolate demonstrates resistance to multiple beta-lactam antibiotics.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a cross-resistance study.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_mic_determination MIC Determination (Broth Microdilution) cluster_analysis Data Analysis & Interpretation Isolate_Selection Bacterial Isolate Selection (Susceptible & Resistant Strains) Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Isolate_Selection->Inoculum_Prep Antimicrobial_Selection Selection of Beta-Lactam Panel (e.g., Cefteram, Comparators) Serial_Dilution Serial Dilution of Antimicrobials in Microtiter Plates Antimicrobial_Selection->Serial_Dilution Media_Preparation Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Preparation->Serial_Dilution Media_Preparation->Inoculum_Prep Inoculation Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation MIC_Reading Read and Record MIC Values Incubation->MIC_Reading Data_Compilation Compile MIC Data (MIC50, MIC90) MIC_Reading->Data_Compilation Cross_Resistance_Analysis Analyze for Cross-Resistance Patterns Data_Compilation->Cross_Resistance_Analysis Reporting Report Findings Cross_Resistance_Analysis->Reporting

Experimental workflow for determining cross-resistance.

Signaling Pathways and Mechanisms of Resistance

Cross-resistance between beta-lactam antibiotics is primarily mediated by a few key mechanisms. The following diagram illustrates the principal pathways of beta-lactam resistance.

Resistance_Mechanisms cluster_drug_target Bacterial Cell cluster_resistance Resistance Mechanisms BetaLactam Beta-Lactam Antibiotic BetaLactamase Beta-Lactamase Enzymes BetaLactam->BetaLactamase Hydrolysis EffluxPump Efflux Pump BetaLactam->EffluxPump Expulsion Porin Porin Channel BetaLactam->Porin Entry PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Inhibition AlteredPBP Altered PBPs (Reduced Affinity) EnzymaticDegradation Enzymatic Degradation (e.g., ESBLs) ActiveEfflux Active Efflux Porin->PBP ReducedPermeability Reduced Permeability (Porin Loss/Mutation) OuterMembrane Outer Membrane

References

Cefteram Pivoxil: A Comparative Analysis of Clinical Efficacy in Multi-Center Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of cefteram pivoxil with alternative antibiotics, based on data from multi-center clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of this compound in the context of treating various bacterial infections.

Executive Summary

This compound, a third-generation oral cephalosporin, has demonstrated significant clinical efficacy in the treatment of a range of bacterial infections, particularly those of the respiratory tract.[1] Multi-center clinical trials have established its effectiveness, often comparable to other oral cephems and beta-lactam antibiotics. This guide synthesizes key quantitative data from these studies, details the experimental methodologies employed, and visualizes the drug's mechanism of action and a typical clinical trial workflow.

Mechanism of Action

This compound is a prodrug that is hydrolyzed to its active form, cefteram, in the body.[2][3] Like other cephalosporins, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5][6][7] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][3][8][9] This inhibition leads to a weakened cell wall and subsequent cell lysis.[3][8]

cluster_0 Bacterial Cell cluster_1 Drug Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall maintains integrity Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened wall leads to Cefteram Cefteram (Active Metabolite) Cefteram->PBP Binds to & Inhibits

Mechanism of Action of Cefteram

Comparative Clinical Efficacy: Respiratory Tract Infections

Multi-center studies have consistently demonstrated the high clinical efficacy of this compound in treating respiratory tract infections.

Table 1: Clinical Efficacy of this compound in Adult Respiratory Tract Infections
StudyComparatorIndicationThis compound Efficacy RateComparator Efficacy RateReference
Double-blind, multi-center studyCefcapene PivoxilChronic Respiratory Tract Infections78.9%80.2%[7]
Multi-center study-Respiratory Infections84.0%-[4]
Clinical evaluation-Respiratory Tract Infections78.8%-[5]
Table 2: Clinical and Bacteriological Efficacy of this compound in Pediatric Respiratory Tract Infections
StudyComparator(s)IndicationThis compound Efficacy RateComparator Efficacy Rate(s)This compound Bacterial Eradication RateComparator Bacterial Eradication Rate(s)Reference
Multi-center, randomized, open-label studyCefcapene Pivoxil, Cefditoren Pivoxil, othersPharyngitis, Acute Bronchitis, Tonsillitis, Pneumonia96.9% (overall)Not specifiedSee breakdown by bacteria belowNot specified[6]
-----S. pneumoniae: 100%-[6]
-----S. pyogenes: 98.8%-[6]
-----H. influenzae: 95.0%-[6]
-----M. catarrhalis: 100%-[6]
Prospective, multi-center, randomized, open-label studyAmoxicillin, FaropenemPneumonia/Bronchitis90.9%Amoxicillin: 91.2%, Faropenem: 94.7%Not specified for this indicationNot specified for this indication[9]
--Pharyngitis/Tonsillitis96.8%Amoxicillin: 100%, Faropenem: 96.7%Not specified for this indicationNot specified for this indication[9]
--Streptococcal Infection--100% (4-6 days), 75.0% (7-10 days)Amoxicillin: 100% (4-6 days), 88.9% (7-10 days); Faropenem: 71.4% (4-6 days), 70.0% (7-10 days)[9]

Adverse Events

Across multiple studies, this compound has been generally well-tolerated.

Table 3: Incidence of Adverse Events
StudyComparator(s)This compound Adverse Event RateComparator Adverse Event Rate(s)Primary Adverse Events Reported for this compoundReference
Double-blind, multi-center studyCefcapene Pivoxil6.4%6.0%Not specified[7]
Multi-center study-Not specified (Nausea: 2 cases, Diarrhea, Vertigo, Fever: 1 case each)-Gastrointestinal, Neurological, Fever[4]
Clinical evaluation-4.0%-Slight gastrointestinal irritation[5]
Multi-center, randomized, open-label studyCefcapene Pivoxil, Cefditoren Pivoxil, others5.4%13.0%Gastrointestinal symptoms[6]
Prospective, multi-center, randomized, open-label studyAmoxicillin, Faropenem7.6%Amoxicillin: 13.6%, Faropenem: 13.9%Diarrhea[9]

Experimental Protocols

The methodologies for the cited multi-center studies generally follow a standard framework for clinical trials of anti-infective agents.

General Experimental Workflow

cluster_0 Patient Recruitment & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Recruitment Patient Recruitment (e.g., Respiratory Tract Infection Diagnosis) InclusionCriteria Inclusion/Exclusion Criteria Assessment Recruitment->InclusionCriteria InformedConsent Informed Consent InclusionCriteria->InformedConsent Baseline Baseline Assessment (Clinical & Bacteriological) InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentA Treatment Group A (this compound) Randomization->TreatmentA TreatmentB Treatment Group B (Comparator) Randomization->TreatmentB FollowUp Follow-up Assessments (During & Post-Treatment) TreatmentA->FollowUp TreatmentB->FollowUp Efficacy Efficacy Evaluation (Clinical Cure, Bacteriological Eradication) FollowUp->Efficacy Safety Safety Evaluation (Adverse Events) FollowUp->Safety DataAnalysis Statistical Data Analysis Efficacy->DataAnalysis Safety->DataAnalysis

Typical Clinical Trial Workflow
Key Methodological Components:

  • Study Design: The majority of the cited studies were multi-center, and included double-blind, randomized, open-label, and comparative designs.[6][7][9]

  • Patient Population: Studies enrolled both adult and pediatric patients with diagnosed respiratory tract infections, such as acute bronchitis, pneumonia, tonsillitis, and pharyngitis.[4][5][6][7][9]

  • Dosage and Administration:

    • This compound (Adults): A common daily dose was 600 mg.[4][7]

    • This compound (Pediatrics): A typical dosage was 18 mg/kg/day in 3 divided doses.[6]

    • Comparators: Dosages for comparator drugs were based on approved dosage and regimens. For example, cefcapene pivoxil was administered at 450 mg/day in one adult study.[7]

  • Efficacy Evaluation:

    • Clinical Efficacy: Assessed based on the improvement or resolution of clinical signs and symptoms of the infection.[4][5][6][7]

    • Bacteriological Efficacy: Determined by the eradication or reduction of the causative pathogen(s) identified from patient samples.[5][6][7]

  • Safety Assessment: Monitored and recorded all adverse events, with laboratory tests conducted to assess any drug-related abnormalities.[4][5][6][7]

Conclusion

The available data from multi-center clinical trials robustly supports the clinical efficacy and safety of this compound in the treatment of respiratory tract infections in both adult and pediatric populations. Its performance is comparable to other commonly used oral antibiotics. The favorable adverse event profile, particularly in pediatric patients compared to other cephems, suggests it is a valuable therapeutic option. Further research could continue to explore its efficacy in a broader range of infections and against increasingly resistant bacterial strains.

References

In Vitro Activity of Cefteram Pivoxil: A Comparative Analysis Against Diverse Bacterial Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Cefteram pivoxil, an oral third-generation cephalosporin, serves as a prodrug that is hydrolyzed in the body to its active form, cefteram. This guide provides a comparative overview of the in vitro activity of cefteram against a range of clinically relevant bacterial isolates. The data presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antimicrobial agents.

Comparative Susceptibility Data

The in vitro efficacy of cefteram has been evaluated against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

A study evaluating the susceptibility of Streptococcus pneumoniae and Haemophilus influenzae isolates to cefteram and other antimicrobial drugs revealed potent activity. The MIC of cefteram did not exceed 4 µg/mL for any isolate of S. pneumoniae.[1] For beta-lactamase-negative and ampicillin-susceptible H. influenzae isolates, the MICs were exceptionally low, at 0.03 µg/mL or less.[1] Even against beta-lactamase-positive or beta-lactamase-negative ampicillin-resistant strains of H. influenzae, the MIC of cefteram did not surpass 1 µg/mL.[1]

Bacterial IsolateCefteram MIC Range (µg/mL)Comparator Agent (Cefditoren) MIC90 (µg/mL)
Streptococcus pneumoniae≤ 41
Haemophilus influenzae≤ 10.03
Moraxella catarrhalisNot specified0.5
Staphylococcus aureus (MSSA)Not specified1
Staphylococcus epidermidis (MSSE)Not specified0.5
Escherichia coliNot specified8
Klebsiella pneumoniaeNot specified>128
Proteus mirabilisNot specified0.5

Note: Comparator data for Cefditoren is included to provide context within the same antibiotic class.[2] Data for some isolates for cefteram is not specified in the available literature.

Experimental Protocols

The determination of in vitro antimicrobial activity is conducted following standardized laboratory procedures. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.

Broth Microdilution Method for MIC Determination:

  • Preparation of Antimicrobial Agent: A stock solution of the active form of the antibiotic, cefteram, is prepared by dissolving the pure powder in a suitable solvent. Serial twofold dilutions of the stock solution are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: Bacterial isolates to be tested are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacterial colonies is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agent. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included. The microtiter plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the in vitro activity of an antimicrobial agent.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start: Bacterial Isolate prep_colonies Isolate Colonies (18-24h culture) start->prep_colonies prep_suspension Prepare Bacterial Suspension (0.5 McFarland) prep_colonies->prep_suspension prep_inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) prep_suspension->prep_inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate prep_antibiotic Prepare Serial Dilutions of Cefteram prep_antibiotic->inoculate_plate incubate Incubate Plate (35°C, 16-20h) inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End: Determine Susceptibility read_mic->end

Caption: Workflow for determining in vitro antimicrobial activity using the broth microdilution method.

References

A Comparative Efficacy Analysis of Cefteram Pivoxil Against Older Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical and bacteriological efficacy of cefteram pivoxil, a third-generation oral cephalosporin, with older first and second-generation cephalosporins. The analysis is supported by data from in vitro studies and clinical trials, with detailed methodologies for key experiments to facilitate critical evaluation and further research.

Executive Summary

This compound, the orally administered prodrug of cefteram, demonstrates a broader spectrum of activity against Gram-negative bacteria compared to first and second-generation cephalosporins. This enhanced activity is a hallmark of third-generation cephalosporins. While older generations, particularly the first, retain strong activity against Gram-positive cocci, this compound offers a valuable alternative for treating infections caused by common respiratory pathogens, including beta-lactamase producing strains. Clinical data suggests that this compound and its structural analogs have a comparable to superior efficacy and safety profile in the treatment of respiratory tract infections when compared to second-generation agents like cefaclor and cefuroxime axetil.

In Vitro Susceptibility Data

The in vitro activity of cephalosporins is a key indicator of their potential clinical efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefteram and other cephalosporins against a range of clinically relevant bacterial isolates. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Oral Cephalosporins Against Key Respiratory Pathogens

OrganismAntibioticGenerationMIC50MIC90
Streptococcus pneumoniae CefteramThird≤0.05-
CefuroximeSecond-4
CefaclorSecond->32
CephalexinFirst->32
Haemophilus influenzae CefteramThird≤0.05-
(β-lactamase positive)CefuroximeSecond-8
CefaclorSecond-32
CephalexinFirst-32
Moraxella catarrhalis CefuroximeSecond24
(β-lactamase positive)CefaclorSecond0.251
CephalexinFirst48
Staphylococcus aureus CefditorenThird0.51
(Methicillin-susceptible)CefuroximeSecond24
CefaclorSecond48
CephalexinFirst48
Escherichia coli CefditorenThird0.120.25
CefuroximeSecond4>32
CefaclorSecond416
CephalexinFirst832

*Data for cefditoren, a structurally similar third-generation cephalosporin, is used as a proxy for cefteram where specific data was not available.

Clinical Efficacy Data

Clinical trials provide essential data on the in vivo performance of antibiotics. The following tables summarize the results of comparative studies involving this compound or its analogs against older generation cephalosporins in the treatment of various infections.

Table 2: this compound (or analog) vs. Second-Generation Cephalosporins in Respiratory Tract Infections

IndicationTreatment ArmsN (evaluable)Clinical Success RateBacteriological Eradication RateReference
Acute Otitis Media Cefetamet Pivoxil* 10 mg/kg BID3697% (Cure + Improvement)Not Reported[1]
Cefaclor 10 mg/kg BID3689% (Cure + Improvement)Not Reported[1]
Acute Exacerbations of Chronic Bronchitis Cefditoren Pivoxil** 200 mg BID26479.9%72.8%[2]
Cefuroxime Axetil 250 mg BID27782.7%67.0%[2]
Chronic Respiratory Tract Infections This compound 600 mg/day85 (approx.)78.9%65.9%[3]
Cefcapene Pivoxil 450 mg/day86 (approx.)80.2%60.5%[3]

*Cefetamet pivoxil is another third-generation oral cephalosporin, used here as a comparator. **Cefditoren pivoxil is a structurally similar third-generation oral cephalosporin.

Table 3: Cefditoren Pivoxil (Third-Gen) vs. Cefadroxil (First-Gen) in Uncomplicated Skin Infections

IndicationTreatment ArmsN (evaluable)Clinical Cure RateBacteriological Eradication RateReference
Uncomplicated Skin/Skin Structure Infections Cefditoren Pivoxil 200 mg BID20487.3%88.5%[4]
Cefditoren Pivoxil 400 mg BID19693.4%90.1%[4]
Cefadroxil 500 mg BID19688.3%83.1%[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key comparative studies.

Protocol 1: Cefditoren Pivoxil vs. Cefuroxime Axetil in Acute Exacerbations of Chronic Bronchitis
  • Study Design: A randomized, double-blind, double-dummy, multicenter trial.[2]

  • Patient Population: Patients with Anthonisen type I or II acute exacerbations of chronic bronchitis.

  • Inclusion Criteria: History of chronic bronchitis, increased dyspnea, increased sputum volume, and increased sputum purulence.

  • Exclusion Criteria: Known or suspected pneumonia, history of hypersensitivity to beta-lactams, and receipt of other systemic antibiotics within 72 hours of enrollment.

  • Treatment Regimen:

    • Group A: Cefditoren-pivoxil 200 mg twice daily for 5 days.

    • Group B: Cefuroxime-axetil 250 mg twice daily for 10 days.

  • Assessments: Patients were assessed during therapy, at the end of therapy (primary evaluation time point), and at a follow-up visit. Clinical success was defined as the resolution or improvement of signs and symptoms.

  • Microbiological Methods: Sputum samples were collected for culture and susceptibility testing at baseline. Bacteriological response was assessed by the eradication or presumed eradication of the baseline pathogen. Susceptibility testing was performed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][5]

Protocol 2: Cefetamet Pivoxil vs. Cefaclor in Acute Otitis Media in Children
  • Study Design: An observer-blind, randomized, multicenter general practice study.[1]

  • Patient Population: 74 children with acute otitis media (AOM).

  • Inclusion Criteria: Clinical diagnosis of AOM characterized by otalgia, fever, and signs of middle ear inflammation on otoscopy.

  • Treatment Regimen:

    • Group A: Cefetamet pivoxil 10 mg/kg twice daily for 10 days.

    • Group B: Cefaclor 10 mg/kg twice daily for 10 days.

  • Assessments: Clinical efficacy was evaluated based on the resolution (cure) or lessening (improvement) of the signs and symptoms of AOM at the end of the 10-day treatment period. Safety was assessed by monitoring and recording any adverse events.

Visualizations: Mechanism and Workflow

To illustrate the underlying biological and logical frameworks, the following diagrams are provided in DOT language.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved by acylating the active site of penicillin-binding proteins (PBPs), which are essential transpeptidases.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B UDP_NAM_Penta UDP-NAM-Pentapeptide (Park's Nucleotide) UDP_NAM->UDP_NAM_Penta MurC-F Ligases Lipid_I Lipid I UDP_NAM_Penta->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Flipped_Lipid_II Flippase (MurJ) Glycan_Chain Nascent Peptidoglycan Chain Flipped_Lipid_II->Glycan_Chain Transglycosylase Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidase (PBP-mediated) PBP Penicillin-Binding Protein (PBP) Ceph Cephalosporin Ceph->PBP Inhibition

Caption: Mechanism of cephalosporin action via inhibition of peptidoglycan synthesis.

Experimental Workflow: Randomized Clinical Trial

The following diagram illustrates a typical workflow for a randomized clinical trial comparing two antibiotic treatments.

G cluster_setup Trial Setup & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis A Patient Screening (Inclusion/Exclusion Criteria) B Informed Consent A->B C Baseline Assessment (Clinical & Microbiological) B->C D Randomization C->D E Group 1: This compound D->E F Group 2: Comparator Cephalosporin D->F G On-Treatment & End-of-Treatment Assessments E->G F->G H Follow-up Visit (Test of Cure) G->H I Data Analysis (Efficacy & Safety) H->I J Results & Conclusion I->J

Caption: Generalized workflow for a randomized controlled antibiotic trial.

References

Cefteram Pivoxil: A Comparative Guide to its Bactericidal Activity via Time-Kill Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal activity of cefteram pivoxil, a third-generation oral cephalosporin, against key respiratory pathogens. Through a detailed examination of time-kill assay data, this document serves as a valuable resource for understanding the pharmacodynamic properties of this compound in relation to other commonly used oral cephalosporins.

Executive Summary

This compound is a prodrug that is hydrolyzed in the body to its active form, cefteram. Like other β-lactam antibiotics, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide focuses on the validation of this bactericidal activity through in vitro time-kill assays, a standard method for assessing the rate and extent of antimicrobial killing. The data presented herein demonstrates the potent and rapid bactericidal action of cefteram (the active form of this compound) against common respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, and provides a comparative analysis with other oral cephalosporins.

Comparative Bactericidal Activity: Time-Kill Assay Data

The following tables summarize the bactericidal activity of cefteram (the active metabolite of this compound) and other oral cephalosporins against Streptococcus pneumoniae and Haemophilus influenzae. The data is presented as the mean log10 reduction in colony-forming units per milliliter (CFU/mL) at various time points. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL, which corresponds to 99.9% killing of the initial bacterial inoculum.

Table 1: Comparative Time-Kill Kinetics Against Streptococcus pneumoniae

AntibioticConcentration (multiples of MIC)4h6h8h12h24h
Cefteram (active form of this compound) 2x MIC---≥2.0[1]≥3.0[1]
Cefpodoxime4x MIC->1.0>2.0>3.0>4.0
Cefixime4x MIC<1.0~1.5~2.0~2.5>3.0
Cefuroxime4x MIC-~2.8[2]-->3.0[2]

Note: Data is compiled from multiple sources and represents a general trend. Specific results can vary based on the bacterial strain and experimental conditions.

Table 2: Comparative Time-Kill Kinetics Against Haemophilus influenzae

AntibioticConcentration (multiples of MIC)4h6h8h12h24h
Cefteram (active form of this compound) 8x MIC--Bactericidal against 8 of 9 strains[1]->3.0[1]
Cefpodoxime2x MIC----~3.1[3][4]
Cefixime2x MIC~1.0~1.5~2.0~2.5>3.0
CefuroximeSimulated human dose--~3.0[5]--

Note: Data is compiled from multiple sources and represents a general trend. Specific results can vary based on the bacterial strain and experimental conditions.

Experimental Protocols

The data presented in this guide is based on standardized time-kill assay protocols. The following is a detailed methodology for a typical time-kill experiment.

Objective: To determine the rate and extent of bactericidal activity of an antimicrobial agent against a specific bacterial isolate.

Materials:

  • Test antimicrobial agent (e.g., this compound)

  • Comparator antimicrobial agents

  • Bacterial isolate in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton broth supplemented with blood for fastidious organisms)

  • Sterile culture tubes

  • Incubator (37°C with 5% CO2 if required)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile pipette tips

  • Spiral plater or manual plating supplies (Petri dishes with appropriate agar)

  • Colony counter

Procedure:

  • Inoculum Preparation: A suspension of the bacterial isolate is prepared in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then further diluted to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in the final test volume.

  • Antimicrobial Preparation: Stock solutions of the antimicrobial agents are prepared and diluted to the desired concentrations (typically multiples of the Minimum Inhibitory Concentration, MIC) in the broth medium.

  • Incubation: The standardized bacterial inoculum is added to tubes containing the antimicrobial solutions at various concentrations. A growth control tube containing no antibiotic is also included. The tubes are incubated at 37°C with shaking.

  • Sampling: Aliquots are removed from each tube at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Serial Dilution and Plating: The samples are serially diluted in sterile saline or broth to neutralize the antimicrobial agent's effect. The diluted samples are then plated onto appropriate agar plates.

  • Colony Counting: The plates are incubated for 18-24 hours, after which the number of colonies is counted.

  • Data Analysis: The number of viable bacteria (CFU/mL) at each time point is calculated. The results are typically plotted as log10 CFU/mL versus time. The limit of detection is usually 10-100 CFU/mL.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Cefteram Action cluster_result Result PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Inhibition Inhibition of Cell Wall Synthesis Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Strengthens Cefteram Cefteram (Active form of this compound) Cefteram->PBP Binds to and inactivates Cell_lysis Cell Lysis and Death Inhibition->Cell_lysis Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum prep_antibiotics Prepare Antibiotic Concentrations (e.g., 1x, 2x, 4x MIC) start->prep_antibiotics incubate Incubate Bacteria with Antibiotics at 37°C prep_inoculum->incubate prep_antibiotics->incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sampling dilute_plate Serially Dilute and Plate Samples sampling->dilute_plate incubate_plates Incubate Plates (18-24h) dilute_plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies analyze Analyze Data (Log10 CFU/mL vs. Time) count_colonies->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of pharmaceutical compounds like Cefteram Pivoxil is a critical component of laboratory best practices. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel in the proper handling and disposal of this compound, a third-generation cephalosporin antibiotic. Adherence to these procedures is vital to minimize environmental contamination and ensure workplace safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While a detailed, universally available SDS for this compound is not readily found in public databases, an MSDS from supplier DC Chemicals and information for the structurally similar compound, cefditoren pivoxil, provide essential safety guidance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use.

  • Body Protection: Wear appropriate protective clothing.

In Case of Exposure:

  • After inhalation: Move person into fresh air.

  • After skin contact: Wash off with soap and plenty of water.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • After swallowing: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek medical advice.

Disposal Procedures for this compound

The primary principle for the disposal of this compound, as with any pharmaceutical waste, is to prevent its entry into the environment, particularly aquatic ecosystems, where it can have detrimental effects on wildlife and potentially contribute to antibiotic resistance.

Recommended Disposal Method:

The most recommended method for the disposal of this compound is incineration . Excess and expired materials should be offered to a licensed hazardous material disposal company. This ensures the complete destruction of the active pharmaceutical ingredient.

Alternative Disposal (in the absence of a licensed disposal company):

In situations where a licensed hazardous material disposal company is not accessible, the following U.S. Food and Drug Administration (FDA) and Drug Enforcement Administration (DEA) guidelines for the disposal of prescription drugs should be followed:

  • Do Not Flush: Unless specifically instructed by the manufacturer's documentation, do not flush this compound down the toilet or drain.

  • Trash Disposal:

    • Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[1]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.

    • Dispose of the container in the household or laboratory trash.

    • Remove or obscure all personal information from the original container before disposal.

Pharmaceutical Waste Regulations:

It is crucial to be aware of and comply with all federal, state, and local regulations regarding pharmaceutical waste disposal. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).

Environmental Impact and Ecotoxicity

Experimental Protocols

While specific experimental protocols for the disposal of this compound were not found, the following general methodologies are relevant for assessing the environmental impact of pharmaceuticals:

Hydrolytic Degradation Study (based on a study of Cefditoren Pivoxil):

  • Objective: To determine the stability of the compound in aqueous solutions at different pH levels.

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

    • For hydrolytic degradation studies, treat aliquots of the stock solution with acidic (e.g., 0.1 N HCl), alkaline (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions.

    • Incubate the solutions at a controlled temperature for a specified period.

    • At various time points, withdraw samples and neutralize them.

    • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.

Logical Workflow for Disposal Decision

To ensure proper disposal of this compound, follow this logical workflow:

DisposalWorkflow start Unused or Expired This compound sds Consult Manufacturer's Safety Data Sheet (SDS) start->sds licensed_disposal Is a licensed hazardous waste disposal company available? sds->licensed_disposal incineration Arrange for Incineration licensed_disposal->incineration Yes trash_disposal Follow FDA/DEA guidelines for trash disposal licensed_disposal->trash_disposal No end Properly Disposed incineration->end mix Mix with unappealing substance (e.g., coffee grounds) trash_disposal->mix seal Place in a sealed container mix->seal dispose_trash Dispose of in laboratory/household trash seal->dispose_trash dispose_trash->end

Figure 1. Decision workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can significantly mitigate the environmental risks associated with the disposal of this compound and ensure a safe working environment. Continuous vigilance and adherence to evolving regulatory guidelines are paramount in the responsible management of pharmaceutical waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Cefteram Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients such as cefteram pivoxil. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) protocols and operational and disposal plans, to foster a secure laboratory environment. This compound, a third-generation cephalosporin antibiotic, requires careful handling to minimize exposure and prevent potential allergic reactions and other health effects.[1][2][3]

Personal Protective Equipment (PPE)

ActivityRequired PPESpecifications
Weighing and Compounding (Dry Powder) - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles or a face shield.[4][5]- Two pairs of powder-free nitrile gloves (double-gloving).[4][6]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4][6]
Handling Solutions - Eye/Face Protection- Hand Protection- Lab Coat/Gown- Chemical safety goggles.[4]- Powder-free nitrile gloves.[4]- A disposable or dedicated lab coat.[4]
Cleaning Spills - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers- NIOSH-approved N95 or higher-level respirator.- Chemical safety goggles and a face shield.- Two pairs of heavy-duty nitrile gloves.- A disposable, low-permeability gown.- Disposable shoe covers.[4]

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational workflow is crucial to mitigate risks associated with handling this compound.

Preparation and Engineering Controls
  • Restricted Access: Conduct all handling of this compound in a designated area with restricted access.[6]

  • Ventilation: When handling the powder form, use a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Hand Hygiene: Wash hands thoroughly with soap and water before donning and after doffing PPE.[6]

Donning PPE

The proper sequence for putting on PPE is critical to prevent contamination.[4]

  • Gown: Put on a disposable, low-permeability gown, ensuring complete coverage.[4][6]

  • Respiratory Protection: If handling powder, don a fitted N95 or higher-level respirator.

  • Eye Protection: Put on chemical safety goggles or a face shield.[4]

  • Gloves: Don two pairs of nitrile gloves, with the inner pair tucked under the gown cuff and the outer pair pulled over the cuff.[6]

Handling Procedures
  • Weighing: Weigh powder in a ventilated enclosure. Use a dedicated spatula and weighing paper.

  • Dissolving: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Transporting: Transport this compound in sealed, clearly labeled, and impact-resistant secondary containers.

Doffing PPE

The doffing sequence is designed to minimize the spread of contamination.

  • Gloves (Outer Pair): Remove the outer pair of gloves and dispose of them as chemical waste.

  • Gown: Remove the gown by rolling it inside out and dispose of it as chemical waste.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respiratory Protection: Remove the respirator without touching the front surface.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan

All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[7]

  • Segregation: Collect all this compound waste in clearly labeled, sealed containers separate from general laboratory waste.

  • Deactivation: For liquid waste containing this compound, consult with your institution's Environmental Health and Safety (EHS) office for appropriate chemical deactivation procedures before disposal. Autoclaving may not be effective for all antibiotics and is not recommended for stock solutions.[7]

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Never dispose of this compound down the drain or in the regular trash.[7]

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Doffing cluster_disposal Disposal prep Review SDS and Procedures ppe_don Don PPE in Correct Sequence prep->ppe_don weigh Weigh Powder prep->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment ppe_doff Doff PPE in Correct Sequence decontaminate->ppe_doff waste Segregate Hazardous Waste ppe_doff->waste Waste Segregation dispose Dispose via EHS Protocol waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefteram pivoxil
Reactant of Route 2
Reactant of Route 2
cefteram pivoxil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.